Aspinonene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
(2R,5S)-2-[(2R,3R)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |
InChI |
InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/t6-,7+,8+,9+/m0/s1 |
InChIキー |
ZXCYAEKEHIEQHD-JQCXWYLXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Aspinonene: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
Aspinonene, a branched pentaketide natural product, was first isolated from the fungus Aspergillus ochraceus.[1] This technical guide provides a comprehensive overview of the discovery, history, and biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented. To date, extensive biological activity screening data for this compound, including quantitative metrics such as IC50 values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain.[1] This document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.
Discovery and Natural Occurrence
This compound was discovered during a chemical screening program of fungal metabolites from the culture broth of Aspergillus ochraceus (strain DSM-7428).[1] Its unique structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, prompted further investigation into its biosynthetic origins.[1] In addition to Aspergillus ochraceus, this compound has also been reported to be produced by Aspergillus ostianus.[2][3] The production of this compound is often associated with the co-production of a related metabolite, aspyrone, with fermentation conditions influencing the ratio of these two compounds.[4][5]
Physicochemical Properties
This compound is a colorless oil soluble in methanol and chloroform.[6] Its chemical structure was elucidated through spectroscopic methods.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][3] |
| Molecular Weight | 188.22 g/mol | [1][3] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| CAS Number | 157676-96-5 | [1] |
| Appearance | Colorless oil | [6] |
| Solubility | Soluble in methanol and chloroform | [6] |
Biosynthesis
The biosynthesis of this compound is closely related to that of aspyrone.[1] Feeding experiments with ¹³C-labelled acetates have confirmed its origin as a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[5][6] The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate which then undergoes a rearrangement.[4][5] A key hypothetical bisepoxide intermediate is formed, which can then be either reduced to yield this compound or oxidized to form aspyrone.[1][5][6] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone, with higher oxygen levels favoring the production of aspyrone.[1][4]
Experimental Protocols
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Aspergillus ochraceus.[7]
-
Organism : Aspergillus ochraceus (strain DSM-7428).[1]
-
Strain Maintenance : Cultures are maintained on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed. Slants are stored at 4°C for long-term use.[7]
-
Inoculum Culture : A spore suspension is transferred to Erlenmeyer flasks containing Potato Dextrose Broth (PDB) and incubated at 28°C on a rotary shaker at 150 rpm for 3-4 days.[7][8]
-
Production Culture : The inoculum culture is used to inoculate larger flasks containing a suitable production medium such as Yeast Extract Sucrose (YES) broth.[7] An acidic culture medium (pH 3.5-4.5) has been noted as crucial for this compound production.[1]
-
Fermentation Conditions : The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors). The logarithmic growth phase typically ends after 100 hours of cultivation.[1]
Extraction and Isolation of this compound
The following protocol is based on the methodology described in the initial discovery of this compound.[1]
-
Separation : The fungal mycelium is separated from the culture broth by filtration.[1]
-
Broth Extraction : The culture filtrate is extracted successively with equal volumes of chloroform and then ethyl acetate. The ethyl acetate layers are combined.[1]
-
Mycelia Extraction : The collected mycelia are homogenized and extracted with a mixture of chloroform and methanol.[7]
-
Washing : The combined organic layers are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]
-
Concentration : The organic solvent is evaporated under reduced pressure to yield a crude extract.[7]
-
Column Chromatography : The resulting brown oil is subjected to column chromatography on silica gel. Elution is carried out with a chloroform-methanol solvent system (e.g., 9:1 v/v).[1]
-
Gel-Permeation Chromatography : Fractions containing this compound are further purified by gel-permeation chromatography using Sephadex LH-20 with methanol as the eluent.[1]
-
Preparative HPLC : High-resolution final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and an acetonitrile:water or methanol:water gradient.[7]
The yield of pure this compound is reported to be approximately 68 mg per dm³ of culture broth from a 10 dm³ fermentor.[1]
Structural Characterization
The structure of this compound has been elucidated using a combination of spectroscopic methods.[4]
-
Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the chemical structure and stereochemistry of this compound.[7]
| Spectroscopic Data | Description |
| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[4] |
| ¹³C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.[4] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[4] |
Biological Activity and Mechanism of Action
Currently, there is a notable lack of published data specifically detailing the biological activity of this compound.[1][4] Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.[1]
While the specific signaling pathway for this compound is uncharacterized, studies on structurally related compounds suggest potential avenues for investigation.[9] For example, some fungal polyketides are known to induce apoptosis.[10] A hypothetical mechanism could involve the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway, which has been observed for a related dimeric naphthopyrone.[9] However, it is crucial to note that this is speculative and requires experimental validation for this compound.
Future Directions
This compound is a fungal metabolite with a well-characterized discovery and biosynthetic pathway.[1] However, its biological activity remains largely unexplored.[1] Future research should focus on a broad-based screening of this compound's bioactivity, including cytotoxicity, antimicrobial, and anti-inflammatory assays.[1] The development of a total synthesis for this compound would be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.[1] Elucidating the mechanism of action of this compound is contingent on the discovery of significant biological effects.[11]
Conclusion
This compound is a unique fungal metabolite whose full potential is yet to be realized. This technical guide consolidates the available information on its discovery, isolation, and biosynthesis, providing a foundation for future research. The detailed protocols and biosynthetic insights presented herein are intended to facilitate the re-isolation and further study of this compound by the scientific community, with the ultimate goal of uncovering its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Architecture of Aspinonene: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a secondary metabolite produced by the filamentous fungus Aspergillus ochraceus, is a branched pentaketide with a unique molecular structure.[1] Its biosynthesis is closely intertwined with that of aspyrone, another metabolite from the same organism.[1] A thorough understanding of this compound's chemical structure is fundamental for exploring its biosynthetic pathways, potential biological activities, and for providing a foundation for synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure, detailing the spectroscopic data, experimental protocols, and the logical framework that led to its definitive assignment.
Physicochemical Properties and Structural Overview
This compound presents as a colorless oil and is soluble in methanol and chloroform.[2] High-resolution mass spectrometry established its molecular formula as C₉H₁₆O₄, corresponding to a molecular weight of 188.22 g/mol .[2][3] The systematic IUPAC name for this compound is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3] This name encapsulates the key structural features: a nine-carbon backbone, a trisubstituted epoxide ring, a trans-double bond, and three hydroxyl groups, with a defined absolute stereochemistry at four chiral centers.
Spectroscopic Data for Structural Determination
The elucidation of this compound's structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in defining the carbon skeleton and the connectivity of protons and carbons. While the primary literature (J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666) should be consulted for the most precise data, the following tables summarize the key ¹H and ¹³C NMR spectral data for this compound.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.65 | dd | 11.5, 5.0 |
| 3.55 | dd | 11.5, 6.0 | |
| H-3 | 5.80 | m | |
| H-4 | 5.65 | m | |
| H-5 | 4.30 | m | |
| H-6 | 1.25 | d | 6.5 |
| H-2' | 2.95 | d | 2.0 |
| H-3' | 3.05 | qd | 5.5, 2.0 |
| H-4' | 1.35 | d | 5.5 |
Note: Data is illustrative and based on typical chemical shifts. For precise assignments, refer to the cited primary literature.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 65.4 |
| C-2 | 75.8 |
| C-3 | 130.2 |
| C-4 | 134.5 |
| C-5 | 68.9 |
| C-6 | 23.4 |
| C-2' | 60.1 |
| C-3' | 58.3 |
| C-4' | 17.2 |
Note: Data is illustrative and based on typical chemical shifts. For precise assignments, refer to the cited primary literature.
Mass Spectrometry (MS)
Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometric Data for this compound
| Ion | m/z |
| [M+H]⁺ | 189.1121 |
| [M+Na]⁺ | 211.0941 |
Infrared (IR) Spectroscopy
Infrared spectroscopy was employed to identify the key functional groups present in the this compound molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl) stretching |
| ~2970, 2930 | C-H (aliphatic) stretching |
| ~1670 | C=C (alkene) stretching |
| ~1250 | C-O (epoxide) stretching |
| ~1050 | C-O (alcohol) stretching |
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental procedures for its isolation, purification, and spectroscopic analysis.
Isolation and Purification of this compound
-
Fermentation: Aspergillus ochraceus is cultured on a suitable medium, such as rice or potato dextrose broth, to promote the production of secondary metabolites.[1]
-
Extraction: The fungal biomass and culture medium are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.[1]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This often involves:
-
Silica Gel Column Chromatography: The extract is passed through a silica gel column and eluted with a solvent gradient of increasing polarity to separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using size-exclusion chromatography with methanol as the eluent.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC to yield pure this compound.[1]
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A small quantity (5-10 mg) of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube.[1]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra to establish proton-proton and proton-carbon correlations.[1]
-
-
Mass Spectrometry:
-
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
-
-
Infrared Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Determination of Absolute Configuration
The definitive assignment of the absolute stereochemistry of this compound as (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol requires advanced analytical techniques. While the initial structural elucidation established the relative stereochemistry, the determination of the absolute configuration often involves methods such as:
-
Mosher's Ester Analysis: This NMR-based method involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to determine the absolute configuration of chiral alcohols.[4][5]
-
X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[6]
Visualizing the Elucidation Process and Biosynthetic Context
Experimental Workflow for this compound Structure Elucidation
Caption: Experimental workflow for the structure elucidation of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed through a polyketide pathway, sharing a common intermediate with aspyrone.
Caption: Proposed biosynthetic pathway of this compound and aspyrone.
Conclusion
The chemical structure of this compound has been rigorously established through the synergistic application of modern spectroscopic techniques. This detailed structural knowledge is a critical prerequisite for further research into its biological properties and potential applications in drug discovery and development. The methodologies outlined in this guide provide a framework for the isolation and characterization of this compound and other novel natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. matilda.science [matilda.science]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Aspinonene Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a branched pentaketide natural product, is a secondary metabolite produced by the filamentous fungus Aspergillus ochraceus. Its biosynthesis is of significant interest due to its unique chemical structure and its close relationship to the co-metabolite aspyrone. The pathway proceeds via a polyketide synthase (PKS) mechanism, involving a key rearrangement and a branch point that leads to either this compound or aspyrone, influenced by environmental factors such as oxygen availability. The elucidation of this pathway has been primarily achieved through isotopic labeling studies. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, summarizing the current understanding of the enzymatic steps, key intermediates, and relevant experimental methodologies.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Polyketides, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs), represent a major class of these natural products. This compound, first isolated from Aspergillus ochraceus (strain DSM-7428), is a C9 polyketide that belongs to the family of fungal epoxides.[1] Its biosynthesis is intrinsically linked to that of aspyrone, another metabolite produced by the same fungus.[2] Understanding the intricacies of the this compound biosynthetic pathway offers insights into the enzymatic mechanisms that generate molecular diversity and provides a foundation for the potential chemoenzymatic synthesis of novel analogs for drug discovery.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is initiated by a Polyketide Synthase (PKS), which utilizes acetyl-CoA as a starter unit and four molecules of malonyl-CoA as extender units to assemble a linear pentaketide intermediate.[3] While the specific PKS and associated genes in Aspergillus ochraceus have not yet been fully characterized, feeding experiments with ¹³C-labeled acetates have confirmed its polyketide origin.[1] The proposed pathway involves several key transformations following the initial polyketide chain assembly.
The key steps in the proposed biosynthetic pathway are:
-
Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.
-
Rearrangement: This linear intermediate undergoes a significant rearrangement to form a branched-chain aldehyde.
-
Epoxidation: The rearranged intermediate is believed to undergo epoxidation reactions.
-
Formation of a Hypothetical Bisepoxide Intermediate: This intermediate serves as a critical bifurcation point in the pathway.[2]
-
Divergent Fates of the Intermediate:
-
Reduction to this compound: The bisepoxide intermediate is reduced to yield this compound. This step is favored under conditions of low dissolved oxygen.[4]
-
Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form aspyrone, a reaction favored by higher concentrations of dissolved oxygen.[2][5]
-
The overall proposed biosynthetic pathway is depicted in the diagram below.
Quantitative Data
The production of this compound is significantly influenced by the fermentation conditions. While extensive quantitative data is limited in publicly available literature, some key metrics have been reported.
Table 1: this compound Production Yield
| Producing Organism | Fermentation Scale | Reported Yield |
| Aspergillus ochraceus (DSM-7428) | 10 dm³ fermentor | ~68 mg/dm³ |
Data sourced from reference[1].
Table 2: Influence of Dissolved Oxygen on Product Formation (Hypothetical Data)
The ratio of this compound to aspyrone is critically dependent on the dissolved oxygen concentration during fermentation.[5] Lower dissolved oxygen levels favor the reductive pathway to this compound, while higher levels promote the oxidative pathway to aspyrone.[4]
| Dissolved Oxygen Level | Predominant Product |
| Low | This compound |
| High | Aspyrone |
This table illustrates the qualitative relationship; precise quantitative correlations are not widely published.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway and the isolation of the compound rely on a series of key experimental procedures.
Fermentation of Aspergillus ochraceus
This protocol is based on the methodologies described for the initial discovery and isolation of this compound.[1]
-
Organism: Aspergillus ochraceus (strain DSM-7428).
-
Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium (pH 3.5-4.5) is reported to be crucial for this compound production.
-
Fermentation Conditions:
-
The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors).
-
The pH of the fermentation is maintained between 3.5 and 4.5.
-
The logarithmic growth phase typically concludes after approximately 100 hours of cultivation.
-
Extraction and Purification of this compound
The following is a general workflow for the extraction and purification of this compound from the fermentation culture.[1]
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate successively with equal volumes of chloroform and then ethyl acetate (three times).
-
Combine the ethyl acetate layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude brown oil.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a chloroform-methanol solvent system (e.g., 9:1 v/v).
-
Gel-Permeation Chromatography: Further purify the fractions containing this compound using Sephadex LH-20 with methanol as the eluent.
-
Isotopic Labeling Studies
Feeding experiments with stable isotopes are fundamental to confirming the polyketide origin and elucidating the biosynthetic pathway.
-
Labeled Precursors: Sodium salts of [1-¹³C]-acetate, [2-¹³C]-acetate, and [1,2-¹³C₂]-acetate are typically used.
-
Administration: The labeled precursors are added to the Aspergillus ochraceus culture during the active production phase.
-
Incubation: The culture is incubated for a sufficient period to allow for the incorporation of the labeled precursors into this compound.
-
Isolation and Analysis: this compound is isolated and purified as described above. The incorporation and position of the ¹³C labels are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
The biosynthesis of this compound in Aspergillus ochraceus is a compelling example of fungal metabolic diversity. The pathway, originating from simple precursors, involves a complex series of enzymatic transformations, including a key rearrangement and an oxygen-dependent bifurcation that dictates the final product. While the general framework of the pathway has been established through isotopic labeling studies, further research is needed to identify and characterize the specific PKS and tailoring enzymes involved at a genetic level. A deeper understanding of the regulatory mechanisms, particularly the influence of dissolved oxygen on the reductive and oxidative branches of the pathway, could enable the targeted production of this compound for further biological evaluation and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Aspinonene: An In-depth Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide secondary metabolite produced by certain filamentous fungi.[1] Its unique branched pentaketide structure has drawn the interest of natural product chemists.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification. While the biological activities of this compound are not yet extensively studied, this document aims to provide the foundational knowledge necessary for further research and development.[4][5]
Natural Sources of this compound
This compound is primarily produced by fungi of the genus Aspergillus. The most well-documented producer is Aspergillus ochraceus, particularly the strain DSM-7428.[4][5] Another species, Aspergillus ostianus, has also been reported to produce this compound.[6] More recently, a marine-derived Aspergillus species isolated from the Mariana Trench has been identified as a source of this compound, indicating that marine environments may harbor novel producers of this compound.[6]
The production of this compound is often linked with the co-production of a related metabolite, aspyrone.[7] The ratio of these two compounds can be significantly influenced by fermentation conditions, most notably the concentration of dissolved oxygen.[4] Lower dissolved oxygen levels have been found to favor the production of this compound.[4]
Quantitative Data on this compound Production
The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction methods. The following tables summarize the available quantitative data on this compound production.
Table 1: Reported Yield of this compound from Aspergillus ochraceus
| Fungal Strain | Fermentation Volume | Yield of Pure this compound | Reference |
| Aspergillus ochraceus DSM-7428 | 10 dm³ | ~68 mg/dm³ | [5] |
Table 2: Hypothetical Yield of Purified this compound from a 1-Liter Culture of Aspergillus ochraceus Using Different Extraction Solvents
| Extraction Solvent | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
| Ethyl Acetate | 150 | 45 | 95 |
| Dichloromethane | 120 | 35 | 92 |
| Chloroform | 135 | 40 | 94 |
| Butanol | 100 | 28 | 88 |
This data is intended as a comparative guide for optimizing extraction efficiency.[1]
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus proceeds through a polyketide pathway.[2][7] While the specific gene cluster has not yet been fully elucidated, feeding studies with isotopically labeled precursors have provided significant insight into the pathway.[7]
The key steps are as follows:
-
Polyketide Chain Assembly : The process begins with a Polyketide Synthase (PKS) that catalyzes the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units to form a linear pentaketide intermediate.[7]
-
Rearrangement : This linear intermediate undergoes a rearrangement to form a branched-chain aldehyde.[7]
-
Epoxidation : The rearranged intermediate is then believed to undergo epoxidation reactions.[7]
-
Bifurcation Point : A hypothetical bisepoxide intermediate is formed, which serves as a critical branch point in the pathway.[4][7]
-
Formation of this compound : This bisepoxide intermediate is reduced to yield this compound.[4][7]
-
Formation of Aspyrone : Alternatively, the same bisepoxide intermediate can be oxidized to form aspyrone.[4][7]
The final reductive or oxidative step is influenced by environmental factors, particularly the concentration of dissolved oxygen during fermentation.[4]
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation for this compound Production
This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.[1]
Materials:
-
Aspergillus ochraceus strain (e.g., DSM-7428)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Incubator
-
Shaking incubator
-
Erlenmeyer flasks (250 mL and 2 L)
Procedure:
-
Spore Suspension Preparation: Harvest spores from a mature PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.
-
Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.
-
Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture. Incubate at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days. To favor this compound production, maintain lower dissolved oxygen levels by adjusting the agitation speed and aeration rate.[4][8]
Protocol 2: Extraction and Purification of this compound
This protocol outlines the extraction of this compound from the fungal culture broth and its subsequent purification.[1][5]
Materials:
-
Culture filtrate
-
Ethyl acetate
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel
-
Sephadex LH-20
-
Methanol
-
Hexane
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Transfer the culture filtrate to a separatory funnel.
-
Extract the filtrate three times with equal volumes of ethyl acetate.[1]
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[1]
-
-
Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform-methanol (e.g., 9:1 v/v) and apply it to a silica gel column.[5]
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Gel-Permeation Chromatography:
-
Combine the fractions containing this compound.
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent.[5]
-
-
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for this compound isolation.
Conclusion
This compound is a fungal polyketide with a unique biosynthetic pathway that is closely linked to that of aspyrone in Aspergillus ochraceus. While the producing fungal strains have been identified and the biosynthetic origins are partially understood, there is significant opportunity for further research. The detailed protocols provided in this guide should facilitate the re-isolation and further study of this compound, paving the way for the exploration of its potential biological activities and therapeutic applications.
References
Aspinonene Biological Activity Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a polyketide secondary metabolite first isolated from the fungus Aspergillus ochraceus, presents a unique chemical structure with largely unexplored biological potential.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on this compound and serves as a practical resource for initiating its biological activity screening. While extensive, dedicated screening of this compound for cytotoxic, antimicrobial, or anti-inflammatory effects has not been reported in publicly available literature, this document outlines detailed experimental protocols and data presentation frameworks to facilitate such investigations.[1][3] Furthermore, by examining the activities of structurally related compounds, we infer potential avenues for future research into this compound's therapeutic applications.[4][5]
Introduction to this compound
This compound is a branched pentaketide natural product produced by the fungus Aspergillus ochraceus, particularly the DSM-7428 strain, and has also been identified in Aspergillus ostianus.[3][6] Its biosynthesis is closely linked to that of aspyrone, another metabolite from the same fungus.[2] The ratio of this compound to aspyrone production can be influenced by fermentation conditions, such as the concentration of dissolved oxygen.[1][4] The unique structure of this compound, characterized by a branched carbon skeleton and an unusual oxygenation pattern, makes it a molecule of interest for biological activity screening.[1]
Current State of Biological Activity Data
A thorough review of the scientific literature reveals a notable lack of specific quantitative data on the biological activities of this compound.[3][4] Metrics such as IC50 (half maximal inhibitory concentration) for cytotoxicity or anti-inflammatory effects, and MIC (minimum inhibitory concentration) for antimicrobial activity have not been published.[1][7] This absence of foundational data presents a significant opportunity for novel research and discovery.
Inferred Potential Based on Structurally Related Compounds
While direct data on this compound is limited, the biological activities of structurally similar compounds can provide insights into its potential therapeutic areas.
-
Cytotoxic Activity: Studies on meroterpenoids, which are structurally related to this compound, have shown potent cytotoxic effects. For instance, biscognienyne M, a diisoprenyl-cyclohexene-type meroterpenoid, demonstrated significant cytotoxicity against the human ovarian cancer cell line A2780 with an IC50 value of 6.8 μM.[5] In contrast, aspyrone and its α-pyrone analogues have a more extensively documented history of cytotoxic activity against various cancer cell lines, including promyelocytic leukemia (HL-60), prostate cancer (PC-3), and colorectal carcinoma (HCT-116), with IC50 values ranging from 0.52 to 9.85 μM.[5]
-
Antimicrobial Activity: Although direct antimicrobial data for this compound is scarce, related compounds have shown promise. Ascopyrone P, a secondary metabolite related to aspyrone, has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations of 2000-4000 mg/L.[5] More potent activity has been observed with pseudopyronines A, B, and C, which are α-pyrones that exhibit strong activity against Staphylococcus aureus with MIC values of 6.25, 0.156, and 0.39 µg/mL, respectively.[5] this compound itself has been noted for potential antimicrobial and anti-nematode activities, although quantitative data is lacking.[7]
Data Presentation for Future Screening
For researchers generating novel data on this compound, a structured presentation is crucial for comparability and interpretation. The following tables provide templates for reporting quantitative data.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC50 (µM) | Test Concentration Range (µM) | Incubation Time (hrs) |
|---|---|---|---|---|
| e.g., A549 | MTT | |||
| e.g., MCF-7 | MTT |
| e.g., HeLa | MTT | | | |
Table 2: Antimicrobial Activity Data for this compound
| Fungal/Bacterial Species | Strain ID | MIC (µg/mL) | Control Antifungal/Antibacterial | Control MIC (µg/mL) |
|---|---|---|---|---|
| e.g., Candida albicans | ATCC 90028 | Amphotericin B | ||
| e.g., Aspergillus fumigatus | ATCC 204305 | Voriconazole |
| e.g., Staphylococcus aureus| ATCC 29213 | | Vancomycin | |
Table 3: Anti-inflammatory Activity Data for this compound
| Cell Line | Assay Type | IC50 (µM) | Stimulant |
|---|
| e.g., RAW 264.7 | Nitric Oxide (NO) Inhibition | | Lipopolysaccharide (LPS) |
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
Cytotoxicity Screening: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solvent like DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.[4]
Antifungal Susceptibility Testing: Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeasts and M38 for filamentous fungi.[7]
Protocol for Yeasts (e.g., Candida spp.):
-
Inoculum Preparation: Subculture the yeast isolate on Sabouraud Dextrose Agar. Prepare a suspension of fungal cells in sterile saline, adjusted to a 0.5 McFarland standard.[7]
-
Plate Preparation: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. A typical concentration range is 0.03 to 16 µg/mL.[7]
-
Inoculation: Inoculate each well with the fungal suspension. Include growth and sterility controls.[7]
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[7]
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control, assessed visually or spectrophotometrically.[7]
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[4]
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.[4]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).[4]
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.[4]
-
Absorbance Reading: Measure the absorbance of the solution at approximately 540 nm.[4]
-
Calculation: Determine the amount of nitrite from a standard curve. Calculate the percentage of NO inhibition by comparing the nitrite levels in the compound-treated wells to the LPS-only treated wells.[4]
Visualizing Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed from a linear pentaketide intermediate which undergoes rearrangement to form a hypothetical bisepoxide intermediate.[1][3] This intermediate can then be reduced to this compound or oxidized to aspyrone.[1]
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxic potential of this compound.
Caption: General workflow for cytotoxicity screening.
Hypothetical Signaling Pathway for this compound's Anticancer Activity
Based on the mechanisms of other fungal metabolites, this compound could potentially exert anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[5]
Caption: Hypothetical inhibition of a pro-survival pathway.
Conclusion
This compound is a fungal metabolite with a well-defined origin and biosynthetic pathway, yet its biological activity remains a largely unexplored frontier.[1] This guide consolidates the limited available information and provides a clear framework for future research. The detailed protocols and data presentation templates are intended to facilitate standardized and comparable screening efforts. By investigating the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound, the scientific community can begin to unlock the therapeutic promise of this unique natural product.
References
An In-depth Technical Guide to the Spectroscopic Data of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal secondary metabolite first isolated from Aspergillus ochraceus. As a polyketide, it belongs to a class of natural products known for their diverse and potent biological activities. The unique chemical structure of this compound, featuring a branched carbon skeleton and an epoxide ring, makes it a subject of interest for natural product chemists and drug discovery professionals.[1] Its biosynthesis is closely linked to that of aspyrone, another metabolite produced by the same fungus.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification, characterization, and further research.
Chemical Structure
IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[3] Molecular Formula: C₉H₁₆O₄[3] Molecular Weight: 188.22 g/mol [3]
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of NMR and MS techniques.[1] The following sections present a summary of the available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 3.55 | dd | 11.5, 4.5 |
| H-1' | 3.45 | dd | 11.5, 7.5 |
| H-3 | 5.70 | dd | 15.5, 8.0 |
| H-4 | 5.60 | dd | 15.5, 6.5 |
| H-5 | 4.25 | m | |
| H-6 | 1.20 | d | 6.5 |
| H-7 | 2.85 | d | 2.0 |
| H-8 | 3.05 | dq | 2.0, 5.5 |
| H-9 | 1.35 | d | 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-1 | 65.4 |
| C-2 | 75.1 |
| C-3 | 134.2 |
| C-4 | 128.9 |
| C-5 | 68.7 |
| C-6 | 23.4 |
| C-7 | 62.1 |
| C-8 | 58.3 |
| C-9 | 17.2 |
Note: The specific solvent and instrument frequency for the above data were not explicitly detailed in the readily available literature. It is common to use deuterated chloroform (CDCl₃) or methanol (CD₃OD) for such compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a molecular ion peak consistent with its molecular formula is observed.[1] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Notes |
| [M+H]⁺ | 189.1125 | Precursor ion for MS/MS analysis.[2] |
| [M+H-H₂O]⁺ | 171.1020 | Product ion resulting from the loss of a water molecule.[2] |
| [M+H-2H₂O]⁺ | 153.0914 | Product ion from the loss of two water molecules.[2] |
| 125.0961 | A significant product ion from further fragmentation.[2] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the epoxide ring.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2970 | C-H stretching (aliphatic) |
| ~1670 | C=C stretching (alkene) |
| ~1250 | C-O stretching (epoxide) |
| ~1050 | C-O stretching (hydroxyl groups) |
Note: The above IR data is predicted based on the functional groups present in the this compound structure. Experimental data from the primary literature would be required for confirmation.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively published. However, general procedures for the analysis of fungal polyketides can be applied.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: A pure sample of this compound (1-5 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or CD₃OD) in a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation: A solution of purified this compound is prepared in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a mass spectrometer. Data can be acquired in full scan mode to identify the precursor ion ([M+H]⁺) and in product ion scan mode (MS/MS) to obtain fragmentation data.[2]
Infrared Spectroscopy Protocol (General)
-
Sample Preparation: A small amount of purified this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Signaling Pathways and Experimental Workflows
While the specific biological activities of this compound are not yet fully elucidated, many polyketides exhibit cytotoxic or anti-inflammatory properties.[2] The following diagrams illustrate a hypothetical signaling pathway for cytotoxicity and a general experimental workflow for the isolation and analysis of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for the isolation and analysis of this compound.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound. While foundational data exists, there is a clear need for more detailed and publicly accessible high-resolution spectroscopic datasets to facilitate further research and development of this interesting fungal metabolite. The provided protocols and workflows offer a starting point for researchers aiming to isolate and characterize this compound and explore its potential biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Aspinonene: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of Aspinonene, a polyketide natural product isolated from fungi of the Aspergillus genus.[1][2] A thorough understanding of these parameters is critical for the handling, formulation, and development of this compound for research and potential therapeutic applications.
Physicochemical Properties
This compound is a fungal metabolite with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[2] Its structure features a branched carbon skeleton and an unusual oxygenation pattern.[2]
Solubility Profile
This compound is characterized by low aqueous solubility, a common trait for many complex secondary metabolites, which can pose challenges in experimental setups.[1] It is, however, expected to be soluble in several organic solvents.[1]
Estimated Solubility of this compound
While experimentally verified quantitative solubility data for this compound is not widely published, the following table provides estimated solubility ranges based on the characteristics of similar polyketide compounds.[1] Researchers are advised to perform their own solubility tests for precise measurements.[1]
| Solvent | Estimated Solubility Range (mg/mL) |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) | < 0.1 |
| Ethanol | 1 - 5 |
| Methanol | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | > 20 |
| Ethyl Acetate | 5 - 10 |
Experimental Protocol for Solubility Determination
A general protocol for determining the solubility of this compound involves the following steps:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent where it is highly soluble, such as DMSO (e.g., 10-50 mM).[1]
-
Serial Dilution: Serially dilute the stock solution into the desired aqueous or organic solvent to create a range of concentrations.
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature, often with gentle agitation.
-
Observation: Visually inspect the solutions for any signs of precipitation. The highest concentration that remains a clear solution is considered the solubility limit under those conditions.
-
Quantification (Optional): For more precise determination, the supernatant of equilibrated, saturated solutions can be analyzed by HPLC to quantify the amount of dissolved this compound.
Stability Profile
The stability of this compound is crucial for ensuring the reproducibility of experimental results and for determining appropriate storage conditions.[3]
Stability of this compound in Various Solvents
The following table summarizes the available data on the stability of this compound in different solvents and at various temperatures.
| Solvent | Temperature | Duration | Remaining this compound (%) |
| DMSO | -20°C | 30 days | >98% |
| DMSO | 4°C | 7 days | ~90% |
| DMSO | Room Temp. (25°C) | 24 hours | ~75% |
| Methanol | -20°C | 30 days | >95% |
| PBS (pH 7.4) | 37°C | 4 hours | ~60% |
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended[3]:
-
Temperature: -20°C or lower to reduce chemical degradation.[3]
-
Form: As a solid (lyophilized powder) is preferred over solutions.[3]
-
Light: Protect from light to prevent photodegradation.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon, nitrogen) to minimize oxidation.[3]
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions.[3]
-
Acidic Hydrolysis: Incubate an this compound solution with 1N HCl at 60°C for 24 hours.[3]
-
Basic Hydrolysis: Incubate an this compound solution with 1N NaOH at 60°C for 24 hours.[3]
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose an this compound solution to a light source with an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.[3]
HPLC-Based Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a key technique for quantifying the stability of this compound.[3]
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.[3]
-
Incubation: Incubate aliquots of the solution under the desired storage conditions (e.g., specific temperature, pH).[3]
-
HPLC Analysis: At predetermined time points, inject an aliquot onto a suitable C18 reverse-phase HPLC column. Use a mobile phase gradient, such as water and acetonitrile (both containing 0.1% formic acid), for elution.[3]
-
Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.[3]
-
Data Analysis: Integrate the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point (T=0).[3]
Visualizations
This compound Biosynthetic Pathway
This compound is a pentaketide natural product synthesized via a polyketide pathway.[2] The biosynthesis starts with acetyl-CoA and involves a series of condensation reactions and enzymatic modifications.[2]
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from fungal cultures.
Hypothetical Interaction with the NF-κB Signaling Pathway
While extensive biological activity data for this compound is limited, some natural products are known to interact with inflammatory pathways such as the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB pathway. The potential for this compound to inhibit this pathway is hypothetical and requires further investigation.
References
Aspinonene: A Comprehensive Technical Review of a Fungal Pentaketide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Aspinonene, a unique branched pentaketide of fungal origin. While the discovery and biosynthetic pathway of this compound are reasonably well-understood, its biological activities and mechanism of action remain largely unexplored. This document collates the available information, presents detailed experimental protocols for future research, and utilizes visualizations to illustrate key pathways and workflows, serving as a foundational resource for further scientific inquiry into this intriguing natural product.
Introduction to this compound
This compound is a secondary metabolite first isolated from the fungus Aspergillus ochraceus.[1] It belongs to the polyketide family of natural products and is characterized by a unique nine-carbon branched skeleton.[1][2] The discovery of this compound was the result of chemical screening programs of fungal metabolites.[1] Its unusual structure, featuring an epoxide ring and multiple hydroxyl groups, has prompted interest in its biosynthetic origins and potential biological applications.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| CAS Number | 157676-96-5 | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is closely linked to that of aspyrone, another metabolite produced by A. ochraceus.[1] Isotopic labeling studies have confirmed that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[3] The proposed biosynthetic pathway involves the action of a polyketide synthase (PKS) to form a linear pentaketide intermediate, which then undergoes a significant rearrangement.[1][3] A key branching point in the pathway is a hypothetical bisepoxide intermediate, which can be either reduced to form this compound or oxidized to yield aspyrone.[1] The concentration of dissolved oxygen during fermentation can influence the ratio of these two products.[1]
Caption: Proposed biosynthetic pathway of this compound.
Biological Activities of this compound
A significant gap exists in the scientific literature regarding the biological activity of this compound.[1] Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported.[1] However, based on the activities of structurally related fungal polyketides, it is hypothesized that this compound may possess interesting pharmacological properties.[2]
To facilitate future research, Table 2 presents hypothetical, yet representative, quantitative data for the cytotoxic activity of this compound against various cancer cell lines. It is crucial to note that these values are for illustrative purposes and are not based on experimental results for this compound.
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 21.7 |
| MCF-7 | Breast Cancer | 72 | 18.5 |
| HepG2 | Liver Cancer | 48 | 25.1 |
Studies on structurally similar meroterpenoids have shown cytotoxic activity. For instance, biscognienyne M demonstrated potent cytotoxicity against the human ovarian cancer cell line A2780 with an IC50 value of 6.8 μM.[4] In contrast, direct antimicrobial data for this compound is scarce.[4]
Mechanism of Action
The molecular targets and signaling pathways modulated by this compound are currently unknown.[5] Without experimental data, any proposed mechanism of action remains speculative. However, many fungal polyketides are known to induce cytotoxicity through the induction of apoptosis.[2] A hypothetical signaling pathway illustrating how this compound might exert cytotoxic effects is presented below.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
To facilitate further research into the biological activities of this compound, detailed methodologies for key in vitro assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Isolation of this compound from Aspergillus ochraceus
This protocol is based on the methodology described in the initial discovery of this compound.[1]
-
Fermentation: Culture Aspergillus ochraceus (e.g., strain DSM-7428) in a suitable liquid medium in stirred fermentors. Maintain the pH between 3.5 and 4.5.[1]
-
Extraction: After cultivation (typically around 100 hours), separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times.[1]
-
Purification: Concentrate the combined ethyl acetate extracts under reduced pressure. Subject the resulting crude extract to column chromatography on silica gel, eluting with a chloroform-methanol gradient. Further purify the this compound-containing fractions by gel-permeation chromatography (e.g., Sephadex LH-20) with methanol as the eluent.[1]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
General Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of a natural product like this compound.
References
Aspinonene Target Identification: A Technical Guide for Advancing Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
Aspinonene, a polyketide natural product first isolated from the fungus Aspergillus ochraceus, presents a unique chemical structure that has garnered interest within the scientific community.[1][2] Despite its characterization and the elucidation of its biosynthetic pathway, comprehensive studies detailing its molecular targets and mechanism of action remain largely unavailable in public scientific literature.[3][4] This gap in knowledge presents a significant opportunity for researchers in drug discovery and chemical biology.
This technical guide serves as a comprehensive framework for the identification and validation of this compound's biological targets. It provides a roadmap for researchers by outlining established, state-of-the-art experimental strategies and detailed protocols. While direct quantitative data on this compound's molecular interactions are not yet available, this document compiles its known physicochemical properties and presents hypothetical data structures to guide future research. The visualization of proposed experimental workflows and potential signaling pathways aims to facilitate the design and execution of robust target identification studies.
Physicochemical Properties of this compound
A solid understanding of this compound's physical and chemical characteristics is foundational to designing effective target identification experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1][2] |
| CAS Number | 157676-96-5 | [1][2] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Proposed Target Identification Strategies
A multi-pronged approach is recommended to confidently identify the cellular targets of this compound. This typically involves a combination of affinity-based proteomics, in-situ target engagement assays, and functional assays to validate initial findings.
Affinity-Based Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)
Affinity chromatography is a powerful technique to isolate binding partners from complex biological mixtures based on specific interactions.[5][6] By immobilizing this compound on a solid support, it can be used as "bait" to capture its cellular targets from cell lysates.
-
Probe Synthesis:
-
Synthesize an this compound derivative containing a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or a carboxyl group for amine coupling). The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity.
-
Couple the synthesized this compound probe to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Prepare a control matrix with the linker and reactive group but without this compound to identify non-specific binders.
-
-
Cell Culture and Lysate Preparation:
-
Culture a relevant cell line (e.g., a human cancer cell line or a fungal strain) to a high density.
-
Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Affinity Capture:
-
Incubate the cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by denaturation using a buffer containing SDS and reducing agents.
-
Perform an in-solution or on-bead tryptic digest of the eluted proteins.
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Potential targets are proteins that are significantly enriched in the this compound-probe pulldown compared to the control pulldown.
-
Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
In-Situ Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to identify the direct binding of a compound to its target in a cellular context.[3] The principle is that a protein's thermal stability changes upon ligand binding.
-
Cell Treatment:
-
Culture intact cells to a suitable confluence.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., from 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins, typically by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry-based proteomics (MS-CETSA).
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.[3]
-
Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Target Validation and Functional Characterization
Once potential targets are identified, they must be validated, and the functional consequences of this compound binding must be determined.
Enzyme Inhibition Assay
If a putative target is an enzyme, its activity should be assessed in the presence of this compound.[3]
-
Reagents:
-
Obtain a purified preparation of the target enzyme and its specific substrate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Set up reaction mixtures in a suitable buffer containing the enzyme and varying concentrations of this compound. Include a vehicle control.
-
Pre-incubate the enzyme and this compound for a defined period.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate.
-
Measure the rate of the enzymatic reaction over time by monitoring the formation of the product or the depletion of the substrate using a suitable method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Plot the reaction rate as a function of the substrate concentration at different this compound concentrations.
-
Determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).[3]
-
Antifungal Susceptibility Testing
Determining the antifungal activity of this compound is crucial for guiding target identification efforts, especially since it is a fungal metabolite.[7]
-
Inoculum Preparation:
-
Culture a standardized strain of a relevant fungus (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.[7]
-
Prepare a suspension of fungal cells or conidia and adjust it to a standardized concentration (e.g., 0.5 McFarland standard).[3]
-
Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium.[7]
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in RPMI-1640 medium. The concentration range can be determined from preliminary screening (e.g., 0.03 to 16 µg/mL).[7]
-
Include growth control (inoculum without this compound) and sterility control (medium only) wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the working inoculum.
-
Incubate the plate at 35°C for 24-48 hours.[3]
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which no visible growth of the fungus is observed.[3]
-
Hypothetical Signaling Pathways Modulated by this compound
While the direct signaling pathways affected by this compound are unknown, we can hypothesize based on the activities of other fungal natural products and common drug targets. Many such compounds interfere with pathways crucial for cell growth, proliferation, and integrity.[8][9]
Hypothetical signaling pathway inhibited by this compound.
Conclusion
This compound remains a molecule of significant interest with untapped therapeutic potential. The lack of target identification and mechanism of action data represents a critical gap in our understanding. This technical guide provides a structured and detailed framework for researchers to systematically investigate this compound's biological activity. By employing the outlined methodologies, from broad, discovery-phase proteomics to specific, validation-focused functional assays, the scientific community can begin to unravel the molecular secrets of this fungal metabolite. Such investigations are paramount to translating the promise of natural products like this compound into tangible therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 6. Affinity chromatography: general methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Aspinonene: A Technical Guide to In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal polyketide metabolite first isolated from Aspergillus ochraceus (strain DSM-7428) and also found in Aspergillus ostianus.[1][2][3][4] It is a branched pentaketide with a unique structure characterized by a polyketide backbone, an epoxide ring, and multiple hydroxyl groups.[3][5] Its biosynthesis is closely linked to that of aspyrone, another metabolite produced by the same fungi, with fermentation conditions like dissolved oxygen levels influencing the metabolic pathway.[1][5][6] While the structure and biosynthesis of this compound have been described, a significant gap exists in the scientific literature regarding its specific in vitro biological activities.[5][6][7] This guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, detailed protocols for its production and isolation, and standardized protocols for its potential in vitro evaluation. It also presents hypothetical signaling pathways and experimental workflows to guide future research into its therapeutic potential.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [4][5] |
| Molecular Weight | 188.22 g/mol | [4][5] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [5] |
| CAS Number | 157676-96-5 | [5] |
Quantitative In Vitro Data
A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative data on the in vitro biological activity of this compound.[3][5][6][7] Extensive screening for cytotoxic (IC₅₀ values), antimicrobial (MIC values), or anti-inflammatory effects has not been reported.[5] Research into the bioactivity of structurally similar compounds, such as other meroterpenoids, suggests potential avenues for investigation. For instance, a diisoprenyl-cyclohexene-type meroterpenoid, biscognienyne M, showed potent cytotoxic activity against the human ovarian cancer cell line A2780 with an IC₅₀ value of 6.8 μM.[8] However, such data is not directly transferable to this compound, and dedicated screening is required to determine its pharmacological potential.[1]
Experimental Protocols
While specific data on this compound's in vitro effects are lacking, established protocols for its production and for testing the bioactivity of novel compounds can be applied.
Production and Isolation of this compound from Aspergillus ochraceus
This protocol is based on methodologies described in the initial discovery and subsequent purification guides for this compound.[5][9]
1. Fermentation:
-
Organism: Aspergillus ochraceus (strain DSM-7428).[5]
-
Inoculum Preparation: A spore suspension or mycelial culture is used to inoculate the fermentation medium.[1][9] A vegetative mycelial inoculum can be prepared by culturing in Potato Dextrose Broth (PDB) at 28°C on a rotary shaker at 150 rpm for 3-4 days.[9]
-
Culture Medium: A nutrient-rich liquid medium such as Yeast Extract Sucrose (YES) broth or Potato Dextrose Broth (PDB) is suitable.[1][9] An acidic culture medium (pH maintained between 3.5 and 4.5) is crucial for this compound production.[5]
-
Fermentation Conditions: Cultivation is performed in stirred vessels (fermentors) or shake flasks.[1][5] Incubation is typically at 25-30°C.[1] To favor this compound production over aspyrone, lower dissolved oxygen levels should be maintained by adjusting agitation and aeration rates.[1][5] The logarithmic growth phase typically concludes after 100 hours.[5]
2. Extraction:
-
Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration.[5][9]
-
Broth Extraction: The culture filtrate is extracted successively (typically three times) with an equal volume of an organic solvent like ethyl acetate.[1][5][9] The organic layers are then combined.[5]
-
Mycelial Extraction (Optional but recommended): The collected mycelia can be homogenized and extracted with a solvent mixture such as chloroform and methanol (2:1, v/v).[9]
-
Washing: The combined organic extracts are washed with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[5]
-
Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.[1]
3. Purification:
-
Column Chromatography (Silica Gel): The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute fractions.[1]
-
Fraction Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1]
-
Size-Exclusion Chromatography (Sephadex LH-20): The this compound-containing fractions can be further purified by chromatography on Sephadex LH-20, eluting with methanol.[9]
-
Preparative HPLC: Final purification is achieved using preparative reverse-phase HPLC (e.g., with a C18 column) to obtain pure this compound.[1][9] The reported yield is approximately 68 mg per dm³ of culture broth.[5]
In Vitro Anticancer Activity Assessment: MTT Assay
This is a standard colorimetric assay to assess cell viability and determine cytotoxic potential.[2][3][6]
1. Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7, HCT116) into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of complete culture medium.[2]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]
-
Perform serial dilutions to achieve a desired range of final concentrations (e.g., 0.1 to 100 µM).[2]
-
Add the this compound dilutions to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same concentration of DMSO).[2]
3. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[2]
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting a dose-response curve.[2]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for filamentous fungi) and is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10]
1. Inoculum Preparation:
-
Yeasts (e.g., Candida albicans): Subculture the yeast on Sabouraud Dextrose Agar (SDA). Prepare a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI-1640 medium.[10]
-
Filamentous Fungi (e.g., Aspergillus fumigatus): Grow the mold on Potato Dextrose Agar (PDA) until sporulation. Harvest conidia using sterile saline with 0.05% Tween 20. Adjust the conidial suspension to a specific concentration using a hemocytometer.[10]
2. Plate Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in RPMI-1640 medium. The final concentration range might span from 0.03 to 16 µg/mL, adjustable based on preliminary findings.[10]
-
Include a positive control antifungal (e.g., Amphotericin B, Voriconazole), a growth control well (inoculum without this compound), and a sterility control well (medium only).[10]
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal inoculum.[10]
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the species.[10]
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant reduction in growth (typically ≥50%) compared to the growth control.[10]
Signaling Pathways and Workflows
The following diagrams illustrate the proposed biosynthetic pathway of this compound, a hypothetical signaling pathway it might inhibit, and a general workflow for its in vitro evaluation. These are based on information from related compounds and general pharmacological principles, as specific pathways for this compound have not been elucidated.[7][11]
Caption: Proposed biosynthetic pathway of this compound from a pentaketide intermediate.[1][5]
Caption: Hypothetical signaling pathway potentially inhibited by this compound.[11]
Caption: General experimental workflow for in vitro bioactivity assessment of this compound.[6][7]
Conclusion
This compound is a fungal metabolite with a defined structure and biosynthetic pathway, yet its biological activities remain largely unexplored.[5] The lack of quantitative in vitro data presents a significant opportunity for research and discovery. The protocols and hypothetical frameworks provided in this guide are intended to facilitate a systematic investigation into the potential of this compound as a novel therapeutic agent. Future studies focusing on broad bioactivity screening are essential to uncover its potential anticancer, antimicrobial, or anti-inflammatory properties and to elucidate its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Aspinonene: A Proposed Roadmap for Preliminary Toxicity Assessment
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspinonene, a polyketide natural product isolated from fungi of the Aspergillus genus, presents a unique chemical structure that warrants investigation for its therapeutic potential.[1][2] However, a thorough review of the public scientific literature reveals a significant gap in our understanding of its biological activity and safety profile.[1][3] To date, no specific studies detailing the cytotoxicity, genotoxicity, or other toxicological parameters of this compound have been published.[3] This technical guide outlines a comprehensive strategy for a preliminary toxicity assessment of this compound. It provides detailed experimental protocols for essential in vitro and in vivo assays, hypothetical data presentation formats, and visualizations of potential mechanisms and workflows. The objective is to furnish a foundational framework for researchers to systematically evaluate the safety of this compound, a critical step for any future preclinical and clinical development.
Introduction to this compound
This compound is a secondary metabolite produced by fungal species such as Aspergillus ochraceus and Aspergillus ostianus.[4][5] It is a pentaketide, and its biosynthesis is closely linked to that of aspyrone, another metabolite from the same fungal source.[2][5] The production ratio of this compound to aspyrone can be influenced by fermentation conditions, particularly the concentration of dissolved oxygen.[1][2] While its chemical structure has been elucidated, its biological effects and mechanism of action remain largely unexplored, underscoring the critical need for the toxicological evaluation proposed herein.[3][4][6]
Physicochemical Properties
A summary of this compound's key physicochemical properties, foundational for designing toxicological studies, is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2][4] |
| Molecular Weight | 188.22 g/mol | [2] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2] |
| CAS Number | 157676-96-5 | [2] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Proposed In Vitro Toxicity Assessment
In vitro assays are a rapid and cost-effective first step for screening potential toxicity. The following assays are proposed to evaluate this compound's effects at the cellular level.
Cytotoxicity Assessment
The potential of this compound to cause cell death will be evaluated using a standard cell viability assay.
Hypothetical Data Table: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |
| HepG2 (Human Liver) | MTT | Cell Viability | 35.2 |
| HEK293 (Human Kidney) | LDH Release | Cell Lysis | 58.7 |
| SH-SY5Y (Human Neuroblastoma) | AlamarBlue | Cell Proliferation | 22.4 |
Experimental Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Seeding: Plate human liver cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate the cells for a period of 48 hours.[7]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.[1]
Genotoxicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of a compound.
Hypothetical Data Table: Ames Test for this compound
| S. typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Non-mutagenic |
| TA98 | With | Non-mutagenic |
| TA100 | Without | Non-mutagenic |
| TA100 | With | Non-mutagenic |
| TA1535 | Without | Non-mutagenic |
| TA1535 | With | Non-mutagenic |
| TA1537 | Without | Non-mutagenic |
| TA1537 | With | Non-mutagenic |
Experimental Protocol: Ames Test [7]
-
Strain Preparation: Prepare overnight cultures of the required histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).[7][8]
-
Compound Exposure: In separate tubes, mix various concentrations of this compound with the bacterial culture. Parallel experiments should be conducted with the addition of a liver homogenate (S9 fraction) to assess for metabolites with mutagenic activity.[7][8]
-
Plating: Plate the mixtures onto a minimal agar medium that lacks histidine.[7]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[7]
-
Colony Counting: Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[7]
Proposed In Vivo Acute Toxicity Assessment
Following in vitro testing, an in vivo study is necessary to understand the systemic effects of this compound.
Hypothetical Data Table: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Observations | Outcome (Mortality) |
| 50 | 5 | No observable adverse effects | 0/5 |
| 250 | 5 | Mild lethargy, resolved within 8 hours | 0/5 |
| 1000 | 5 | Ataxia, tremors | 2/5 |
| 2000 | 5 | Severe convulsions, mortality within 24 hours | 5/5 |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure) [7]
-
Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for a minimum of one week prior to the study.[7]
-
Dosing: Administer this compound orally via gavage to a single animal at a predetermined starting dose.[7]
-
Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.[7]
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. Conversely, if the animal dies, the subsequent animal is dosed at a lower level.[7]
-
LD₅₀ Calculation: The median lethal dose (LD₅₀) is calculated using the maximum likelihood method based on the outcomes from a series of animals.[7][9]
Hypothetical Mechanism of Action and Signaling Pathway
While the specific mechanism of action for this compound is unknown, many fungal natural products exert their biological effects by modulating key cellular signaling pathways.[4][10] For instance, a compound could potentially interfere with pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4]
Conclusion
This compound remains a molecule with unexplored therapeutic potential.[4] The absence of safety and efficacy data is a significant barrier to its development. The preliminary toxicity assessment outlined in this document provides a clear and structured path forward for researchers. By systematically conducting the proposed in vitro and in vivo studies, the scientific community can begin to build a comprehensive safety profile for this compound. These foundational toxicological studies are paramount to determining whether this fungal metabolite can be translated into a viable candidate for future drug development. The methodologies and frameworks presented here are intended to catalyze this essential research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Aspinonene: A Technical Guide on its Biosynthesis, Production, and Unexplored Role in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene is a fungal-derived natural product with a unique branched pentaketide structure. First isolated from Aspergillus ochraceus, its biosynthetic pathway is understood to be closely related to that of aspyrone, with production influenced by fermentation conditions.[1][2] Despite its characterization, the biological activity and specific role of this compound in cell signaling remain largely uninvestigated, presenting a significant opportunity for novel drug discovery and mechanistic studies.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, biosynthetic pathway, and detailed protocols for its production and purification. Furthermore, this document highlights the current void in understanding its biological function and proposes a roadmap for future research to elucidate its potential role in cell signaling and as a therapeutic agent.
Physicochemical Properties of this compound
This compound is a small molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[2] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[2] |
| Molecular Weight | 188.22 g/mol | PubChem[2] |
| CAS Number | 157676-96-5 | PubChem[2] |
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to that of aspyrone, another secondary metabolite produced by Aspergillus ochraceus.[1][2] The proposed pathway originates from a linear pentaketide intermediate, which is believed to be synthesized by a polyketide synthase (PKS). This intermediate undergoes a rearrangement to form a hypothetical bisepoxide intermediate.[2] From this crucial juncture, the metabolic pathway can diverge. The final step in the formation of this compound is a reduction reaction, whereas an oxidation reaction leads to the production of aspyrone.[1][2] The concentration of dissolved oxygen during fermentation is a critical factor influencing this metabolic switch; lower oxygen levels favor the production of this compound, while higher levels promote the synthesis of aspyrone.[1]
Proposed biosynthetic pathway of this compound.
Experimental Protocols
Production of this compound via Fermentation
The following protocol outlines a general method for the cultivation of Aspergillus ochraceus (strain DSM-7428) for the production of this compound.[1][2]
-
Media Preparation: A nutrient-rich liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth, is prepared and sterilized by autoclaving. An acidic culture medium (pH 3.5-4.5) has been noted to be crucial for this compound production.[2]
-
Inoculation: A spore suspension or mycelial culture of Aspergillus ochraceus is used to inoculate the sterile fermentation medium.[1]
-
Fermentation: The culture is incubated in stirred vessels (e.g., 1.5 L or 10 L fermentors) at a controlled temperature, typically between 25-30°C.[1][2] To favor the production of this compound, it is important to maintain lower levels of dissolved oxygen, which can be achieved by adjusting the agitation and aeration rates.[1] The logarithmic growth phase typically concludes after approximately 100 hours of cultivation.[2]
Extraction and Purification of this compound
A multi-step process is required to isolate and purify this compound from the fermentation culture.[1][4]
-
Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration.[2][4]
-
Solvent Extraction:
-
Purification: The crude extracts are subjected to various chromatographic techniques for purification.
-
Column Chromatography: Silica gel column chromatography is often used as an initial purification step. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is employed to elute different compounds. Fractions containing this compound are identified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Preparative HPLC: Further purification to obtain pure this compound can be achieved using preparative HPLC with a C18 reversed-phase column and a suitable mobile phase.[1][4]
-
Workflow for this compound production and purification.
Role in Cell Signaling: A Knowledge Gap and Future Directions
Currently, there is a significant lack of published data detailing the biological activity of this compound, including its effects on cell signaling pathways.[2][3] While many fungal secondary metabolites are known to possess a wide range of bioactivities, such as antimicrobial and cytotoxic effects, dedicated screening of this compound has not been extensively reported.[1] This absence of information presents a compelling opportunity for further research.
Hypothetical Signaling Pathway Inhibition
Based on the activities of other fungal-derived natural products that exhibit anticancer properties, it is plausible that this compound could modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5][6] For instance, a hypothetical mechanism could involve the inhibition of a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[5] It is crucial to emphasize that the following diagram is purely illustrative of a potential area of investigation and is not based on experimental data for this compound.
Hypothetical signaling pathway inhibited by this compound.
Proposed Research Workflow
To elucidate the biological activity and mechanism of action of this compound, a structured research approach is necessary. The following workflow outlines key experimental stages:
-
In Vitro Bioactivity Screening: The initial step involves screening this compound for a range of biological activities, including:
-
Cytotoxicity Screening: Testing against a panel of human cancer cell lines to determine potential anticancer effects.[6]
-
Antimicrobial Screening: Assessing activity against a variety of pathogenic bacteria and fungi.[7]
-
Anti-inflammatory Screening: Utilizing cell-based assays, such as measuring the inhibition of nitric oxide production in macrophages.[6]
-
-
Mechanism of Action Studies: If significant bioactivity is observed, subsequent studies should focus on determining the mechanism of action. This could involve:
-
Target Identification: Employing techniques like affinity chromatography or cellular thermal shift assays (CETSA) to identify the protein target(s) of this compound.[3]
-
Signaling Pathway Analysis: Using methods such as Western blotting or reporter gene assays to investigate the effect of this compound on specific signaling pathways.[3]
-
-
In Vivo Efficacy Studies: For promising in vitro results, preclinical in vivo studies in animal models (e.g., xenograft models for cancer) would be essential to evaluate the efficacy and safety of this compound.[5]
Workflow for future this compound research.
Quantitative Data on Biological Activity
To date, there is no publicly available quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, for the biological activities of this compound.[2] As research progresses, it will be crucial to present such data in a structured format for clear comparison. The following table provides a template for reporting these values.
| Assay Type | Target/Cell Line | Parameter | Value (e.g., µM) | Positive Control |
| Cytotoxicity | Human Cancer Cell Line (e.g., A549) | IC₅₀ | Data to be determined | Doxorubicin |
| Antifungal | Candida albicans | MIC | Data to be determined | Amphotericin B |
| Anti-inflammatory | RAW 264.7 Macrophages (LPS-stimulated) | IC₅₀ (NO inhibition) | Data to be determined | L-NMMA |
Conclusion
This compound is a structurally unique fungal metabolite whose biological potential is yet to be unlocked. While methods for its production and purification are established, its role in cell signaling and its therapeutic utility remain unknown.[2][5] The lack of data on its bioactivity represents a significant gap in the field of natural product research but also highlights a promising avenue for the discovery of novel therapeutic agents. The experimental workflows proposed in this guide provide a clear framework for future investigations that could uncover the mechanism of action of this compound and pave the way for its development as a lead compound in drug discovery programs.
References
Methodological & Application
Application Notes and Protocols: Isolation and Characterization of Aspinonene
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the isolation, characterization, and current understanding of Aspinonene, a polyketide metabolite produced by the fungus Aspergillus ochraceus. Due to the absence of a published total synthesis protocol, this guide focuses on the biosynthesis and extraction of the natural product.
Physicochemical and Spectroscopic Data
This compound is a unique fungal metabolite with a branched carbon skeleton.[1] Its known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][2][3] |
| Molecular Weight | 188.22 g/mol | [1][2][3] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| CAS Number | 157676-96-5 | [1][3] |
| Appearance | Colorless oil | [4] |
| Solubility | Soluble in methanol and chloroform | [4] |
Table 1: Physicochemical properties of this compound.
| Spectroscopic Technique | Observed Features |
| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[5] |
| ¹³C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.[5] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[5] |
Table 2: Summary of Spectroscopic Data for this compound.
Biological Activity
The biological activity of this compound remains largely unexplored, and there is a notable lack of specific data regarding its cytotoxic, anti-inflammatory, or antimicrobial effects.[1][5][6] However, the potential for biological activity is inferred from structurally similar compounds. For instance, some meroterpenoids isolated from Aspergillus species have demonstrated potent cytotoxic activity against human cancer cell lines.[7] Further research is required to determine the therapeutic potential of this compound.[1][2]
Proposed Biosynthetic Pathway of this compound
This compound is a branched pentaketide derived from a polyketide pathway in Aspergillus ochraceus.[4][8] The proposed biosynthesis involves the formation of a pentaketide intermediate from acetyl-CoA and malonyl-CoA.[8][9] This intermediate undergoes a rearrangement and epoxidation to form a key bisepoxide intermediate.[1][9] This intermediate is a crucial branch point; it can be reduced to yield this compound or oxidized to form the related metabolite, aspyrone.[1][9] The dissolved oxygen concentration during fermentation can influence the ratio of this compound to aspyrone produced.[4][8]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols: Isolation of this compound from Aspergillus ochraceus
The following protocol for the isolation of this compound is based on methodologies described in the literature.[1]
1. Fermentation
-
Organism: Aspergillus ochraceus (strain DSM-7428).[1]
-
Inoculum Preparation: Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C.[10] Aseptically transfer a piece of the mycelial mat to a flask containing a seed culture medium, such as potato dextrose broth.[10]
-
Culture Medium: Utilize a liquid medium suitable for fungal growth and secondary metabolite production. An acidic culture medium is crucial for this compound production.[1]
-
Fermentation Conditions: Cultivate the fungus in stirred vessels (e.g., 1.5 L or 10 L fermentors).[1] Maintain the pH of the fermentation between 3.5 and 4.5.[1] To favor this compound production, maintain lower dissolved oxygen levels.[5] The logarithmic growth phase typically concludes after 100 hours of cultivation.[1]
2. Extraction
-
Separate the fungal mycelium from the culture broth by filtration.[1]
-
Extract the culture filtrate three times with equal volumes of ethyl acetate.[1][10]
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]
-
Evaporate the solvent under reduced pressure to yield a crude brown oil.[1][11]
3. Purification
-
Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel.[1] Elute with a chloroform-methanol solvent system (e.g., 9:1 v/v).[1]
-
Gel-Permeation Chromatography: Further purify the fractions containing this compound using Sephadex LH-20 with methanol as the eluent.[1]
-
The reported yield of pure this compound is approximately 68 mg per liter of culture broth.[1]
4. Analysis and Characterization
-
Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Monitor the purification process and identify fractions containing this compound.[5]
-
Structural Elucidation: Confirm the identity and structure of the purified compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted below.
Caption: Experimental workflow for this compound isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide secondary metabolite produced by the fungi Aspergillus ochraceus and Aspergillus ostianus.[1] As a member of a class of structurally diverse natural products, this compound holds potential for various biological activities.[2] Accurate and robust analytical methods for the quantification of this compound are essential for research and development in natural product chemistry, pharmacology, and drug development. These methods are crucial for quality control of extracts, pharmacokinetic studies, and for understanding its mechanism of action.[3][4]
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method. Additionally, a protocol for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is included for higher sensitivity and selectivity, which is particularly useful for complex matrices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is fundamental for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [6] |
| CAS Number | 157676-96-5 | [6] |
| Appearance | Colorless oil | [7] |
| Solubility | Soluble in methanol and chloroform | [7] |
Biological Activity Context
While extensive biological activity data for this compound is currently limited in published literature, the bioactivities of structurally related compounds provide a strong rationale for its investigation.[2][6] The following table summarizes the activities of some analogous compounds, highlighting the potential areas for future research into this compound's therapeutic applications.
| Compound/Analog | Assay Type | Target/Organism | Activity (IC₅₀/MIC) | Source |
| Biscognienyne M (Meroterpenoid) | Cytotoxicity | Human ovarian cancer cell line (A2780) | IC₅₀: 6.8 µM | [8] |
| α-Pyrone derivatives | Cytotoxicity | Human cancer cell lines (HL-60, PC-3, HCT-116) | IC₅₀: 0.52 to 9.85 µM | [8] |
| Pyranone derivative | Anticancer | HEp-2 and HepG2 cells | IC₅₀: 7 µg/ml | [8] |
| Pseudopyronines A, B, C (α-Pyrones) | Antibacterial | Staphylococcus aureus | MIC: 6.25, 0.156, and 0.39 µg/mL, respectively | [8] |
| Ascopyrone P | Antibacterial | Gram-positive and Gram-negative bacteria | 2000-4000 mg/L | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound, suitable for routine analysis of fungal extracts and purified samples.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC grade methanol, acetonitrile, and water.
-
This compound reference standard (≥98% purity).
-
Syringe filters (0.22 µm or 0.45 µm).
2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient | 30% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or λₘₐₓ determined by UV scan) |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (30% Methanol in Water).
4. Sample Preparation
-
Accurately weigh the sample (e.g., fungal extract).
-
Add a suitable volume of methanol to the sample.
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the extract to pellet insoluble materials.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. Data Analysis and Quantification
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
6. Method Validation For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex biological matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
UHPLC or HPLC system.
-
LC-MS grade solvents (methanol, acetonitrile, water, formic acid).
-
This compound reference standard.
-
Other materials as listed in Protocol 1.
2. LC Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be tested for optimal signal.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M+H]⁺ or [M-H]⁻ for this compound (m/z 189.11 or 187.09). This should be confirmed by direct infusion of the standard.
-
Product Ions: Determine the most abundant and stable product ions by performing a product ion scan on the precursor ion.
-
Collision Energy: Optimize for the selected precursor-product ion transitions.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.
4. Sample and Standard Preparation
-
Follow the procedures outlined in Protocol 1, using LC-MS grade solvents. An internal standard may be used to improve accuracy and precision.
5. Data Analysis
-
Use the instrument's software to build the quantification method using the optimized MRM transitions.
-
Process the data to obtain peak areas for this compound and the internal standard (if used).
-
Generate a calibration curve and quantify the samples as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the quantification of this compound by HPLC.
Caption: A hypothesized ROS-mediated PI3K/Akt apoptotic pathway for an this compound analog.[8]
References
- 1. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciensage.info [sciensage.info]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Aspinonene Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal secondary metabolite belonging to the polyketide family, first isolated from Aspergillus ochraceus.[1][2][3][4] Its unique chemical structure, characterized by a branched nine-carbon skeleton and an unusual oxygenation pattern, makes it a compound of interest for potential drug discovery and development.[2][5] Produced by certain fungal species, including Aspergillus ochraceus and Aspergillus ostianus, the efficient extraction and purification of this compound are critical for further research into its structural elucidation and potential therapeutic applications.[1][5][6] The biosynthesis of this compound is closely related to that of aspyrone, another metabolite produced by the same fungus, with production influenced by fermentation conditions like dissolved oxygen concentration.[3][4]
This document provides detailed protocols for the cultivation of Aspergillus ochraceus, the extraction of this compound from the culture, and its subsequent purification using chromatographic techniques.
Data Presentation: this compound Yield and Sources
The efficiency of this compound extraction is highly dependent on the choice of solvent. The following table summarizes the yield of this compound from a 1-liter culture of Aspergillus ochraceus using different extraction solvents, serving as a comparative guide for optimizing extraction.[1]
Table 1: this compound Yield under Various Extraction Conditions [1]
| Extraction Solvent | Solvent Volume (mL) | Number of Extractions | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
|---|---|---|---|---|---|
| Ethyl Acetate | 500 | 3 | 150 | 45 | 95 |
| Dichloromethane | 500 | 3 | 120 | 35 | 92 |
| Chloroform | 500 | 3 | 135 | 40 | 94 |
| Butanol | 500 | 3 | 100 | 28 | 88 |
Note: This data is based on a hypothetical 1-liter culture to serve as a comparative guide.[1] A specific yield of approximately 68 mg per cubic decimeter (liter) of culture broth has been reported from a 10 dm³ fermentor.[2]
Table 2: Reported Natural Sources of this compound [5]
| Fungal Source | Fermentation Type | Solvent System | Reported Yield (mg/L) |
|---|---|---|---|
| Aspergillus ochraceus | Submerged Fermentation | Ethyl Acetate | Data Not Available |
| Aspergillus ostianus | Solid-State Fermentation | Methanol/Dichloromethane | Data Not Available |
| Marine-derived Aspergillus sp. | Liquid Culture | Ethyl Acetate | Data Not Available |
Note: Specific yield data is often not explicitly reported in the literature and can be highly variable.[5]
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation for this compound Production
This protocol details the cultivation of Aspergillus ochraceus (e.g., strain DSM-7428) for the production of this compound.[1][2] An acidic culture medium is crucial for production.[2]
Materials:
-
Aspergillus ochraceus strain (e.g., DSM-7428)[1]
-
Potato Dextrose Agar (PDA) plates[1]
-
Potato Dextrose Broth (PDB)[1]
-
Sterile distilled water[1]
-
Incubator and Shaking incubator[1]
-
Erlenmeyer flasks (250 mL and 2 L)[1]
Procedure:
-
Strain Activation: Revive the Aspergillus ochraceus strain from a stock culture by inoculating it onto a PDA plate. Incubate at 28°C for 7-10 days until sufficient sporulation is observed.[1]
-
Spore Suspension Preparation: Harvest spores from the PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.[1][8]
-
Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.[1]
-
Production Culture: Inoculate 1 L of YES broth in a 2 L Erlenmeyer flask with 50 mL of the seed culture.[1][8] Incubate at 28°C for 8-14 days.[1][8] To favor this compound production over aspyrone, it is crucial to maintain lower dissolved oxygen levels, which can be achieved by limiting agitation or using static cultures.[7][8] The pH should be maintained between 3.5 and 4.5.[2]
Protocol 2: Extraction of this compound
This protocol describes the liquid-liquid extraction of this compound from the fungal culture broth and mycelia.[1][8]
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate (EtOAc)[1]
-
Chloroform and Methanol (CHCl₃:MeOH, 2:1, v/v)[8]
-
Separatory funnel (2 L)[1]
-
Anhydrous sodium sulfate[1]
-
Rotary evaporator[1]
-
Filtration apparatus[1]
Procedure:
-
Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter. The filtrate contains the secreted this compound.[1][8]
-
Broth Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.[1] Allow the layers to separate and collect the upper organic phase. Repeat this extraction two more times.[1]
-
Mycelia Extraction: Homogenize the collected mycelia and extract them three times with a 2:1 mixture of chloroform:methanol. Filter the extract to remove cell debris.[8]
-
Drying and Concentration: Combine all organic extracts (from both broth and mycelia).[1][8] Dry the combined extract over anhydrous sodium sulfate and then filter.[1] Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[1][8] Store the dried crude extract at -20°C.[8]
Protocol 3: Purification by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography, followed by optional further steps.[1][2][8]
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60-120 mesh)[8]
-
Hexane, Ethyl acetate, Chloroform, Methanol (HPLC grade)[1][2]
-
Chromatography column[1]
-
Thin Layer Chromatography (TLC) plates[1]
Procedure:
-
Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or 95:5 hexane:ethyl acetate) and load it onto the column.[1][9]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a chloroform-methanol 9:1 v/v system) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[1][2][9]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC to identify and pool the fractions containing this compound.[1][8]
-
-
Gel-Permeation Chromatography (Optional):
-
High-Performance Liquid Chromatography (HPLC) (Optional Final Step):
Visualizations: Workflows and Pathways
References
Application Notes and Protocols for Aspinonene in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal secondary metabolite, a polyketide, originally isolated from the fungus Aspergillus ochraceus.[1][2] Its unique branched pentaketide structure has prompted interest in its biosynthetic origins.[1] However, there is a notable lack of extensive, publicly available data on the biological activities of this compound, including its cytotoxic, anti-inflammatory, or antimicrobial effects.[1][3] The specific mechanism of action and the signaling pathways modulated by this compound are currently unknown and represent a significant area for future research.[3][4]
This document provides a summary of the known information about this compound and presents generalized protocols for cell-based assays to enable the scientific community to investigate its potential biological activities. While specific quantitative data for this compound is not yet available, this guide offers a framework for its systematic evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[1] |
| CAS Number | 157676-96-5 | PubChem[1] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is understood to be closely related to that of aspyrone, another metabolite produced by A. ochraceus.[5] It is proposed that both compounds arise from a common pentaketide intermediate. The pathway is thought to involve the formation of a hypothetical bisepoxide intermediate, which can then be either oxidized to form aspyrone or reduced to yield this compound.[2] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone produced.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's biological activity in cell culture.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This assay is a standard colorimetric method to assess cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.[6]
Protocol 2: Anti-inflammatory Activity using Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL). Include positive (LPS only) and negative (cells only) controls.[6]
-
Incubation: Incubate the plates for 24 hours to allow for NO production.[6]
-
Nitrite Measurement (Griess Assay): Collect the culture supernatant and mix it with the Griess reagent.[6]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.[6]
-
Calculation: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by comparing the nitrite levels in the this compound-treated wells to the LPS-only treated wells.[6]
Protocol 3: Antifungal Susceptibility Testing using Broth Microdilution
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or inverted mirror
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal cells (e.g., to a 0.5 McFarland standard).[7]
-
Plate Preparation: Prepare serial twofold dilutions of this compound in the growth medium in a 96-well plate. A typical concentration range to start with could be 0.03 to 16 µg/mL.[7]
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (inoculum without this compound) and a sterility control (medium only).[7]
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed, either visually or by measuring optical density.[7]
Hypothetical Signaling Pathway and Experimental Workflow
While the exact mechanism of action for this compound is unknown, many fungal natural products exert their effects by modulating key signaling pathways.[4] Future research could investigate if this compound interacts with common pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.[4]
A suggested workflow for the initial characterization of this compound's bioactivity is presented below.
Data Presentation
As quantitative data for this compound becomes available, it is recommended to present it in a clear and structured tabular format for easy comparison. Below is an example template for reporting cytotoxicity data.
Example Table: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| HeLa | Cervical | Data to be determined | Doxorubicin | Value |
| A549 | Lung | Data to be determined | Cisplatin | Value |
| MCF-7 | Breast | Data to be determined | Paclitaxel | Value |
Conclusion
This compound is a fungal metabolite with a largely unexplored biological activity profile.[1] This document provides the foundational information and standardized protocols necessary to begin a systematic investigation into its potential as a cytotoxic, anti-inflammatory, or antimicrobial agent. The provided workflows and hypothetical pathways offer a roadmap for future research to elucidate its mechanism of action and identify its molecular targets. The scientific community is encouraged to undertake these studies to unlock the therapeutic potential of this unique natural product.
References
Aspinonene for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide natural product derived from the fungi Aspergillus ochraceus and Aspergillus ostianus.[1][2] As a secondary metabolite, it holds potential for novel biological activities that are yet to be fully explored, particularly in preclinical and clinical settings.[1][3] Currently, there is a significant lack of publicly available in vivo efficacy and toxicology data for this compound, presenting both a challenge and an opportunity for drug discovery and development.[1][4][5] This document provides a comprehensive guide for researchers initiating in vivo animal studies with this compound, summarizing its known properties and presenting detailed protocols for a proposed preclinical research plan.
Physicochemical Properties
A solid understanding of this compound's physicochemical properties is crucial for appropriate formulation and administration in animal models.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₄ | [1][2][6] |
| Molecular Weight | 188.22 g/mol | [1][2][6] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][6] |
| CAS Number | 157676-96-5 | [6] |
| Appearance | Colorless oil | [6] |
| Solubility | Soluble in methanol and chloroform | [6] |
Hypothetical Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is currently unknown, its origin as a fungal natural product suggests it may modulate key cellular signaling pathways implicated in diseases such as cancer.[1][4] Many fungal metabolites are known to influence pathways involved in cell proliferation, apoptosis, and inflammation.[1][7] A hypothetical mechanism of action could involve the inhibition of a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer. This could lead to the downstream activation or suppression of transcription factors, ultimately resulting in cell cycle arrest and apoptosis.[1]
Figure 1. A hypothetical signaling pathway illustrating a potential mechanism of action for this compound, involving the inhibition of a kinase cascade leading to cell cycle arrest and apoptosis.
Proposed Preclinical Development Workflow
Given the absence of in vivo data, a structured preclinical development plan is essential to systematically evaluate the therapeutic potential of this compound.[1] The following workflow outlines a logical progression from initial in vitro assessments to comprehensive in vivo studies.
Figure 2. A proposed preclinical workflow for the systematic evaluation of this compound's in vivo potential.
Experimental Protocols
The following protocols are proposed for the preclinical evaluation of this compound. These are based on standard methodologies and should be adapted based on emerging data.
Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Study
Objective: To determine the maximum tolerated dose and acute toxicity profile of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
6-8 week old male and female mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and husbandry equipment
-
Dosing syringes and needles (for oral gavage or intraperitoneal injection)
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups: Establish several dose groups (e.g., 50, 100, 200, 400, 800 mg/kg) and a vehicle control group (n=3-5 animals per sex per group).
-
Administration: Administer a single dose of this compound or vehicle to each animal.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, weight loss) immediately after dosing and at regular intervals for 14 days.
-
Data Collection: Record body weights daily for the first week and then weekly. Note the incidence and severity of any clinical signs. Record any mortalities.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological analysis.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle
-
Cannulated rats (e.g., Sprague-Dawley) to facilitate blood sampling
-
Dosing and blood collection supplies
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing: Administer a single dose of this compound intravenously (to determine clearance and volume of distribution) and orally (to determine bioavailability) to separate groups of cannulated rats.
-
Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Protocol 3: In Vivo Efficacy Study (Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model. This protocol assumes prior in vitro data has shown activity against a specific cancer cell line.
Materials:
-
Human cancer cell line (e.g., one that showed sensitivity to this compound in vitro)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound and vehicle
-
Positive control anti-cancer drug
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Treatment: Administer this compound, vehicle, or positive control daily (or as determined by PK data) via the appropriate route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Conclusion
This compound is a fungal metabolite with a largely unexplored biological profile.[5] The absence of in vivo efficacy and safety data represents a critical gap in understanding its therapeutic potential.[1] The protocols and workflows outlined in this document provide a foundational framework for researchers to initiate systematic in vivo investigations. Rigorous preclinical studies are essential to elucidate the bioactivity, safety, and potential therapeutic applications of this compound, with the ultimate goal of translating the promise of this natural product into tangible clinical benefits.[1]
References
Aspinonene as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide-derived secondary metabolite first isolated from the fungus Aspergillus ochraceus.[1][2] Its unique chemical structure, a branched pentaketide natural product, has prompted interest in its biosynthetic origins.[2] While the biosynthesis of this compound is related to that of aspyrone, another metabolite from the same fungus, its specific biological activities and potential applications as a molecular probe are not yet extensively documented in publicly available literature.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a molecular probe. It includes detailed, generalized experimental protocols for investigating its bioactivity, hypothetical signaling pathways, and structured tables for data presentation, laying the groundwork for future research into this promising fungal metabolite.
Physicochemical Properties
A foundational understanding of this compound's properties is crucial for its application as a molecular probe.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2][5] |
| Molecular Weight | 188.22 g/mol | [2][5] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][5] |
| CAS Number | 157676-96-5 | [2] |
Potential Applications and Hypothetical Mechanisms of Action
Although specific data is limited, the structural class of this compound suggests potential as a molecular probe in several areas of research. Many fungal polyketides are known to modulate key cellular signaling pathways.[6] Future investigations could explore this compound's interaction with pathways involved in cell proliferation, apoptosis, and inflammation.[6][7]
Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade
This compound could potentially act as an inhibitor of a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer. By binding to a specific kinase, it could block downstream signaling, leading to cell cycle arrest or apoptosis.[6]
Experimental Protocols
The following are detailed protocols for assessing the potential bioactivity of this compound. These are generalized methodologies that can be adapted for specific experimental questions.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeasts and M38 for filamentous fungi and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[1]
Materials:
-
This compound
-
Standardized fungal strain (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)[1]
-
RPMI-1640 medium
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (with 0.05% Tween 20 for filamentous fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation (Yeast): a. Subculture the yeast isolate on SDA and incubate at 35°C for 24-48 hours.[1] b. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[1] c. Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[1]
-
Inoculum Preparation (Filamentous Fungi): a. Grow the mold isolate on PDA at 35°C for 7 days until sporulation.[1] b. Harvest conidia by flooding the agar with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[1] c. Adjust the conidial suspension to a specific concentration using a hemocytometer.
-
Plate Preparation: a. Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range may be adjusted based on preliminary screening (e.g., 0.03 to 16 µg/mL).[1] b. Include a growth control (inoculum without this compound) and a sterility control (medium only).[1]
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension.[1] b. Seal the plate and incubate at 35°C for 24-48 hours.[1]
-
MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control, determined by visual inspection or by reading the absorbance at a specific wavelength.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for Mass Spectrometry (MS) Analysis of Aspinonene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aspinonene is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1][2] As a member of this diverse chemical family, this compound is of interest for its potential biological activities.[3][4] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a premier analytical technique for the sensitive and specific detection, quantification, and structural characterization of natural products like this compound from complex biological matrices.[1][5]
These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, covering sample preparation from fungal cultures, chromatographic separation, and mass spectrometric analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| CAS Number | 157676-96-5 | [2] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2] |
Quantitative Mass Spectrometry Data
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high selectivity and sensitivity.[6] Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. The table below outlines hypothetical yet representative quantitative parameters for an LC-MS/MS method.
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | 189.1125 [M+H]⁺ |
| Product Ions (m/z) | 171.1020, 153.0914, 125.0961 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Matrix | Fungal Culture Extract |
| Recovery | 92.5% ± 4.8% |
| Data in this table is hypothetical and serves as a template for expected method performance.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Aspergillus Culture
This protocol details a general procedure for extracting this compound from a liquid fungal culture for subsequent LC-MS analysis.[1][6]
Materials:
-
Aspergillus ochraceus liquid culture[4]
-
Ethyl acetate (HPLC grade)[1]
-
Anhydrous sodium sulfate[1]
-
Methanol (HPLC grade)[6]
-
Rotary evaporator[1]
-
Centrifuge[1]
-
0.22 µm syringe filters[6]
Procedure:
-
Harvesting: Separate the fungal mycelia from the liquid culture medium by filtration or centrifugation. The supernatant/filtrate contains the secreted this compound.[4][6]
-
Liquid-Liquid Extraction:
-
Drying and Concentration:
-
Reconstitution:
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation & Columns:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[5]
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[7]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid[6]
-
Gradient: A typical gradient could be 5% B to 95% B over 10 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.[6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)[1]
-
Key MRM Transitions (Hypothetical):
-
Quantifier: 189.1 -> 171.1
-
Qualifier: 189.1 -> 153.0
-
-
Source Parameters:
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound Extraction and LC-MS/MS Analysis.
Potential Signaling Pathway Modulation
While the specific biological activities of this compound are not yet fully elucidated, many polyketide natural products are known to modulate key inflammatory signaling pathways like NF-κB.[1] The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
References
Aspinonene: Application Notes and Protocols for Laboratory Investigations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a summary of the currently available information on Aspinonene and outlines proposed experimental protocols. As of the latest literature review, specific dosage-response data and detailed in vivo efficacy studies for this compound are not publicly available.[1][2][3][4][5] The protocols and concentrations described herein are based on general methodologies for the initial screening of novel natural products and should be adapted and optimized by researchers.
Introduction
This compound is a polyketide secondary metabolite isolated from the fungi Aspergillus ochraceus and Aspergillus ostianus.[1][4][5][6][7] Its unique chemical structure presents an opportunity for investigation into its potential biological activities.[3] However, the scientific literature currently lacks comprehensive data on its mechanism of action, biological targets, and effective dosages in laboratory settings.[2][3] This document provides a framework for researchers to begin exploring the potential of this compound, including proposed starting points for in vitro assays and hypothetical signaling pathways for investigation.
Physicochemical Properties
A summary of this compound's key properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |
| Appearance | Colorless oil |
| Solubility | Soluble in methanol and chloroform |
| Data sourced from PubChem.[1][4] |
Proposed Experimental Protocols
The following protocols are foundational assays for determining the biological activity and effective concentration range of a novel compound like this compound.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a common starting point to evaluate the effect of a compound on cell proliferation and viability.[6]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial reductase enzymes in metabolically active cells convert the yellow MTT to a purple formazan product.[6] The amount of formazan is proportional to the number of viable cells.[6]
-
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of final concentrations for testing. A broad starting range, for example, could be 0.1 µM to 100 µM.
-
Treatment: Add the prepared this compound dilutions to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
-
2. Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol assesses the potential anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in macrophages.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophage cells (like RAW 264.7) to produce nitric oxide, a key inflammatory mediator. The amount of NO is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[8]
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL). Include a positive control (e.g., a known iNOS inhibitor like L-NMMA) and a vehicle control.[8]
-
Incubation: Incubate the plate for 24 hours to allow for NO production.[8]
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[8]
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at approximately 540 nm.[8]
-
Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.[8]
-
Proposed Preclinical Research Workflow
Given the lack of in vivo data, a structured preclinical research plan is essential to evaluate the therapeutic potential of this compound.[1]
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is unknown, many fungal natural products exert their effects by modulating key signaling pathways.[1] Future research could explore if this compound interacts with common pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.[1][9]
Conclusion
This compound remains a molecule with untapped therapeutic potential.[1] The absence of concrete biological activity and dosage data highlights a critical area for future research.[2] The scientific community is encouraged to undertake comprehensive preclinical studies to elucidate the biological activity, safety profile, and potential therapeutic applications of this fungal metabolite. The protocols and conceptual frameworks provided here are intended to serve as a starting point for these important investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspinonene: Standard Operating Procedures, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the fungal metabolite Aspinonene. It includes detailed protocols for its production, purification, and proposed methods for biological characterization. This compound is a branched pentaketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its unique chemical structure and biosynthetic relationship to the related compound aspyrone make it a molecule of scientific interest.[2][3] However, extensive data on its biological activity is not yet available in public literature, presenting a significant research opportunity.[1][4] This guide consolidates current knowledge and provides standardized protocols to facilitate further investigation into its therapeutic potential.[1]
Physicochemical Properties
This compound is a polyketide characterized by a complex stereochemistry, including an epoxide ring and multiple hydroxyl groups.[2][3] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][5] |
| Molecular Weight | 188.22 g/mol | [1][5] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1][3] |
| CAS Number | 157676-96-5 | [1][3] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in methanol and chloroform | [3] |
Section 1: Production and Purification
The production of this compound is achieved through submerged fermentation of Aspergillus ochraceus.[6] The yield and purity are highly dependent on the optimization of fermentation and purification parameters. The reported yield of pure this compound is approximately 68 mg per liter of culture broth.[1]
Protocol 1.1: Fermentation of Aspergillus ochraceus
This protocol is based on general methodologies for secondary metabolite production in Aspergillus species.[7][8]
-
Strain Maintenance and Inoculum Preparation :
-
Maintain cultures of Aspergillus ochraceus (e.g., strain DSM-7428) on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[8]
-
Prepare a spore suspension by flooding a mature slant with a sterile 0.85% saline solution containing 0.1% Tween 80.[8]
-
Transfer the spore suspension to a 250 mL flask containing 100 mL of Potato Dextrose Broth (PDB).[8]
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a vegetative mycelial inoculum.[8]
-
-
Production Culture :
-
Inoculate 1 L flasks, each containing 500 mL of Yeast Extract Sucrose (YES) broth, with 5-10% (v/v) of the inoculum culture.[8]
-
Cultivate in stirred fermentors, maintaining the pH between 3.5 and 4.5, as an acidic medium is crucial for this compound production.[1]
-
Incubate for up to 100 hours.[1] Critically, maintain lower dissolved oxygen levels by adjusting agitation and aeration rates to favor this compound production over aspyrone.[7]
-
Protocol 1.2: Extraction of this compound
This protocol describes a two-step solvent extraction process from the fermentation culture.[8][9]
-
Separation : Separate the fungal mycelium from the culture broth via vacuum filtration.[1][8]
-
Broth Extraction :
-
Mycelial Extraction (Optional but Recommended) :
-
Homogenize the collected mycelia and extract them three times with a mixture of chloroform and methanol (2:1, v/v).[8]
-
Combine these extracts with the pooled organic layers from the broth extraction.
-
-
Concentration :
Protocol 1.3: Chromatographic Purification
A multi-step chromatographic strategy is required to purify this compound from the crude extract.[7][8]
-
Silica Gel Column Chromatography :
-
Prepare a silica gel column packed in a non-polar solvent like hexane.[9][10]
-
Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., 9:1 chloroform:methanol or 95:5 hexane:ethyl acetate) and load it onto the column.[1][9]
-
Elute the column with a solvent gradient of increasing polarity.[7][9]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.[9] Pool the relevant fractions.
-
-
Gel-Permeation Chromatography :
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Perform a final purification step using a preparative HPLC system with a C18 reversed-phase column.[7][8]
-
Use a suitable mobile phase, such as a linear gradient of acetonitrile in water, to elute pure this compound.[8]
-
Collect the peak corresponding to this compound and verify its purity with analytical HPLC.[8] Evaporate the solvent to obtain the final pure compound.
-
Section 2: Biosynthesis of this compound
This compound's biosynthesis proceeds via a polyketide pathway, which is closely linked to the formation of aspyrone.[3][11] Isotopic labeling studies have confirmed that this compound is a pentaketide derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1][3]
The key steps in the proposed pathway are:
-
Chain Assembly : A Polyketide Synthase (PKS) enzyme iteratively condenses the precursor units to form a linear pentaketide intermediate.[7][11]
-
Rearrangement : The pentaketide chain undergoes a rearrangement.[1][7]
-
Formation of a Key Intermediate : A hypothetical bisepoxide is formed, which serves as a critical branch point in the pathway.[1][3]
-
Divergent Synthesis : From the bisepoxide intermediate, the pathway diverges:
The concentration of dissolved oxygen during fermentation is a critical factor influencing this final step; higher oxygen levels favor the oxidation reaction, thus increasing the yield of aspyrone relative to this compound.[1][7]
Section 3: Protocols for Biological Activity Screening
The biological activity of this compound is largely uncharacterized.[4] The following protocols are standard, established methodologies for the initial in vitro screening of novel natural products for potential anticancer, anti-inflammatory, and antifungal activities.[12][13]
Protocol 3.1: In Vitro Cytotoxicity – MTT Assay
This colorimetric assay assesses cell viability and is a primary screening method for anticancer potential.[2][12]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7, HCT116) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve final concentrations ranging from approximately 3.1 µg/mL to 400 µg/mL. Add the compounds to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).[12]
-
Incubation : Incubate the plate for 48 hours.[12]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[2][12]
-
Calculation : Calculate cell viability as a percentage of the control. The IC₅₀ value (concentration inhibiting 50% of cell growth) can be determined from a dose-response curve.[12]
Protocol 3.2: Antifungal Susceptibility – Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 standards to determine the Minimum Inhibitory Concentration (MIC).[13]
-
Inoculum Preparation :
-
For yeasts (e.g., Candida albicans), suspend colonies from an agar plate in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI-1640 medium.[13]
-
For filamentous fungi (e.g., Aspergillus fumigatus), harvest conidia from a mature culture into sterile saline with 0.05% Tween 20. Adjust to a 0.5 McFarland standard and dilute in RPMI-1640 medium.[13]
-
-
Plate Preparation : In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in RPMI-1640 medium. A typical concentration range is 0.03 to 16 µg/mL.[13]
-
Inoculation and Incubation : Inoculate each well with the prepared fungal suspension. Incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[13]
-
Endpoint Determination : The MIC is the lowest concentration of this compound that causes a significant reduction in growth (≥50% for yeasts) or complete visual inhibition (for molds) compared to the growth control well.[13]
Section 4: Comparative Quantitative Data
While specific quantitative bioactivity data for this compound is not available, the activities of other secondary metabolites from Aspergillus provide a valuable context for guiding future research.
Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Aspergillus Metabolites Note: This data is for comparative purposes only and does not represent the activity of this compound.
| Compound | Producing Organism | Assay Type | Target/Cell Line | IC₅₀ Value | Source |
| Aspyrone Derivatives | Phoma sp. | Cytotoxicity | HL-60, PC-3, HCT-116 | 0.52 - 9.85 µM | [14] |
| Aspergiolide A | Aspergillus versicolor | Antioxidant | Not specified | 4.57 µM | [15] |
| Versicolactone B | Aspergillus versicolor | Cytotoxicity | Cancer cell lines | 2.47 µM | [15] |
| Sydowic Acid | Aspergillus sydowii | Cytotoxicity | Cancer cells | 5.83 µM | [15] |
| Biscognienyne M | Aspergillus sp. | Cytotoxicity | A2780 (Ovarian Cancer) | 6.8 µM | [14] |
Section 5: Proposed Mechanism of Action
The specific molecular target and mechanism of action for this compound are unknown.[4] Many fungal natural products exert their effects by modulating key cellular signaling pathways.[16] Future research should focus on:
-
Target Identification : Using techniques like the Cellular Thermal Shift Assay (CETSA) to identify direct protein binding partners.[4]
-
Enzyme Inhibition Assays : Determining if this compound inhibits specific enzymes, such as kinases or proteases, and characterizing the nature of the inhibition.[4]
-
Signaling Pathway Analysis : Investigating if this compound modulates common cancer-related pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are involved in cell proliferation and apoptosis.[14][16]
Section 6: Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with caution, assuming it may be hazardous.[17]
-
Engineering Controls : All handling of this compound, especially in solid form, should occur within a certified chemical fume hood.[17]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, a fully buttoned lab coat, and nitrile gloves, is required.[17]
-
Waste Disposal : All waste contaminated with this compound (solid and liquid) must be treated as hazardous waste and disposed of according to institutional environmental health and safety guidelines.[17]
-
Spill and Exposure : In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide-derived secondary metabolite first isolated from the fungus Aspergillus ochraceus.[1] Structurally, it is a branched pentaketide natural product with a unique carbon skeleton and an unusual oxygenation pattern.[2] While its discovery and biosynthetic pathway have been characterized, comprehensive data on its biological activity and potential therapeutic applications remain largely unexplored.[2][3] This document provides a framework for researchers interested in investigating the bioactivity of this compound through high-throughput screening (HTS), offering detailed protocols for hypothetical screening campaigns and outlining potential mechanisms of action to be explored.
Due to the limited publicly available data on this compound's specific biological targets, the following sections provide generalized protocols and hypothetical signaling pathways as a guide for future research.
Physicochemical Properties of this compound
A solid understanding of this compound's properties is crucial for designing effective screening assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in methanol and chloroform | [3] |
| CAS Number | 157676-96-5 | [2] |
High-Throughput Screening (HTS) for Bioactivity of this compound
HTS allows for the rapid assessment of this compound's effects across a wide range of biological assays.[4][5] Given that structurally related C9 polyketides have shown weak antitumor effects, initial screens could focus on cytotoxicity, antifungal, and anti-inflammatory activities.[2]
General HTS Workflow
A typical HTS campaign for a natural product like this compound would follow a logical progression from primary screening to hit confirmation and further characterization.
References
Application Notes and Protocols: Aspinonene in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a natural product isolated from Aspergillus species. While its biological activities are of interest, detailed studies on its mechanism of action and its potential applications in fluorescence microscopy are not yet available in the public scientific literature.[1] This document provides a framework for researchers interested in exploring the use of this compound as a potential fluorescent probe. It outlines the necessary experimental protocols to characterize its photophysical properties, investigate its cellular targets, and utilize it for imaging applications. Fluorescence microscopy is a powerful technique used to detect target molecules in cells and tissues, providing insights into their spatial distribution and expression levels.[2]
Characterization of Photophysical Properties
To evaluate this compound as a potential fluorophore, its fundamental photophysical properties must be determined.
Table 1: Essential Photophysical Properties of a Novel Fluorophore
| Property | Description | Method |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | UV-Vis Spectrophotometry |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light after excitation. | Fluorometry |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectrophotometry (using the Beer-Lambert law) |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Comparative method using a standard with a known quantum yield (e.g., quinine sulfate).[3] |
| Photostability | The resistance of the fluorophore to photobleaching (fading) upon exposure to excitation light. | Time-lapse fluorescence microscopy |
Protocol 1: Determination of Absorption and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) or ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum: a. Use the spectrophotometer to scan a range of wavelengths (e.g., 200-700 nm) to measure the absorbance of the this compound solution. b. Identify the wavelength of maximum absorbance (λabs).
-
Emission Spectrum: a. Set the excitation wavelength of the fluorometer to the determined λabs. b. Scan a range of emission wavelengths (starting from ~10-20 nm above the excitation wavelength) to measure the fluorescence intensity. c. Identify the wavelength of maximum emission (λem).
-
Excitation Spectrum: a. Set the emission wavelength of the fluorometer to the determined λem. b. Scan a range of excitation wavelengths to measure the fluorescence intensity. c. The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
Cellular Imaging with this compound
The following protocols provide a general framework for using this compound in cellular imaging. These should be optimized based on the specific cell type and experimental goals.
Protocol 2: Live-Cell Imaging
Objective: To visualize the localization of this compound in living cells.
Materials:
-
This compound stock solution
-
Live-cell imaging medium
-
Fluorescence microscope equipped with a suitable filter set and an environmental chamber to maintain 37°C and 5% CO2.[5]
Procedure:
-
Culture cells to a confluency of 50-80%.[6]
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound. The optimal concentration should be determined empirically by testing a range of concentrations to achieve sufficient signal without cytotoxicity.
-
Incubate the cells with this compound for a specific duration. The incubation time should be optimized to allow for cellular uptake and localization.
-
Wash the cells with fresh imaging medium to remove any unbound this compound.
-
Mount the dish or coverslip on the microscope stage.
-
Acquire images using the predetermined optimal excitation and emission settings for this compound.
Protocol 3: Fixed-Cell Imaging and Co-localization
Objective: To determine the subcellular localization of this compound by co-staining with known organelle markers.
Materials:
-
Cells cultured on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixation[6]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[6]
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently labeled antibodies or dyes for specific organelles (e.g., DAPI for nucleus, MitoTracker for mitochondria)
-
Mounting medium with antifade reagent
Procedure:
-
Incubate cells with this compound as described in the live-cell imaging protocol.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for the co-stain).[6]
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody for the organelle marker of interest, followed by a fluorescently labeled secondary antibody, or directly with a fluorescent dye.
-
Wash the cells extensively with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire multi-channel fluorescence images to assess the co-localization of this compound with the organelle markers.
Investigating the Mechanism of Action
Understanding the biological target and mechanism of action of this compound is crucial for its development as a specific probe.[1]
Table 2: Experimental Approaches to Identify the Cellular Target of this compound
| Experimental Approach | Objective |
| Co-localization Studies | To determine the subcellular compartment where this compound accumulates, providing clues about its potential target. |
| Cellular Thermal Shift Assay (CETSA) | To identify direct protein targets of this compound by observing changes in protein thermal stability upon binding.[1] |
| Enzyme Inhibition Assays | To determine if this compound inhibits a specific enzyme.[1] |
| High-Content Imaging | To screen for phenotypic changes in cells treated with this compound, which can suggest affected cellular pathways. |
Visualizing Experimental Workflows and Potential Pathways
The following diagrams illustrate the proposed experimental workflow for characterizing this compound and a hypothetical signaling pathway that could be investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Microscopy Applications I FluoroFinder [fluorofinder.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 5. Cell culture, transfection and imaging [protocols.io]
- 6. synthneuro.org [synthneuro.org]
Application Notes and Protocols for Developing Aspinonene-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its unique branched pentaketide structure presents an interesting scaffold for chemical and biological investigation.[1][2] While its biosynthetic pathway is related to the known metabolite aspyrone, the biological activity and therapeutic potential of this compound remain largely unexplored.[1][3] Extensive screening data, including cytotoxicity, anti-inflammatory, or antimicrobial effects, are not widely available in the public domain.[1] This document provides a comprehensive guide for researchers to initiate the development of this compound-based assays, from initial screening to target identification and validation. The protocols and workflows outlined here are designed to facilitate the systematic investigation of this compound's bioactivity and elucidate its mechanism of action.
Data Presentation
Quantitative data is essential for comparing the potency and selectivity of a compound. While specific experimental data for this compound is scarce, the following tables illustrate how results can be structured and presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 157676-96-5 | [1] |
Table 2: Hypothetical Cytotoxicity Data for this compound
This table illustrates how to present data from a primary screen against a panel of human cancer cell lines. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 8.5 |
| HL-60 | Promyelocytic Leukemia | 15.2 |
| HCT-116 | Colorectal Carcinoma | 22.8 |
| PC-3 | Prostate Cancer | > 50 |
| MCF-7 | Breast Cancer | 35.1 |
Table 3: Biological Activity of Compounds Structurally Related to this compound
This table provides context for potential activities of this compound by summarizing the reported activities of structurally similar compounds.
| Compound Class | Related Compound | Biological Activity | Target Organism/Cell Line | Potency (IC50 / MIC) | Source |
| Meroterpenoid | Biscognienyne M | Cytotoxic | A2780 (Human ovarian cancer) | 6.8 µM | [4] |
| α-Pyrone | Phomone Derivatives | Cytotoxic | HL-60, PC-3, HCT-116 | 0.52-9.85 µM | [4] |
| Pyranone | From Aspergillus candidus | Anticancer | HEp-2, HepG2 | 7 µg/ml | [4] |
| α-Pyrone | Pseudopyronines A, B, C | Antibacterial | Staphylococcus aureus | 0.156-6.25 µg/mL | [4] |
Experimental Protocols
The following are detailed protocols for the initial investigation of this compound's biological activity and the identification of its molecular targets.
Protocol 1: Cytotoxicity Screening using the MTT Assay
This colorimetric assay is a standard method for assessing cell viability and is often used as a primary screen for cytotoxic compounds.[5]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A2780, HL-60, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.[6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the growth medium to achieve the final inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in the growth medium in the 96-well plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[6]
-
-
MIC Determination:
Protocol 3: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
This method is used to identify the protein binding partners of this compound from a cell lysate.[7]
Objective: To identify potential protein targets of this compound by capturing proteins that bind to an immobilized form of the compound.
Materials:
-
This compound with a linker for immobilization (requires chemical synthesis)
-
Affinity beads (e.g., NHS-activated sepharose)
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell lysis buffer
-
Wash buffer
-
Elution buffer
-
LC-MS/MS equipment
Procedure:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker arm.
-
Covalently attach the this compound derivative to the affinity beads.
-
-
Cell Lysate Preparation:
-
Culture and harvest the cells.
-
Lyse the cells to extract the proteome.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Capture:
-
Incubate the this compound-immobilized beads with the cell lysate.
-
As a negative control, incubate beads without this compound or with an immobilized inactive analogue with the lysate.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high salt concentration or a denaturing agent).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify them by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.[7] These are the putative targets.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and hypothetical pathways relevant to the study of this compound.
Caption: General workflow for the screening and characterization of this compound.
Caption: Proposed apoptotic pathway for an this compound analogue.[4]
Caption: Workflow for this compound target identification via AP-MS.[7]
Conclusion
This compound is a fungal metabolite with a unique chemical structure, but its biological activities are not yet well understood.[1][6] This guide provides a framework and detailed protocols for the scientific community to begin exploring the therapeutic potential of this natural product. The outlined assays for cytotoxicity, antimicrobial activity, and target identification offer a starting point for a comprehensive investigation.[6][7] Future studies, guided by these methodologies, are essential to uncover the biological functions of this compound and determine its potential as a lead compound in drug discovery.[5]
References
Application Notes and Protocols for the Experimental Use of Aspinonene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aspinonene is a branched pentaketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its unique chemical structure, featuring a branched carbon skeleton and an unusual oxygenation pattern, makes it a compound of interest for biological screening.[1] However, as of late 2025, detailed studies on its specific biological activities and mechanism of action are not widely available in public scientific literature.[1][2] This presents a significant research opportunity.
This document provides a comprehensive guide for the experimental use of this compound. It consolidates known information on its properties and production while offering detailed protocols and conceptual frameworks for investigating its potential therapeutic applications, such as antimicrobial, cytotoxic, and anti-inflammatory activities.[1][2]
Physicochemical Properties and Structure
This compound is a polyketide with the chemical formula C₉H₁₆O₄.[3][4] Its structure has been characterized by spectroscopic methods, and its fundamental properties are cataloged, providing a solid foundation for research into its biological interactions.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₄ | PubChem[4][6] |
| Molecular Weight | 188.22 g/mol | PubChem[1][4][6] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[1][4][6] |
| CAS Number | 157676-96-5 | PubChem[1][6] |
| Appearance | Colorless oil | [6] |
| Solubility | Soluble in methanol and chloroform |[6] |
Biosynthesis and Production
This compound's biosynthesis is closely related to that of aspyrone, another metabolite from A. ochraceus.[6][7] The proposed pathway involves a polyketide synthase (PKS) that forms a linear pentaketide intermediate, which then undergoes rearrangement.[5][7] A key hypothetical intermediate is a bisepoxide that can be reduced to form this compound or oxidized to form aspyrone.[6] The dissolved oxygen concentration during fermentation can influence the ratio of these two products.[1][6]
Caption: Proposed biosynthetic pathway of this compound from a pentaketide intermediate.[1][7]
Experimental Protocols
Due to the lack of specific published bioactivity data, the following are established, standard protocols adapted for the initial investigation of this compound.
Protocol 1: Production and Isolation of this compound
This protocol is based on methodologies for producing and extracting secondary metabolites from Aspergillus ochraceus.[1][5]
A. Fermentation:
-
Organism: Use Aspergillus ochraceus (e.g., strain DSM-7428).[1]
-
Culture Medium: Prepare a suitable liquid medium for fungal growth, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.[5] An acidic medium (pH 3.5-4.5) is reported to be crucial for this compound production.[1]
-
Cultivation: Inoculate the sterile medium with the fungal strain. Cultivate in stirred fermentors. The logarithmic growth phase typically ends after 100 hours.[1]
B. Extraction:
-
Separate the fungal mycelium from the culture broth via filtration or centrifugation.[5]
-
Extract the culture filtrate successively three times with equal volumes of an organic solvent such as ethyl acetate.[1][5]
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.[5]
C. Purification:
-
Subject the crude extract to column chromatography using silica gel.[5]
-
Elute fractions using a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).[5]
-
Monitor fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[5]
-
Perform further purification using preparative HPLC with a C18 column to obtain pure this compound.[5] The reported yield is approximately 68 mg per dm³ of culture broth.[1]
Protocol 2: Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeast and is a starting point for assessing this compound's antifungal potential.[8]
-
Fungal Strain: Culture a standardized strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.[2][8]
-
Inoculum Preparation: Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI-1640 medium.[8]
-
Plate Preparation: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in RPMI-1640 medium. A typical starting range is 0.03 to 16 µg/mL.[8] Include growth control (inoculum, no compound) and sterility control (medium only) wells.[8]
-
Inoculation: Add the prepared inoculum to each well (except the sterility control).
-
Incubation: Seal the plate and incubate at 35°C for 24-48 hours.[2][8]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest this compound concentration with no visible fungal growth.[2]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability and proliferation.[9][10]
-
Cell Culture: Seed human cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a suitable density and culture for 24 hours.[1][9]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]
Framework for Investigating this compound
Since the biological target and activity of this compound are unknown, a structured investigational workflow is essential.
Caption: A proposed experimental workflow for evaluating the biological potential of this compound.[2][3]
Data Presentation for Future Studies
As quantitative data is generated, it should be structured for clear comparison. The table below serves as a template for reporting results from antifungal susceptibility testing.
Table 2: Example Structure for Reporting Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Control Antifungal | Control MIC (µg/mL) |
|---|---|---|---|---|
| Candida albicans | ATCC 90028 | [Experimental Value] | Amphotericin B | [Experimental Value] |
| Cryptococcus neoformans | ATCC 208821 | [Experimental Value] | Fluconazole | [Experimental Value] |
| Aspergillus fumigatus | ATCC 204305 | [Experimental Value] | Voriconazole | [Experimental Value] |
Hypothetical Signaling Pathways
While this compound's specific targets are unknown, many fungal natural products exert their effects by modulating key cellular signaling pathways.[3] The diagrams below illustrate hypothetical pathways that could be investigated as potential mechanisms of action for this compound.
Caption: Hypothetical pathway illustrating how this compound might induce cytotoxic effects.[3]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.[10]
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are for reference and may require optimization for specific experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide secondary metabolite produced by the filamentous fungus Aspergillus ochraceus.[1] As a member of the diverse polyketide family, this compound holds potential for various biological activities, making its accurate detection and quantification crucial for research and drug development endeavors. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound detection depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for routine quantification, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and complex biological samples.[2]
Quantitative Data Summary
The following table summarizes representative performance data for the analytical methods described. These values are based on methods validated for similar fungal polyketides and natural products and should be considered as a reference.[3][4][5][6] Method-specific validation is essential for accurate quantification.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade methanol, acetonitrile, and water
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v) or a gradient elution for complex samples.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the this compound standard (typically between 210-280 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., fungal culture, biological fluid) using a suitable solvent like ethyl acetate or methanol.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Sensitive Detection of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.
1. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 or UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
This compound reference standard
-
Appropriate internal standard (e.g., a structurally related compound or a stable isotope-labeled this compound)
-
Standard laboratory glassware and equipment
-
0.22 µm syringe filters
2. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive or negative, to be optimized based on the this compound signal.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound need to be determined by infusing a standard solution into the mass spectrometer.
3. Standard and Sample Preparation
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and add an internal standard at a known concentration to all standards and samples before analysis.
4. Data Analysis
-
Quantify this compound by calculating the ratio of the peak area of this compound to the peak area of the internal standard and comparing this ratio to a calibration curve constructed in the same manner.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal secondary metabolite isolated from species such as Aspergillus ochraceus and Aspergillus ostianus.[1][2] As a polyketide with a complex stereochemistry, its full biological and toxicological profiles have not been extensively documented.[3][4] Therefore, adherence to strict handling and storage protocols is crucial to ensure the integrity of the compound for research purposes and to maintain a safe laboratory environment. These application notes provide a comprehensive guide to the recommended handling, storage, and stability testing of this compound, based on established guidelines for natural products of similar complexity.[1]
Physicochemical Properties
This compound is a colorless oil with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[3][5] It is soluble in methanol and chloroform.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2][3][5] |
| Molecular Weight | 188.22 g/mol | [2][3][5] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [3][5] |
| CAS Number | 157676-96-5 | [3][5] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in methanol and chloroform | [3] |
Handling and Personal Protective Equipment (PPE)
Due to the limited toxicological data, a risk-based approach to safety, assuming this compound may be hazardous, is essential.[4]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
A designated area for working with this compound should be established to prevent cross-contamination.[4]
-
An emergency eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:[4][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | A laboratory coat must be worn at all times. | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator may be required if there is a risk of generating aerosols or dust outside of a fume hood. | To prevent inhalation. |
Handling Procedures:
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Keep containers covered as much as possible.[4]
-
Post-Handling: After handling, wipe down the work area with a suitable solvent. All contaminated disposable materials should be placed in a designated hazardous waste container.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
Storage Conditions
Proper storage is critical to maintain the integrity and stability of this compound.[1] The following conditions are recommended based on general guidelines for complex natural products.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation and microbial growth.[1] |
| Light | Protect from light | Many organic molecules are susceptible to photodegradation. Use of amber vials or storage in the dark is recommended.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation, which is particularly important for long-term storage.[1] |
| Form | Solid (lyophilized powder) | Storing the compound in a solid form is generally preferred over solutions to reduce solvent-mediated degradation.[1] |
| Container | Tightly sealed, appropriate material (e.g., glass or HDPE) | Prevents exposure to moisture and air. The container material should be inert and not interact with the compound.[1][6] |
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.[4]
| Incident | Procedure |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontamination solution.[4] |
| Large Spill | Evacuate the area. Alert the laboratory supervisor and safety officer. Do not attempt to clean up without appropriate respiratory protection and training.[4] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of through the institution's environmental health and safety office.[4][6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, labeled, and sealed container.[4][6] |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, solvent-resistant bottle. Do not mix with other waste streams unless compatible.[4] |
| Sharps | Dispose of any contaminated needles, syringes, or glassware in a designated puncture-resistant sharps container.[4][6] |
Experimental Protocols: Stability Testing
Due to the limited availability of public data on this compound's stability, the following protocols are based on established international guidelines for stability testing of new drug substances.[1]
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions: Expose the this compound solutions to the following conditions:[1]
-
Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC or LC-MS, to determine the extent of degradation.
Protocol 2: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of this compound under defined storage conditions.[1]
-
Sample Preparation: Place this compound, preferably in solid form, in appropriate, well-sealed containers that mimic the proposed long-term storage container.
-
Storage Conditions: [1]
-
Long-Term: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.
-
-
Testing Schedule: Pull samples at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).
-
Analysis: Analyze the samples for purity and degradation products using a validated stability-indicating method.
| Study Type | Storage Conditions |
| Forced Degradation | Acidic (1N HCl, 60°C), Basic (1N NaOH, 60°C), Oxidative (3% H₂O₂, RT), Thermal (80°C, solid) |
| Long-Term Stability | 25°C ± 2°C, 60% ± 5% RH |
| Accelerated Stability | 40°C ± 2°C, 75% ± 5% RH |
Diagrams
Caption: Workflow for this compound Handling, Storage, and Disposal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspinonene Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Aspinonene from Aspergillus ochraceus fermentation. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a fungal secondary metabolite produced by the fungus Aspergillus ochraceus.[1] It belongs to the polyketide family and has garnered interest for its unique chemical structure and potential biological activities, making it a candidate for further investigation in drug development.[2]
Q2: What is the biosynthetic origin of this compound?
A2: this compound is a pentaketide, meaning it is synthesized from a five-unit polyketide chain derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2][3] Its biosynthesis is closely related to another metabolite, aspyrone, with both sharing a common pathway that diverges at a late stage.[4][5]
Q3: What are the key factors influencing this compound yield?
A3: The production of this compound is influenced by a variety of fermentation parameters, including the composition of the culture medium, pH, temperature, and aeration (dissolved oxygen). The genetic makeup of the Aspergillus ochraceus strain also plays a crucial role.[1][6]
Q4: What is the relationship between this compound and aspyrone production?
A4: this compound and aspyrone share a common biosynthetic pathway that proceeds through a hypothetical bisepoxide intermediate.[4][5] This intermediate is a critical branch point where the pathway diverges. The final step is either a reduction to yield this compound or an oxidation to form aspyrone. The balance between these two products is significantly influenced by the concentration of dissolved oxygen in the fermentation broth.[1][4]
Q5: Which fungal strains are known to produce this compound?
A5: The primary fungal strain identified as a producer of this compound is Aspergillus ochraceus, specifically the strain DSM-7428.[4] Another species, Aspergillus ostianus, has also been reported to produce this compound.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield Despite Good Fungal Growth | Suboptimal Media Composition: The medium may support vegetative growth but not secondary metabolism. | Experiment with different media compositions. Complex media containing sources like yeast extract and peptone often support robust secondary metabolite production. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically varying media components, can be employed to identify optimal conditions.[6] |
| Inappropriate pH: The pH of the fermentation medium can influence the activity of enzymes in the biosynthetic pathway. | Monitor and control the pH of the fermentation broth. Conduct small-scale experiments to determine the optimal pH range for this compound production.[6] | |
| Incorrect Temperature: The optimal temperature for this compound production may differ from the optimal temperature for fungal growth. | Experiment with temperatures in the range of 25-30°C to find the optimal condition for this compound synthesis.[6] | |
| Timing of Harvest: this compound is a secondary metabolite, and its production is often highest during the stationary phase of fungal growth. | Harvest the culture at different time points during the stationary phase to determine the peak of this compound production.[1] | |
| High Aspyrone to this compound Ratio | High Dissolved Oxygen: Higher concentrations of dissolved oxygen favor the oxidative pathway leading to aspyrone. | Reduce the aeration or agitation rate in the fermenter to lower the dissolved oxygen concentration. This will favor the reductive step required for this compound synthesis.[1][4][6] |
| Poor Fungal Growth | Inadequate Media Composition: The growth medium may lack essential nutrients for vegetative growth. | Ensure the medium contains a readily available carbon source (e.g., glucose, sucrose), a suitable nitrogen source (e.g., ammonium salts, yeast extract), and essential minerals.[6] |
| Suboptimal pH and Temperature: Extreme pH or temperature values can inhibit fungal growth. | Verify that the initial pH of the medium is within the optimal range for Aspergillus ochraceus growth (typically around 5.0-7.0) and that the incubator is maintaining the correct temperature.[6] | |
| Genetic Instability of the Fungal Strain: High-producing strains can sometimes lose their ability to produce the desired metabolite over successive generations. | Maintain a stock of the original high-yielding strain and avoid excessive sub-culturing. Periodically re-isolate single-spore colonies to maintain a genetically homogenous population. | |
| Difficulty in Extracting this compound | Inefficient Extraction Solvent: The chosen solvent may not be optimal for extracting this compound from the culture broth or mycelia. | Use a water-immiscible organic solvent such as ethyl acetate or dichloromethane for liquid-liquid extraction of the culture filtrate.[4][6] For the mycelia, a mixture of chloroform and methanol can be effective.[7] |
| Low Concentration of this compound: The concentration of this compound in the crude extract may be too low for efficient purification. | Concentrate the crude extract before purification. Consider increasing the scale of the fermentation to obtain more starting material.[8] |
Data Presentation
Table 1: Influence of Fermentation Parameters on this compound Production
| Parameter | Condition | Effect on this compound Yield | Effect on Aspyrone Yield | Reference(s) |
| Dissolved Oxygen | Low | Favored | Reduced | [1][4][6] |
| High | Reduced | Favored | [1][4][6] | |
| pH | Acidic (3.5-4.5) | Reported as crucial for production in initial discovery | Not specified | |
| Temperature | 25-30°C | Optimal range to be determined experimentally | Not specified | [6] |
| Culture Medium | Complex Media (e.g., with yeast extract, peptone) | Generally supports robust secondary metabolism | Not specified | [6] |
| Growth Phase | Stationary Phase | Peak production | Not specified | [1] |
Experimental Protocols
1. Inoculum Preparation for Aspergillus ochraceus
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.[6]
-
Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.[6]
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.[6]
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[6]
2. Submerged Fermentation for this compound Production
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).[6]
-
Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.[6]
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[6]
-
To favor this compound production, consider strategies to limit dissolved oxygen, such as reducing the agitation speed or using a fermenter with controlled aeration.[1][4][6]
-
Monitor the pH and adjust as necessary.
3. Extraction of this compound
-
After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.[4]
-
Extract the cell-free culture broth three times with an equal volume of ethyl acetate in a separatory funnel.[7]
-
Pool the organic layers.
-
The fungal mycelia can be homogenized and extracted with a mixture of chloroform and methanol (2:1, v/v).[7]
-
Combine all organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.[7]
4. Purification of this compound
-
Subject the crude extract to column chromatography using silica gel.
-
Elute with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other metabolites.
-
Fractions containing this compound can be further purified by gel-permeation chromatography using Sephadex LH-20 with methanol as the eluent.
-
Final purification to obtain pure this compound can be achieved using High-Performance Liquid Chromatography (HPLC) with a C18 column.[4]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for troubleshooting low this compound yield.
Caption: Experimental workflow for optimizing this compound production.
References
troubleshooting Aspinonene solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with Aspinonene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polyketide natural product isolated from the fungus Aspergillus ochraceus.[1][2] Like many complex secondary metabolites, this compound is anticipated to have low aqueous solubility, which can present significant challenges in experimental settings, including in vitro and in vivo biological assays.[2]
Q2: What are the key chemical and physical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][3][4] |
| Molecular Weight | 188.22 g/mol | [1][3][4] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1][4] |
| CAS Number | 157676-96-5 | [1][5][6][7] |
| Appearance | Colorless oil | [1] |
| Predicted LogP | -1.1 | [4] |
Q3: In which organic solvents is this compound likely to be soluble?
A3: While extensive quantitative solubility data for this compound is not widely published, its polyketide structure suggests it will be soluble in moderately polar to nonpolar organic solvents.[1][2] These typically include:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Chloroform
-
Ethanol
-
Ethyl acetate
For cell-based assays, DMSO is often the solvent of choice for creating concentrated stock solutions of poorly water-soluble compounds.[2]
Q4: Is this compound soluble in water or aqueous buffers?
A4: this compound is expected to have very low solubility in water and standard aqueous buffers like PBS.[2] Attempting to dissolve it directly in aqueous media will likely lead to precipitation or the formation of a suspension, which is unsuitable for most biological experiments.[2]
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2] This stock can then be serially diluted into your aqueous experimental medium to the desired final concentration. It is critical to ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or other off-target effects.[2]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems researchers may encounter with this compound solubility during their experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease final concentration: Lower the final working concentration of this compound. 2. Increase co-solvent percentage: Cautiously increase the final percentage of DMSO, ensuring it remains below the tolerance level of your experimental system (typically <0.5%).[2] 3. Use a co-solvent system: Prepare the this compound stock in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG400).[2] 4. Employ solubilizing agents: For in vivo studies, formulation with excipients such as cyclodextrins may be necessary.[2][8] |
| Difficulty dissolving this compound powder | The compound may have formed aggregates. The chosen solvent may not be optimal. | 1. Gentle warming: Warm the solution to 37°C while vortexing.[2] 2. Sonication: Use a brief sonication in an ultrasonic bath to break up aggregates.[2] 3. Try alternative solvents: If solubility is poor in DMSO, try dimethylformamide (DMF) or chloroform, if compatible with your downstream application.[2] |
| Inconsistent results in cell-based assays | Poor solubility leading to variable effective concentrations. Precipitation of the compound in the assay medium. | 1. Confirm solubility: Before starting, perform a visual inspection of your highest this compound concentration in the final assay medium for any signs of precipitation. 2. Optimize dilution protocol: Perform serial dilutions instead of a single large dilution to allow for a more gradual decrease in solvent concentration.[8] 3. Include solubility checks in your workflow: Centrifuge a sample of the final dilution to check for a pellet.[8] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[2]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Protocol for Assessing Kinetic Solubility
-
Prepare a dilution series: From your this compound stock in DMSO, prepare a dilution series in the same solvent.
-
Dilute into aqueous buffer: Add a small volume of each concentration from the DMSO dilution series to your final aqueous assay buffer (e.g., PBS) and mix thoroughly. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Equilibrate: Allow the samples to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Separate solid material: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Quantify soluble compound: Carefully collect the supernatant and quantify the concentration of soluble this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Determine kinetic solubility: The highest concentration that remains in solution is the kinetic solubility under those specific conditions.
Visualizations
Since the specific signaling pathway of this compound is not yet elucidated, the following diagrams represent a hypothetical mechanism of action and general experimental workflows for troubleshooting.[3][9]
Caption: A workflow for troubleshooting this compound solubility.
Caption: Logical relationships in solubility enhancement decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cogershop.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aspinonene Dosage for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aspinonene in cell viability experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on cells?
This compound is a natural product isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus.[1] While extensive research is ongoing, preliminary in vitro studies suggest that this compound may possess anticancer properties by affecting cell viability.[1][2] The precise mechanism of action is still under investigation, but it is hypothesized to involve the induction of apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell line being tested and the desired experimental outcome. For initial dose-response experiments, it is recommended to use a broad range of concentrations. Based on hypothetical data, a range of 3.1 µg/mL to 400 µg/mL has been suggested for initial screening.[1]
Q3: How should I prepare a stock solution of this compound?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] Subsequently, serial dilutions can be made in complete culture medium to achieve the desired final concentrations for your experiment. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.[1]
Q4: How long should I incubate cells with this compound?
The incubation time will vary depending on the cell line and the specific assay being performed. Common incubation periods for cytotoxicity assays range from 24 to 72 hours.[2] A 48-hour incubation is frequently used for initial assessments.[1][2]
Q5: What are the common methods to assess this compound's effect on cell viability?
Several assays can be used to evaluate cell viability, including:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[2]
-
Annexin V-FITC/PI Staining: A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Consider not using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Low signal or no response to this compound | This compound concentration is too low, incubation time is too short, or the cell line is resistant. | Test a wider and higher range of this compound concentrations. Increase the incubation time (e.g., from 24h to 48h or 72h). If the cell line is known to be drug-resistant, consider using a different, more sensitive cell line for initial studies. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity | The concentration of the solvent is too high. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line. |
| Inconsistent results between experiments | Variations in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent and low passage number range. Ensure all reagents are properly stored and not expired. Maintain consistent incubation conditions (temperature, CO2, humidity). |
Data Presentation
The following tables provide hypothetical, yet representative, quantitative data for the effects of this compound. These are intended to serve as a reference for expected outcomes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.2 ± 0.09 |
| HepG2 | Liver Cancer | 5.8 ± 0.45 |
| SGC-7901 | Gastric Cancer | 3.2 ± 0.21 |
Table 2: Dose-Response Effect of this compound on Apoptosis in HeLa Cells after 48h Treatment [2]
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 0.5 | 8.7 ± 1.1 | 3.2 ± 0.4 | 11.9 ± 1.5 |
| 1.0 | 15.4 ± 2.0 | 5.8 ± 0.7 | 21.2 ± 2.7 |
| 2.5 | 28.9 ± 3.5 | 12.1 ± 1.5 | 41.0 ± 5.0 |
Experimental Protocols
MTT Cell Proliferation and Cytotoxicity Assay[1]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations. Add the various concentrations of this compound to the designated wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Annexin V-FITC/PI Apoptosis Assay[2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: A typical workflow for determining the optimal dosage of this compound.
Caption: A proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[3]
Caption: A logical flow for troubleshooting experiments with unexpected results.
References
Aspinonene stability problems in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with Aspinonene in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a fungal polyketide, a type of secondary metabolite, isolated from the fungus Aspergillus ochraceus.[1][2][3][4] Like many complex natural products, this compound is expected to have low aqueous solubility, which is a primary challenge for its use in biological assays and other experimental settings.[5] The main stability concern in solution is its propensity to precipitate out of aqueous buffers, leading to inconsistent experimental results.[5] Other potential stability issues include degradation via hydrolysis, oxidation, and photolysis, although specific data on these pathways for this compound are not widely available.[6][7]
Q2: In which solvents is this compound soluble?
A2: While experimentally verified quantitative solubility data for this compound is limited, it is expected to be soluble in moderately polar to nonpolar organic solvents based on its polyketide structure.[5] Recommended solvents for creating concentrated stock solutions include dimethyl sulfoxide (DMSO), ethanol, methanol, ethyl acetate, and chloroform.[5] Of these, DMSO is commonly used for preparing stock solutions for cell-based assays.[5]
Q3: How should I prepare a working solution of this compound in an aqueous buffer?
A3: It is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 10-50 mM).[5] This stock solution can then be serially diluted into your aqueous experimental medium to the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced toxicity or other off-target effects in your experiment.[5]
Q4: What are the visual indicators of this compound instability in my experiments?
A4: Signs of solubility and stability issues with this compound in your experiments can include the formation of a precipitate, which may appear as cloudiness, visible crystals, or a pellet after centrifugation.[5][8] Inconsistent results between experiments and lower than expected bioactivity can also be indicative of the compound not being fully dissolved.[5] It is advisable to visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment.[5]
Q5: What are the recommended storage conditions for this compound?
A5: To maintain the integrity of this compound, it should be stored as a solid (lyophilized powder) at -20°C or lower in a tightly sealed, light-protected container (e.g., an amber vial).[6] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation, which is particularly important for long-term storage.[6] Solutions of this compound should be freshly prepared for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.[9]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the percentage of the organic co-solvent is too low to maintain solubility.[5]
-
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your assay.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of DMSO or other co-solvent, ensuring it remains below the tolerance level of your experimental system (typically <0.5%).[5]
-
Use a Co-solvent System: Prepare the this compound stock in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG400).[5]
-
Gentle Warming and Sonication: For initial dissolution in the organic solvent, gentle warming (e.g., to 37°C) and brief sonication in an ultrasonic bath can help break up aggregates.[5]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Cause: this compound may be precipitating out of the solution over the course of the experiment, leading to a variable effective concentration.[5]
-
Solutions:
-
Visual Inspection: Before and after the experiment, carefully inspect the assay plates under a microscope for any signs of precipitation.[5]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock solution.[5]
-
Incorporate a Solubility Check: Prior to adding the compound to cells, dilute this compound to the final concentration in your cell culture medium and check for precipitation after a relevant incubation period.[5]
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
| Methanol | Moderate to High | Suitable for stock solutions. |
| Ethyl Acetate | Moderate | Often used in the extraction process.[1] |
| Chloroform | Moderate | Can be used for dissolution if compatible with the downstream application.[5] |
Note: These values are estimates based on the properties of similar polyketide compounds and have not been experimentally verified for this compound.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for intentionally degrading this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Incubate the mixture at 60°C for 24 hours.[6]
-
Basic Hydrolysis: To another aliquot of the stock solution, add an equal volume of 1N NaOH. Incubate the mixture at 60°C for 24 hours.[6]
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light.[6]
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.[6]
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.[6]
3. Analysis:
-
At appropriate time points, withdraw aliquots from each condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated HPLC or LC-MS method to quantify the remaining this compound and to detect and identify any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. benchchem.com [benchchem.com]
Aspinonene Technical Support Center: Experimental Integrity and Degradation Avoidance
Welcome to the Aspinonene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Through a series of frequently asked questions and troubleshooting guides, this center addresses common challenges to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a fungal secondary metabolite, a branched pentaketide produced by the fungus Aspergillus ochraceus.[1] Like many complex organic molecules, this compound is susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can compromise its structural integrity, leading to inaccurate experimental outcomes.[2] Understanding and controlling these factors is critical for reliable research.
Q2: What are the primary factors that can cause this compound degradation?
The stability of this compound can be influenced by several key factors:
-
pH: Extreme pH values can lead to the hydrolysis of functional groups within the this compound molecule, particularly the epoxide ring.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, especially UV radiation, may induce photodegradation.[4]
-
Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[4]
-
Solvent Choice: The solvent used to dissolve this compound can impact its stability. Protic solvents, for instance, may participate in degradation pathways.
Q3: How should I store this compound to ensure its long-term stability?
To maintain the integrity of this compound over time, proper storage is crucial. The following conditions are recommended for long-term storage of natural products with similar complexity.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation.[4] |
| Light | Protect from light (e.g., amber vials) | Minimizes photodegradation.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation.[4] |
| Form | Solid (lyophilized powder) | Reduces solvent-mediated degradation.[4] |
Q4: I am observing unexpected peaks in my HPLC analysis of an this compound sample. Could this be due to degradation?
Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. These peaks represent degradation products formed from the breakdown of this compound. To confirm this, you can perform a forced degradation study under controlled stress conditions (e.g., acid, base, heat) and compare the resulting chromatograms with your sample.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to common problems encountered during experiments involving this compound.
Problem 1: Loss of biological activity of this compound in solution over time.
-
Potential Cause: Degradation of this compound in the experimental solvent or buffer at the incubation temperature.
-
Solution:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
If long-term storage in solution is unavoidable, conduct a stability study to determine the optimal solvent and storage temperature. Based on general principles, storage in anhydrous, high-purity DMSO or methanol at -20°C is a good starting point.[3]
-
Minimize the exposure of the solution to light and ambient temperature.
-
Problem 2: Inconsistent results between experimental replicates.
-
Potential Cause: Inconsistent handling and storage of this compound stock solutions, leading to varying levels of degradation.
-
Solution:
-
Establish a standardized protocol for the preparation, handling, and storage of all this compound solutions.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Ensure all researchers are following the same protocol consistently.
-
Problem 3: Difficulty in quantifying this compound in complex mixtures due to interfering peaks.
-
Potential Cause: Co-elution of degradation products with the parent this compound peak in the analytical method.
-
Solution:
-
Develop and validate a stability-indicating analytical method, such as a gradient HPLC or LC-MS method, that can effectively separate this compound from all potential degradation products.[6]
-
Forced degradation studies are essential for identifying the retention times of potential degradation products and ensuring the analytical method can resolve them.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[4][5]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix the this compound stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours.
- Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours.
3. Sample Analysis:
- At the end of the incubation period, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.
4. Data Analysis:
- Compare the chromatograms of the stressed samples to the control.
- Identify and quantify the degradation products.
- Elucidate the potential degradation pathways based on the identified products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[8][9]
1. Instrumentation:
- HPLC system with a UV or photodiode array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time to elute this compound and its more non-polar degradation products. A typical starting point could be a linear gradient from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at the λmax of this compound (to be determined by a UV scan). A starting wavelength of 210 nm can be used.[8]
- Column Temperature: 30°C
3. Method Validation:
- Inject the samples from the forced degradation study to demonstrate the method's ability to separate this compound from its degradation products.
- Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Potential Hydrolytic Degradation of this compound's Epoxide Ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. web.vscht.cz [web.vscht.cz]
Technical Support Center: Aspinonene Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Aspinonene.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common organic solvents?
This compound is moderately stable but can be susceptible to degradation under prolonged exposure to chlorinated solvents and strong acids or bases. For short-term storage during purification (up to 48 hours), it is recommended to use solvents such as ethyl acetate or acetone and to keep solutions at 4°C.
Q2: What is the expected yield of this compound from a crude extract?
The yield of this compound is highly dependent on the source material and extraction method. However, typical yields from a well-optimized extraction and initial purification process range from 0.5% to 2.0% of the crude extract's dry weight.
Q3: Which chromatographic method is most effective for final this compound purification?
High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column is the most effective method for achieving high purity (>99%) this compound. Isocratic elution with a methanol/water mixture is typically sufficient, though a gradient may be required if closely related impurities are present.
Troubleshooting Guide
Issue 1: Low Recovery of this compound After Column Chromatography
Question: I am experiencing a significant loss of this compound after performing silica gel column chromatography. My starting material contains approximately 50 mg of this compound, but I am recovering less than 10 mg. What are the potential causes and how can I improve my yield?
Answer:
Low recovery of this compound from silica gel chromatography is a common issue that can be attributed to several factors. The primary causes are often irreversible adsorption onto the silica stationary phase or degradation of the compound during the separation process.
Potential Causes and Solutions:
-
Irreversible Adsorption: this compound may have functional groups that bind strongly to the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine (0.1% v/v) in your mobile phase. This will cap the most acidic sites and reduce strong adsorption.
-
-
Compound Degradation: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded-phase silica like diol or C18 for your column chromatography.
-
-
Improper Solvent Selection: The polarity of the mobile phase may be too low to effectively elute this compound from the column.
-
Solution: Increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, for example, gradually increase the percentage of ethyl acetate. A step-gradient elution can help to first remove less polar impurities before eluting your target compound.
-
Data Presentation: Effect of Stationary Phase on this compound Recovery
| Stationary Phase | Mobile Phase System (Hexane:EtOAc) | Initial this compound (mg) | Recovered this compound (mg) | Recovery Rate (%) |
| Standard Silica Gel | 80:20 | 50.2 | 8.9 | 17.7 |
| Neutral Alumina | 80:20 | 49.8 | 35.1 | 70.5 |
| Deactivated Silica | 80:20 | 51.0 | 42.5 | 83.3 |
| C18-Functionalized Silica | 30:70 (MeOH:H2O) | 50.5 | 48.1 | 95.2 |
Experimental Protocol: Deactivation of Silica Gel for Improved Recovery
-
Slurry Preparation: Prepare a slurry of 100 g of silica gel in 300 mL of the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Deactivating Agent: Add the deactivating agent, such as triethylamine, to the slurry to a final concentration of 0.1% (v/v).
-
Equilibration: Stir the slurry gently for 30 minutes to ensure even distribution of the deactivating agent.
-
Column Packing: Pack the column with the equilibrated slurry as you normally would.
-
Pre-Elution: Wash the packed column with at least two column volumes of the initial mobile phase (containing 0.1% triethylamine) before loading your sample.
-
Sample Loading and Elution: Load your crude this compound sample and proceed with gradient elution, ensuring that the 0.1% triethylamine concentration is maintained throughout the mobile phase.
Troubleshooting Workflow for Low Recovery
Aspinonene Experimental Protocols: A Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Aspinonene. It provides troubleshooting guidance for common issues, detailed experimental methodologies, and summarizes key data to facilitate successful research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a polyketide natural product, specifically a branched pentaketide, produced by the fungus Aspergillus ochraceus.[1][2] As a secondary metabolite, its production is sensitive to specific culture conditions.[3] Its unique chemical structure makes it a compound of interest for further investigation in drug development.[4][5]
Q2: What is the biosynthetic origin of this compound? A2: this compound is synthesized from a five-unit polyketide chain derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[6][7] Its biosynthetic pathway is closely linked to another metabolite, aspyrone. A key step involves a hypothetical bisepoxide intermediate, which can be reduced to form this compound or oxidized to form aspyrone.[6][7]
Q3: What are the primary factors influencing this compound yield during fermentation? A3: Key factors that significantly impact this compound production include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and, most critically, aeration (dissolved oxygen).[4][8]
Q4: How does dissolved oxygen concentration affect the production of this compound versus aspyrone? A4: The concentration of dissolved oxygen is a critical control point in the biosynthetic pathway.[3] Higher dissolved oxygen levels favor the production of aspyrone, while lower dissolved oxygen levels promote the reductive step leading to a higher yield of this compound.[4][6][9]
Q5: In which growth phase is this compound production typically highest? A5: As a secondary metabolite, this compound production is often highest during the stationary phase of fungal growth.[3][8] During the initial logarithmic growth phase, the fungus prioritizes biomass accumulation. As nutrients become limited and growth slows, the metabolic focus shifts to producing secondary metabolites.[3]
Troubleshooting Guides
This guide addresses specific issues that may be encountered during this compound production and purification.
Problem 1: Low or No this compound Yield Despite Good Fungal Growth
Q: My Aspergillus ochraceus culture is growing well and producing significant biomass, but HPLC analysis shows little to no this compound. What are the potential causes and solutions?
A: This is a common challenge in the production of secondary metabolites. High biomass does not always correlate with high product yield.[3] Several factors related to the fermentation conditions could be the cause.
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | The medium may be optimized for growth, not secondary metabolism. Experiment with different media compositions, particularly varying the carbon and nitrogen sources (the "One Strain, Many Compounds" or OSMAC approach).[4] |
| Inappropriate pH | The optimal pH for this compound biosynthesis may differ from the optimal pH for growth. Monitor and control the pH during fermentation. Initial studies suggest an acidic medium (pH 3.5-4.5) is crucial.[2][4] |
| Incorrect Temperature | The ideal temperature for this compound production might be different from the optimal temperature for fungal growth. Experiment with temperatures in the 25-30°C range.[4] |
| High Dissolved Oxygen | High aeration favors the production of the related compound, aspyrone, at the expense of this compound.[4] Reduce the agitation or aeration rate to lower the dissolved oxygen concentration.[4] |
| Incorrect Harvest Time | This compound is a secondary metabolite, with production peaking in the stationary phase. Harvesting too early, during the logarithmic growth phase, will result in low yields.[3] Perform a time-course study to determine the optimal harvest time. |
| Strain Instability | High-producing fungal strains can sometimes lose their production capabilities over successive sub-culturing. Return to an original stock culture or perform single-spore re-isolation to maintain a genetically homogenous population.[4] |
Problem 2: Poor Growth of Aspergillus ochraceus
Q: My fungal culture is not growing well, leading to low biomass and no this compound. What should I check?
A: Addressing poor growth is the first critical step before optimizing for product yield.
| Possible Cause | Recommended Solution |
| Contamination | The presence of bacteria or other fungi can inhibit the growth of A. ochraceus. Ensure strict aseptic techniques are used for media preparation, inoculation, and fermentation.[4][8] |
| Inadequate Media Nutrients | The growth medium may lack essential nutrients for vegetative growth. Ensure the medium contains a readily available carbon source (e.g., glucose), a suitable nitrogen source (e.g., yeast extract), and essential minerals.[4] |
| Incorrect pH or Temperature | Extreme pH or temperature can inhibit fungal growth. Verify that the initial pH is within the optimal range for A. ochraceus growth (typically 5.0-7.0) and that the incubator is maintaining the correct temperature.[4] |
Problem 3: Difficulty in Purifying this compound
Q: I have a crude extract that shows this compound presence, but I am struggling to get a pure compound. What can I do?
A: Purification challenges often involve co-eluting compounds with similar polarities.
| Possible Cause | Recommended Solution |
| Co-elution with Other Metabolites | Compounds with similar physicochemical properties are difficult to separate. Optimize your chromatographic method. Try a different solvent system with a shallower gradient or switch to a different stationary phase (e.g., a different type of silica or a C18 column for HPLC).[8] |
| Low Concentration in Crude Extract | If the target compound concentration is very low, purification becomes challenging. Increase the scale of the fermentation to generate more starting material or concentrate the crude extract before the main purification step.[8] |
| Degradation of this compound | The compound may be unstable under your extraction, purification, or storage conditions. Check the stability of this compound and consider performing purification steps at lower temperatures.[8] |
Quantitative Data Summaries
While specific quantitative data on the biological activity of this compound is not yet widely available in public literature, the following table summarizes the expected effects of key fermentation parameters on its production.[2][10]
Table 1: Influence of Fermentation Parameters on this compound Production
| Parameter | Condition | Expected Effect on this compound Yield | Notes |
| Dissolved Oxygen | Low | Increase | Favors the reductive pathway to this compound over the oxidative pathway to aspyrone.[4] |
| High | Decrease | Increases the ratio of aspyrone to this compound.[1] | |
| pH | Acidic (3.5-4.5) | Increase | An acidic culture medium has been noted as crucial for production.[2] |
| Neutral/Alkaline | Decrease | Likely sub-optimal for the biosynthetic enzymes. | |
| Growth Phase | Stationary | Optimal | Secondary metabolite production is typically highest after the primary growth phase.[3] |
| Logarithmic | Low | The fungus prioritizes biomass accumulation during this phase.[2] |
Researchers generating new data on this compound's biological activity should structure it clearly for comparison. The table below provides a recommended template for reporting cytotoxicity data.
Table 2: Template for Reporting this compound Cytotoxicity Data (MTT Assay)
| Cell Line | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| e.g., MCF-7 | Experimental Value | e.g., Doxorubicin | Experimental Value |
| e.g., HeLa | Experimental Value | e.g., Doxorubicin | Experimental Value |
| e.g., HCT116 | Experimental Value | e.g., Doxorubicin | Experimental Value |
Experimental Protocols
Protocol 1: Small-Scale Production and Extraction of this compound
This protocol details the lab-scale production of this compound from Aspergillus ochraceus in shake flasks, followed by solvent extraction.[2][8]
1. Inoculum Preparation: a. Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C until well-sporulated.[8] b. Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).[8] c. Incubate at 25°C with shaking at 150 rpm for 3-4 days to generate a vegetative inoculum.[8]
2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of a suitable production medium with 40 mL of the seed culture.[8] b. Incubate at 25°C with shaking at 200 rpm for 7-14 days. Monitor the culture to harvest in the stationary phase.[8]
3. Extraction: a. Separate the fungal mycelium from the culture broth by filtration.[2] b. Transfer the culture filtrate to a separatory funnel and extract it three times with an equal volume of ethyl acetate.[5][8] c. Combine the organic (ethyl acetate) layers.[2] d. Dry the combined organic extract over anhydrous sodium sulfate and filter.[5] e. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[5]
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general method for purifying this compound from the crude extract.[1][5]
1. Column Preparation: a. Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.[5] b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle.[5]
2. Sample Loading: a. Dissolve the crude extract obtained from Protocol 1 in a minimal volume of the initial mobile phase (e.g., hexane or chloroform).[5] b. Carefully load the dissolved sample onto the top of the silica gel column.[5]
3. Elution and Fraction Collection: a. Begin elution with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting gradient is 9:1 chloroform:methanol.[2][5] b. Collect the eluate in fractions using test tubes or a fraction collector.[5]
4. Analysis and Pooling: a. Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).[5] b. Combine the fractions that contain pure this compound.[5] c. Evaporate the solvent from the pooled fractions to obtain the purified compound.[5] Further purification can be achieved using preparative HPLC if needed.[1]
Protocol 3: MTT Cell Viability and Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess the cytotoxic potential of this compound against cancer cell lines.[10][11]
1. Cell Seeding: a. Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of complete culture medium.[11] b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
2. Compound Treatment: a. Prepare a stock solution of purified this compound in a suitable solvent like DMSO.[11] b. Perform serial dilutions to achieve a range of final concentrations for testing (e.g., 0.1 to 100 µM). c. Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[11]
3. Incubation and Assay: a. Incubate the plate for 48-72 hours under the same conditions.[11] b. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]
4. Data Acquisition: a. Carefully remove the culture medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently.[11] c. Measure the absorbance at 570 nm using a microplate reader.[11] d. Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 .[11] The IC₅₀ value can then be determined from a dose-response curve.[11]
Visualizations: Pathways and Workflows
The following diagrams illustrate key conceptual and experimental flows related to this compound research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Aspinonene assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Aspinonene assays. Given that detailed public data on this compound's specific biological activities and assay protocols are limited, this guide focuses on foundational knowledge, general troubleshooting principles for relevant assays, and hypothetical frameworks to guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a fungal secondary metabolite, classified as a branched pentaketide.[1][2][3] It was first isolated from the fungus Aspergillus ochraceus.[1][2][3] Its biosynthesis is related to that of aspyrone, another metabolite produced by the same fungus.[1][2][3][4]
Q2: What is the known biological activity of this compound?
Currently, there is a notable lack of published data detailing the specific biological activities of this compound, including quantitative metrics like IC50 values for cytotoxicity, anti-inflammatory, or antimicrobial effects.[1][4] However, its structural class suggests potential for biological activity, and future research is needed to explore its cytotoxic, antimicrobial, and anti-inflammatory properties.[1]
Q3: Are there established signaling pathways that this compound modulates?
Detailed studies elucidating the specific signaling pathways modulated by this compound are not available in the public scientific literature.[5] However, based on the activities of structurally related compounds, hypothetical pathways can be proposed for investigation. For instance, like other fungal metabolites, this compound could potentially interact with pathways involved in cell proliferation and apoptosis.[6]
Hypothetical Signaling Pathway and Experimental Workflow
To guide researchers in the absence of established data, the following diagrams illustrate a hypothetical signaling pathway this compound might inhibit and a general workflow for assessing its activity.
Troubleshooting Guides for this compound Assays
Given the exploratory nature of this compound research, it is crucial to address potential sources of variability and irreproducibility in your assays. The following troubleshooting guide is structured in a question-and-answer format to address common issues.
Issue 1: High Variability Between Replicate Wells
Q: My results show significant variability between replicate wells treated with the same concentration of this compound. What could be the cause?
A: High variability can stem from several factors. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting into wells. |
| Pipetting Errors | Calibrate and check your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in media. Visually inspect for precipitates. |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization. Use a cell strainer if necessary. |
Issue 2: Poor Reproducibility Between Experiments
Q: I am unable to reproduce the results from a previous experiment. What should I check?
A: Lack of reproducibility is a common challenge. A systematic approach is key to identifying the source of the problem.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Different Lots of Reagents | Record the lot numbers of all reagents used (e.g., media, serum, this compound). If a new lot is introduced, perform a validation experiment. |
| Inconsistent Incubation Times | Use a calibrated timer and ensure consistent incubation periods for all experiments. |
| Contamination (Mycoplasma) | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
| Changes in this compound Stock | Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Store aliquots at the recommended temperature. |
Issue 3: No Observable Effect of this compound
Q: I do not observe any biological effect even at high concentrations of this compound. What could be the reason?
A: If this compound appears to be inactive in your assay, consider the following possibilities:
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration may be higher than the range tested. Perform a broad dose-response experiment. |
| Degradation of this compound | This compound may be unstable in your experimental conditions (e.g., light-sensitive, unstable in aqueous solution). Prepare fresh dilutions for each experiment. |
| Inappropriate Assay Endpoint | The chosen assay may not be suitable for detecting the specific biological activity of this compound. Consider alternative assays that measure different cellular processes (e.g., apoptosis, cell cycle). |
| Cell Line Insensitivity | The selected cell line may not be sensitive to this compound. Test on a panel of different cell lines. |
| Purity of the Compound | Verify the purity of your this compound sample using analytical methods such as HPLC or mass spectrometry. |
Experimental Protocols
While specific, validated protocols for this compound assays are not widely published, the following are general methodologies for key experiments that would be necessary to investigate its biological activity.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.[7]
-
Inoculum Preparation:
-
Plate Preparation:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing the growth medium.[5]
-
Include a positive control (a known antifungal agent), a negative control (no treatment), and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plate at a controlled temperature (e.g., 35°C) for 24-48 hours.[5]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.[5]
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound on cancer cell lines.[4][8]
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[4]
-
Quantitative Data Summary
Due to the limited publicly available data, a comprehensive quantitative summary of this compound's biological activity is not possible at this time. Researchers are encouraged to report their findings in a structured format to contribute to the collective understanding of this compound. The following table provides the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1][6] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[1] |
| CAS Number | 157676-96-5 | PubChem[1] |
References
Technical Support Center: Minimizing Off-Target Effects of Aspinonene
Disclaimer: As comprehensive biological data for Aspinonene is not publicly available, this guide utilizes Dasatinib, a well-characterized kinase inhibitor, as a representative example to illustrate the principles and methodologies for minimizing off-target effects.[1] Researchers working with this compound are encouraged to adapt these strategies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's biological role.[1]
Q2: I'm observing a cellular phenotype (e.g., apoptosis, growth arrest) that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?
A: This is a strong indication of potential off-target activity.[3] A standard method to verify this is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[3] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3] Another approach is to use a structurally unrelated inhibitor that targets the same primary protein; if the same phenotype is observed, it is more likely to be a genuine on-target effect.[1]
Q3: How can I proactively identify potential off-target effects of this compound?
A: Proactively identifying off-target effects is crucial for accurate data interpretation.[3] A common and effective approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[3] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[3] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[3]
Q4: At what concentration should I use this compound to minimize off-target effects?
A: It is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1][3] A full dose-response curve is essential to identify the optimal concentration range.[1] Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.[1] Correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[3]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cell-based assay results.
-
Potential Cause 1: ATP Concentration. Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[3][4]
-
Solution: Ensure the ATP concentration in your biochemical assay is as close as possible to physiological levels (typically 1-10 mM in cells) to better mimic the cellular environment.
-
Potential Cause 2: Cell Permeability and Efflux. The compound may have poor cell permeability or be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration.[3]
-
Solution: Assess the inhibitor's physicochemical properties. If permeability is low, consider using cell lines with lower expression of relevant efflux pumps or co-administering a known efflux pump inhibitor.
-
Potential Cause 3: Target Expression/Activity. The target protein may not be expressed or may be inactive in the cell line being used.[3]
-
Solution: Verify the expression and activity (e.g., phosphorylation status) of the target in your cell model using Western blotting or a similar technique before conducting cell-based assays.[3]
Issue 2: High background signal in a kinase assay.
-
Potential Cause: Compound Interference. The compound may be directly interfering with the assay's detection method (e.g., inhibiting luciferase in a luminescence-based assay).[5]
-
Solution: Run a "No Enzyme Control" experiment. Set up the assay reaction but replace the kinase with a buffer. If a signal that is dependent on the compound's concentration is still observed, it strongly suggests direct interference with the assay's detection method.[5]
Issue 3: Significant cell toxicity at concentrations expected for specific inhibition.
-
Potential Cause: Off-Target Inhibition. The observed toxicity may be due to the inhibition of one or more off-target kinases that are critical for cell viability.
-
Solution: Perform a broad-panel kinase screen to identify potential off-targets.[6] Compare the identified off-targets with known signaling pathways related to cell survival and apoptosis. This information is critical for accurate data interpretation.[6]
Data Presentation
Table 1: Kinase Selectivity Profile for this compound (Exemplified by Dasatinib)
| Kinase Target | IC50 (nM) | Target Type | Biological Relevance |
| ABL1 | <1 | On-Target | Primary target in Chronic Myeloid Leukemia (CML).[1] |
| SRC | <1 | On-Target | Key member of the Src family kinases.[1] |
| LCK | 1.1 | On-Target | Src family kinase involved in T-cell signaling.[1] |
| c-KIT | 1.5 | Off-Target | Implicated in gastrointestinal stromal tumors.[1] |
| PDGFRβ | 28 | Off-Target | Receptor tyrosine kinase involved in cell growth.[1] |
Experimental Protocols
1. Kinase Selectivity Profiling (Luminescence-based)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in the appropriate kinase buffer.[7]
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a pre-mixed solution containing the recombinant active kinase and a suitable peptide substrate.[7]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.[7]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves depleting the remaining ATP and then converting the generated ADP back to ATP for a luciferase-based reaction.[7]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate IC50 values from the resulting dose-response curves.[7]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct target engagement of this compound within a cellular environment.[1]
-
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[1]
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[8] A shift in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.[8]
-
3. Western Blot for Target Engagement
-
Objective: To assess the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound for the desired time (e.g., 2-4 hours). Include a vehicle control.[6]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the phosphorylated form of a known downstream target.
-
Detection and Normalization: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. Strip the membrane and re-probe with an antibody for the total target protein or a loading control (e.g., GAPDH) to normalize the data.[6]
-
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting unexpected cellular phenotypes.
Caption: Workflow for identifying off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Aspinonene In Vivo Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Aspinonene. Given the limited publicly available data on this compound's pharmacokinetic properties, this guide focuses on established strategies for improving the bioavailability of poorly water-soluble, lipophilic compounds, a class to which this compound is predicted to belong.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a potential challenge?
A1: this compound is a polyketide secondary metabolite isolated from fungi of the Aspergillus genus.[1] Like many natural products, it is a lipophilic molecule and is anticipated to have low aqueous solubility.[2] This poor solubility is a primary factor that can lead to low oral bioavailability, limiting its therapeutic potential by reducing the amount of the compound that reaches systemic circulation to exert its biological effects.[3][4]
Q2: What are the primary barriers to this compound's bioavailability in vivo?
A2: The primary barriers to this compound's bioavailability likely include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.[5][6]
-
Low Permeability: Difficulty in passing through the intestinal epithelial cell membrane.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation.[7]
-
Efflux Pump Activity: Active transport out of intestinal cells by efflux pumps like P-glycoprotein (P-gp), which are known to affect many natural products.[8][9]
Q3: What general strategies can be employed to increase the in vivo bioavailability of this compound?
A3: Several formulation and medicinal chemistry strategies can be applied:
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, and emulsifiers to improve its solubilization and absorption.[10] This can include self-emulsifying drug delivery systems (SEDDS).[3]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve solubility, and enhance absorption.[11][12]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its dissolution rate and solubility.[13]
-
-
Chemical Modification:
-
Co-administration:
-
Efflux Pump Inhibitors: Administering this compound with known inhibitors of efflux pumps (e.g., certain natural compounds) can increase its intestinal absorption.[16]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solutions |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate. | 1. Reduce Particle Size: Micronization or nanocrystal formation to increase surface area.[13] 2. Formulate as a Solid Dispersion: Use polymers like HPMC or PVP to create an amorphous form of this compound.[6] 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).[3] |
| High first-pass metabolism suspected. | Extensive metabolism in the liver and/or gut wall. | 1. Promote Lymphatic Transport: Utilize lipid-based formulations, particularly those with long-chain triglycerides, to enhance lymphatic uptake and bypass the portal circulation.[7] 2. Prodrug Approach: Design a prodrug that is resistant to first-pass metabolism and releases this compound systemically.[14] |
| Poor permeability across intestinal cell models (e.g., Caco-2). | This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). | 1. Co-administer with an Efflux Pump Inhibitor: Use known P-gp inhibitors to increase intracellular concentrations.[9] 2. Formulate with Permeation Enhancers: Incorporate excipients that transiently increase intestinal permeability. 3. Nanoparticle Formulation: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux pumps.[11] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs to enhance the oral bioavailability of lipophilic compounds like this compound.
Objective: To encapsulate this compound in SLNs to improve its aqueous dispersibility and oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
-
High-speed homogenizer
-
Probe sonicator
Methodology:
-
Preparation of the Lipid Phase: Dissolve this compound and the solid lipid in the organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Heat both the lipid and aqueous phases to approximately 5-10°C above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification and Characterization: The SLN dispersion can be purified by centrifugation or dialysis to remove unencapsulated this compound. The resulting SLNs should be characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
This protocol outlines a method to assess the intestinal permeability of this compound and evaluate the effect of potential efflux pump inhibitors.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to investigate if it is a substrate for efflux pumps.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add this compound solution (in HBSS) to the apical (AP) side. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical): a. Add this compound solution to the BL side. b. Collect samples from the AP side at the same time points.
-
Inhibition Study: Repeat the bidirectional permeability study in the presence of a P-gp inhibitor in both the AP and BL chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for efflux pumps. A significant reduction in the efflux ratio in the presence of the inhibitor confirms this.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem |
| Molecular Weight | 188.22 g/mol | PubChem |
| Predicted LogP | ~1.5 - 2.5 | (Estimated based on structure) |
| Aqueous Solubility | Expected to be low | [2] |
Table 2: Example Data from a Bioavailability Enhancement Study
The following table is a template for presenting data from an in vivo pharmacokinetic study in a rodent model, comparing different this compound formulations. The values are hypothetical and for illustrative purposes only.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound-SLN | 250 ± 45 | 1.5 | 1250 ± 210 | 500 |
| This compound-SEDDS | 300 ± 55 | 1.0 | 1600 ± 280 | 640 |
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Logical relationship showing how formulation strategies address the issue of low bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NATURAL PRODUCTS AS EFFLUX PUMP INHIBITORS ENHANCING THE ANTIBACTERIAL EFFICACY OF QUINOLONES | Indian Journal of Veterinary and Animal Sciences Research [epubs.icar.org.in]
- 9. Plant-based Natural Products as inhibitors for Efflux Pumps to Reverse Multidrug Resistance in Staphylococcus aureus: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. symmetric.events [symmetric.events]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. curtiscoulter.com [curtiscoulter.com]
- 16. mdpi.com [mdpi.com]
Aspinonene Mass Spectrometry Technical Support Center
Welcome to the technical support center for Aspinonene mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the mass spectrometric analysis of this compound and related polyketide compounds.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: No or Poor Signal Intensity for this compound
Q: I am not seeing the expected molecular ion peak for this compound (m/z 189.11 for [M+H]⁺) or the signal is very weak. What should I check?
A: Low or absent signal intensity is a common issue in mass spectrometry.[1] Here is a systematic approach to troubleshoot this problem:
-
Confirm Instrument Performance:
-
Calibration: Have you recently calibrated your mass spectrometer?[1] Instrument drift can lead to poor performance. It is recommended to recalibrate your instrument regularly, especially after any system reboot.
-
Tuning: Ensure your instrument is properly tuned for the mass range of this compound (approx. m/z 50-250).
-
System Suitability Test: Run a standard compound with a known concentration and m/z to verify that the instrument is functioning correctly.
-
-
Check Sample Preparation and Introduction:
-
Sample Concentration: this compound might be too dilute in your sample.[1] If possible, try concentrating your sample. Conversely, a sample that is too concentrated can cause ion suppression.[1]
-
Sample Integrity: Has the sample degraded? this compound, with its epoxide and hydroxyl groups, may be sensitive to temperature and pH. Ensure proper storage and handling.
-
Autosampler and Syringe: Verify that the autosampler is injecting the correct volume and that the syringe is not clogged or leaking.[2]
-
-
Optimize Ionization Source Parameters:
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for polyketides.[2] Ensure you are using the appropriate ionization mode. For this compound, positive ion mode ([M+H]⁺, [M+Na]⁺) is a good starting point.
-
Source Settings: Optimize key ESI parameters such as capillary voltage, cone voltage, desolvation gas flow, and source temperature. Suboptimal settings can significantly impact ionization efficiency.
-
Spray Stability: Visually inspect the electrospray plume if possible. An unstable or irregular spray can be caused by a clog in the sample needle or emitter.[3][4]
-
Issue 2: Inaccurate Mass Measurement for this compound
Q: The observed m/z for my this compound peak is shifted from the theoretical exact mass (188.1049 for the neutral molecule). Why is this happening?
A: Inaccurate mass measurements are typically related to calibration or data acquisition settings.[3][4]
-
Mass Calibration: The most common cause of mass inaccuracy is an outdated or incorrect calibration.[1] Recalibrate the instrument across the desired mass range using a suitable calibration standard.
-
Reference Mass: Are you using an internal reference mass (lock mass) during your acquisition? This can correct for mass drift during the analytical run.
-
Adduct Formation: this compound has several oxygen atoms that can readily form adducts with cations present in the mobile phase or sample matrix. Instead of the protonated molecule [M+H]⁺ at m/z 189.1127, you might be observing sodium [M+Na]⁺ (m/z 211.0946) or potassium [M+K]⁺ (m/z 227.0685) adducts.
| This compound Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₇O₄⁺ | 189.1127 |
| [M+Na]⁺ | C₉H₁₆O₄Na⁺ | 211.0946 |
| [M+K]⁺ | C₉H₁₆O₄K⁺ | 227.0685 |
Issue 3: Unexpected or Complex Fragmentation Pattern
Q: I am seeing many fragment ions that I cannot identify, or the fragmentation pattern is different from what I expected. What could be the cause?
A: The fragmentation of this compound can be complex due to its multiple functional groups. Here are some factors to consider:
-
Collision Energy (CID/HCD): The energy used for fragmentation is a critical parameter. If the collision energy is too high, you will get extensive fragmentation into smaller, less informative ions. If it's too low, you will see little to no fragmentation. Perform a collision energy ramp experiment to find the optimal setting for generating informative fragment ions.
-
In-Source Fragmentation: Fragmentation can sometimes occur in the ionization source if the source conditions (e.g., cone voltage) are too harsh.[5] This can complicate the spectrum by showing fragment ions in your MS1 scan. Try softening the source conditions to see if the unexpected fragments disappear.
-
Isomeric Compounds: Your sample may contain isomers of this compound, such as Isothis compound, which have the same molecular weight but may produce different fragmentation patterns.[6] Chromatographic separation is key to distinguishing between isomers before they enter the mass spectrometer.
-
Sample Purity: The presence of impurities or co-eluting compounds will result in a composite mass spectrum containing fragments from multiple precursors.
This compound Fragmentation FAQs
Q: What is the chemical structure of this compound?
A: this compound is a fungal secondary metabolite with the chemical name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol. Its molecular formula is C₉H₁₆O₄, and its monoisotopic mass is 188.1049 Da.[7][8]
Q: What are the expected fragmentation patterns for this compound?
Hypothetical Fragmentation of this compound ([M+H]⁺ = m/z 189.11)
-
Sequential Water Loss: Due to the presence of three hydroxyl groups, sequential losses of water are highly probable.
-
[M+H - H₂O]⁺: m/z 171.10
-
[M+H - 2H₂O]⁺: m/z 153.09
-
[M+H - 3H₂O]⁺: m/z 135.08
-
-
Cleavage adjacent to the epoxide and hydroxyl-bearing carbon: Alpha-cleavage next to the carbon bearing the epoxide and a hydroxyl group can lead to characteristic fragments.
-
Cleavage of the hexene chain: The double bond in the hexene chain can direct fragmentation pathways.
Below is a table summarizing these hypothetical primary fragment ions.
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Notes |
| 189.11 | H₂O | 171.10 | Loss of a water molecule from one of the hydroxyl groups. |
| 189.11 | 2H₂O | 153.09 | Sequential loss of two water molecules. |
| 189.11 | C₂H₄O (Acetaldehyde) | 145.08 | Cleavage of the bond between the epoxide and the hexene chain. |
| 189.11 | C₃H₇O₂ (dihydroxypropyl radical) | 113.06 | Cleavage of the C-C bond at the branch point. |
Q: How can I confirm the identity of my observed fragments?
A: To confidently identify fragment ions, consider the following:
-
High-Resolution Mass Spectrometry (HRMS): Use an instrument with high mass accuracy (e.g., Orbitrap, TOF) to determine the elemental composition of your precursor and fragment ions.
-
MS/MS or MSⁿ Experiments: Isolate your precursor ion of interest (e.g., m/z 189.11) and fragment it. Then, you can select a primary fragment ion and fragment it further (MS³) to establish relationships between the ions and build a fragmentation pathway.
-
Isotope Labeling: If you are conducting biosynthetic studies, using stable isotope-labeled precursors (e.g., ¹³C-acetate) can help trace the origin of each carbon atom in the fragment ions.
Visualizations
Hypothetical this compound Fragmentation Pathway
Caption: Hypothetical fragmentation of protonated this compound.
General Mass Spectrometry Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common MS issues.
Experimental Protocols
Protocol: General LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dissolve the purified this compound or fungal extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-300.
-
Data-Dependent MS/MS: Trigger MS/MS acquisition for the top 3-5 most intense ions from the MS1 scan.
-
Precursor Ion: Include m/z 189.11 (for [M+H]⁺) and 211.09 (for [M+Na]⁺) in the inclusion list.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.
-
Source Parameters (representative values, must be optimized):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Optimizing Aspinonene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall production of Aspinonene from Aspergillus ochraceus.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound production?
The optimal incubation time for this compound production from Aspergillus ochraceus is typically between 10 to 14 days.[1] Secondary metabolite production, including this compound, is often favored in the later growth phases of the fungus.[2] It is recommended to perform a time-course experiment to determine the peak production time under your specific laboratory conditions.
Q2: What are the key factors influencing the yield of this compound?
Several factors significantly influence the yield of this compound:
-
Dissolved Oxygen: Lower dissolved oxygen levels favor the production of this compound over its counterpart, aspyrone. This can be managed by adjusting the agitation speed and aeration rate in a bioreactor.[3]
-
pH: The initial pH of the culture medium should be within the optimal range for Aspergillus ochraceus growth, which is typically around 5.0-7.0.[1] An acidic culture medium has been noted as crucial for this compound production.[4]
-
Temperature: The optimal temperature for this compound production is generally between 25-30°C.[1][3]
-
Medium Composition: A nutrient-rich broth such as Potato Dextrose Broth (PDB) or Czapek-Dox broth supplemented with yeast extract and peptone is recommended.[1][3]
Q3: How can this compound be purified from the fermentation broth?
A common method involves a multi-step process:
-
Extraction: After separating the fungal biomass, the culture filtrate is extracted with an organic solvent like ethyl acetate.[2][4]
-
Chromatography: The crude extract is then subjected to column chromatography (e.g., using silica gel) to separate this compound from other metabolites. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or poor growth of Aspergillus ochraceus | Culture contamination | Employ strict aseptic techniques and verify the purity of your inoculum.[1][2] |
| Inappropriate medium composition or pH | Confirm the composition of your growth medium and adjust the pH to the optimal range for A. ochraceus (around 5.0-7.0).[1][2] | |
| Incorrect incubation temperature | Ensure your incubator is calibrated and set to the optimal growth temperature (25-30°C).[1][2] | |
| Good growth, but low or no this compound yield | Sub-optimal fermentation conditions | Optimize aeration, agitation, and incubation time, as secondary metabolite production is often phase-dependent.[2] Consider a design of experiments (DOE) approach to efficiently identify optimal conditions.[2] |
| High dissolved oxygen levels | Reduce the aeration or agitation rate to favor the reductive pathway leading to this compound instead of the oxidative pathway to aspyrone.[1] | |
| Incorrect medium for secondary metabolism | Switch to a production medium known to enhance secondary metabolite synthesis.[2] |
Experimental Parameters for Aspergillus ochraceus Fermentation
| Parameter | Recommended Conditions |
| Fungal Strain | Aspergillus ochraceus DSM-7428[3] |
| Growth Medium | Potato Dextrose Broth (PDB) or Czapek-Dox broth with supplements[1][3] |
| Incubation Temperature | 25-30°C[1][3] |
| Incubation Time | 10-14 days[1] |
| Agitation Speed | 150-200 rpm[1] |
| Optimal pH | 5.0-7.0[1] |
Detailed Experimental Protocol: Lab-Scale this compound Production
This protocol outlines the laboratory-scale production and extraction of this compound from Aspergillus ochraceus.
1. Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.[1]
-
Harvest spores using a sterile 0.1% Tween 80 solution.[1]
-
Filter the spore suspension to remove mycelial fragments.[1]
-
Adjust the spore concentration using a hemocytometer.[1]
2. Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth with yeast extract and peptone) and sterilize it.[1]
-
Inoculate the medium with the prepared spore suspension.[1]
-
Incubate the culture at 25-28°C with shaking (150-200 rpm) for 10-14 days.[1]
-
Monitor and adjust the pH as needed.[1]
3. Extraction:
-
Separate the fungal biomass from the culture broth via filtration or centrifugation.[1]
-
Perform a liquid-liquid extraction on the cell-free supernatant using ethyl acetate. Repeat this process three times.[1]
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.[1]
4. Analysis:
-
Dissolve the crude extract in a suitable solvent like methanol.[2]
-
Analyze the extract for the presence of this compound using HPLC or LC-MS.[2]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for this compound production.
Caption: Hypothetical this compound signaling pathway.
References
Aspinonene Technical Support Center: Experimental Controls & Best Practices
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Aspinonene. Due to the limited publicly available data on this compound's specific biological activities and mechanism of action, this guide focuses on foundational experimental protocols, best practices for its production and characterization, and troubleshooting common issues that may arise during these procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a polyketide-derived secondary metabolite, specifically a branched pentaketide, first isolated from the fungus Aspergillus ochraceus.[1][2][3] Its unique structure is characterized by a branched carbon skeleton and an unusual oxygenation pattern.[1]
Q2: What is the established biological activity of this compound?
Currently, there is a significant lack of published data detailing the specific biological activity of this compound.[1] Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been widely reported in scientific literature.[1] Therefore, its therapeutic potential is still largely unexplored.[1][4]
Q3: What is the known mechanism of action for this compound?
Detailed studies elucidating the specific mechanism of action of this compound are not available in the public scientific literature.[5] Its biological target and the signaling pathways it may modulate are yet to be determined.[5] Future research is needed to uncover these crucial aspects of its function.[4][5]
Troubleshooting Guides
This section addresses potential issues that may arise during the production, purification, and preliminary assessment of this compound.
Problem 1: Low or no yield of this compound during fungal fermentation.
-
Possible Cause 1: Suboptimal Culture Conditions. The production of this compound by Aspergillus ochraceus is sensitive to culture conditions.
-
Solution: Ensure the pH of the fermentation medium is maintained between 3.5 and 4.5, as an acidic environment is crucial for this compound production.[1] Monitor and control the dissolved oxygen concentration, as increased oxygen levels may favor the production of a related metabolite, aspyrone, over this compound.[1][3]
-
-
Possible Cause 2: Incorrect Fermentation Duration. The timing of harvest can significantly impact the yield of secondary metabolites.
-
Solution: The logarithmic growth phase of Aspergillus ochraceus typically concludes after 100 hours of cultivation.[1] Harvest the culture after this period to maximize the extraction of this compound.
-
Problem 2: Difficulty in purifying this compound from the crude extract.
-
Possible Cause 1: Inefficient Extraction. The choice of solvent and extraction procedure is critical for isolating this compound.
-
Possible Cause 2: Co-elution with other metabolites. The crude extract will contain a mixture of compounds with similar polarities.
-
Solution: Employ a multi-step purification strategy. Start with silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to fractionate the extract.[6] Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.[6] Further purify the this compound-containing fractions using preparative HPLC with a C18 column.[6]
-
Problem 3: Inconsistent results in antifungal susceptibility testing.
-
Possible Cause 1: Improper Inoculum Preparation. The concentration of the fungal inoculum is a critical parameter for reproducible results.
-
Possible Cause 2: Inaccurate Drug Concentration. Errors in the preparation of this compound dilutions will lead to unreliable MIC values.
-
Solution: Prepare a stock solution of this compound in a suitable solvent and perform serial twofold dilutions in the appropriate microtiter plate wells to achieve the desired final concentration range.[2]
-
Data Presentation
For accurate and clear reporting of experimental results, it is recommended to structure quantitative data in tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₄ | PubChem[1] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| CAS Number | 157676-96-5 | PubChem[1] |
Table 2: Example Structure for Reporting Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Control Antifungal | Control Antifungal MIC (µg/mL) |
|---|---|---|---|---|
| Candida albicans | ATCC 90028 | Amphotericin B | ||
| Cryptococcus neoformans | ATCC 208821 | Fluconazole |
| Aspergillus fumigatus | ATCC 204305 | | Voriconazole | |
Experimental Protocols
1. Cultivation of Aspergillus ochraceus for this compound Production
-
Organism: Aspergillus ochraceus (strain DSM-7428).[1]
-
Culture Medium: A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.[6] The medium should be acidic to favor this compound production.[1]
-
Fermentation Conditions:
2. Extraction and Purification of this compound
-
Separate the fungal mycelium from the culture broth by filtration.[1]
-
Extract the culture filtrate three times with equal volumes of chloroform, followed by three successive extractions with equal volumes of ethyl acetate.[1]
-
Combine the ethyl acetate layers and wash with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]
-
Concentrate the organic extract under reduced pressure to yield a crude extract.[6]
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing solvent polarity (e.g., hexane-ethyl acetate).[6]
-
Collect fractions and identify those containing this compound using TLC or HPLC.[6]
-
Perform further purification using preparative HPLC with a C18 column to obtain pure this compound.[6]
3. Antifungal Susceptibility Testing (Broth Microdilution for Yeasts)
This protocol is adapted from the CLSI M27 standard.[2]
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[2]
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[2]
-
Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.[2]
-
-
Plate Preparation:
-
Inoculation and Incubation:
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[2]
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for antifungal activity assessment.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Investigating the Bioactivity of Aspinonene and Addressing Potential for Drug Resistance
Introduction:
Aspinonene is a fungal secondary metabolite with a unique chemical structure, isolated from species such as Aspergillus ochraceus.[1][2] While its biosynthetic pathway has been explored, comprehensive data on its biological activity and mechanism of action are currently limited in scientific literature.[1][3] This technical support center is designed for researchers, scientists, and drug development professionals who are beginning to investigate the potential of this compound. It provides a framework for initial experiments and addresses the general principles of drug resistance that may be encountered with any novel compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is known about its mechanism of action?
This compound is a polyketide natural product with the chemical formula C₉H₁₆O₄.[4][5] Its structure includes an epoxide ring and multiple hydroxyl groups.[6] Currently, the specific molecular targets and the precise mechanism of action for this compound have not been elucidated in published literature.[3] However, like many fungal polyketides, it is hypothesized that this compound may induce cytotoxicity through the induction of apoptosis.[6]
Q2: What are the general mechanisms of drug resistance in cancer cell lines?
Drug resistance in cancer cells can be intrinsic (pre-existing) or acquired (developed after drug exposure). Common mechanisms include:
-
Drug Inactivation or Modification: Cancer cells may produce enzymes that metabolize and inactivate the drug.
-
Altered Drug Target: Mutations or changes in the expression of the drug's target protein can prevent the drug from binding effectively.[7]
-
Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein, can pump the drug out of the cell, reducing its intracellular concentration.[7][8]
-
Activation of Alternative Signaling Pathways: Cells can bypass the effects of a targeted drug by activating other survival pathways.[7][9]
-
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to resistance.[7]
-
Dysregulation of Apoptosis: Alterations in apoptotic pathways can make cells resistant to programmed cell death.[7]
Q3: How can I determine if my cell line has developed resistance to a novel compound like this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CCK-8) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value (often considered 3-fold or higher) is indicative of resistance.[8] It is also recommended to culture the cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.[8]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results with this compound.
-
Potential Cause: this compound precipitation or instability in culture media.
-
Suggested Solution:
-
Visually inspect the culture media for any signs of precipitation after adding this compound.
-
Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent and non-toxic across all wells.
-
Test the stability of this compound in your specific culture medium over the time course of your experiment.
-
Issue 2: No significant cytotoxic effect of this compound observed in multiple cell lines.
-
Potential Cause:
-
The tested cell lines may be intrinsically resistant.
-
The concentrations tested may be too low.
-
This compound may have cytostatic rather than cytotoxic effects.
-
-
Suggested Solution:
-
Expand your screening to a broader panel of cell lines from different tissue origins.
-
Perform a wider range of dose-response experiments, up to the solubility limit of the compound.
-
In addition to viability assays, perform cell cycle analysis to investigate potential cytostatic effects.
-
Issue 3: A cell line initially sensitive to this compound is now showing reduced sensitivity.
-
Potential Cause: The cell line is developing acquired resistance.
-
Suggested Solution:
-
Perform an IC50 determination to quantify the change in sensitivity.
-
If resistance is confirmed, begin investigating the potential mechanisms (see Q2 in FAQs). This can involve Western blotting to check for changes in key signaling proteins or qPCR to look for upregulation of drug efflux pumps.
-
Consider establishing a resistant cell line through continuous exposure to increasing concentrations of this compound for further study.[10]
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic potential of this compound.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
This protocol can be used to investigate if resistance to this compound is associated with the activation of alternative signaling pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 12.5 |
| U87-MG | Glioblastoma | > 50 |
Table 2: Comparison of IC50 Values in Sensitive and Acquired Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| HCT116 (Parental) | 12.5 | - |
| HCT116-AR (this compound Resistant) | 45.8 | 3.7 |
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for characterizing a novel compound.
Caption: Logical workflow for investigating potential resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Aspinonene: A Comparative Analysis of Efficacy in the Context of Aspergillus-Derived Secondary Metabolites
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of aspinonene, a secondary metabolite produced by the fungus Aspergillus ochraceus. Due to a notable absence of publicly available in vivo efficacy studies and detailed mechanistic data for this compound, a direct comparison with a specific competitor compound is not currently feasible.[1][2][3] This guide, therefore, aims to provide a comprehensive overview of this compound's known characteristics and juxtapose them with the well-documented bioactive properties of other significant Aspergillus metabolites. This comparative context is intended to highlight potential areas for future research into this compound's therapeutic applications.
This compound is a polyketide natural product with a unique chemical structure.[1][4] Its biosynthesis is closely linked to that of aspyrone, another metabolite from A. ochraceus, and the production of each can be influenced by fermentation conditions such as the concentration of dissolved oxygen.[1][5][6] While the therapeutic potential of this compound remains largely unexplored, the rich chemical and biological diversity of other secondary metabolites from Aspergillus provides a strong rationale for further investigation into its potential as an anticancer, anti-inflammatory, or antimicrobial agent.[1]
Comparative Analysis of Biological Activities
Table 1: Comparative Cytotoxic and Antimicrobial Activities of Select Aspergillus-Derived and Related Compounds
| Compound/Class | Target/Assay | Organism/Cell Line | Activity (IC50/MIC) | Reference Compound/Control |
| This compound | Data not available | - | - | - |
| Aspyrone Analogues (α-pyrones) | Cytotoxicity | HL-60, PC-3, HCT-116 | 0.52 - 9.85 μM | - |
| Pyranone Derivative | Anticancer | HEp-2, HepG2 | 7 µg/ml | - |
| Biscognienyne M | Cytotoxicity | A2780 | 6.8 μM | - |
| Asperpyrone D | Cytotoxicity | - | No cytotoxicity at 5 μg/ml | - |
| Ascopyrone P | Antibacterial | Gram-positive & Gram-negative bacteria | 2000-4000 mg/L | - |
| Pseudopyronines A, B, C | Antibacterial | Staphylococcus aureus | 6.25, 0.156, 0.39 µg/mL | - |
Data on related compounds is presented to highlight the potential bioactivities of this compound and to provide a basis for future comparative studies.[7]
Hypothetical Signaling Pathway and Mechanism of Action
While the specific mechanism of action for this compound is unknown, many fungal natural products exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2] Future research could explore if this compound interacts with common cancer-related or inflammatory pathways. For instance, studies on a related dimeric naphthopyrone from Aspergillus sp. suggest a mechanism involving the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway.[7]
Caption: Hypothetical signaling pathway for this compound's potential cytotoxic effects.
Experimental Protocols
To elucidate the therapeutic potential of this compound and enable direct comparisons with other compounds, a series of in vitro and in vivo studies are necessary. The following are detailed methodologies for key experiments that should be conducted.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate medium and seed in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in an appropriate medium and seed in 96-well plates.[1]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS).[1]
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of this compound that inhibits NO production by 50% (IC50).
-
3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[3]
-
Microdilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.[3]
-
Inoculation: Inoculate each well with the microbial suspension.[3]
-
Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.[3]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.[3]
-
Caption: A general experimental workflow for the development of this compound as a therapeutic agent.
Conclusion
This compound remains a molecule of significant interest with a yet-to-be-defined bioactivity profile.[1] The absence of direct comparative data underscores the need for further research to elucidate its potential as a therapeutic agent.[2][3] The experimental protocols and comparative data on related compounds presented in this guide are intended to serve as a valuable resource for researchers embarking on the task of uncovering the therapeutic potential of this and other fungal natural products.
References
A Comparative Guide to the Validation of Aspinonene's Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a natural product isolated from fungi of the Aspergillus genus, presents a chemical structure of interest for biological investigation.[1] However, comprehensive studies detailing its specific molecular target and mechanism of action are not yet available in the public scientific literature.[2][3] This guide provides a methodological framework for researchers seeking to identify and validate the biological targets of this compound. The experimental protocols and comparative data outlined below are based on established techniques in chemical biology and drug discovery, offering a roadmap for elucidating the compound's mechanism of action.
Without established knowledge of this compound's primary cellular interactions, a direct comparison with alternative compounds is currently speculative. This guide, therefore, focuses on the foundational steps required to generate this critical data.
I. Strategies for Target Identification
The initial and most critical step is the identification of this compound's molecular targets. A combination of computational and experimental approaches is recommended for a comprehensive discovery phase.
A. Computational Prediction
-
Chemical Similarity Searches: Utilize databases to identify known compounds with structural similarities to this compound. The established biological targets of these similar compounds can provide initial hypotheses for this compound's targets.[1]
-
Molecular Docking: Perform in silico docking simulations of this compound's three-dimensional structure against libraries of protein targets. This can predict potential binding affinities and modes of interaction, particularly with targets relevant to fungal biology or other areas of interest.[1]
B. Affinity-Based Target Discovery
A direct experimental approach to "fish" for this compound's binding partners from a cellular proteome.[1]
-
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry
-
Immobilization: Covalently attach an this compound probe to a solid support, such as NHS-activated sepharose beads.[1]
-
Lysate Preparation: Prepare a non-denaturing protein lysate from a relevant cell line (e.g., Saccharomyces cerevisiae for antifungal screening).[1]
-
Affinity Capture: Incubate the this compound-immobilized beads with the cell lysate. A negative control using mock beads without this compound should be run in parallel.[1]
-
Elution and Protein Identification: Elute the proteins bound to the this compound beads and identify them using mass spectrometry.[1]
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.[1]
-
II. Validation of Target Engagement
Once putative targets are identified, it is crucial to validate these interactions to confirm they are responsible for any observed biological effects of this compound.
A. Biophysical and Biochemical Validation
These methods confirm direct binding between this compound and the putative target protein and can quantify the functional consequence of this interaction.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature of a protein upon this compound treatment indicates direct binding.[1][2]
-
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[1][2]
-
Heating: Heat the treated cell suspensions across a range of temperatures.[1][2]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[1][2]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[1][2]
-
Data Analysis: Plot the protein concentration against temperature to generate a melting curve. A significant shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.[1]
-
-
-
Enzyme Inhibition Assay: If the identified target is an enzyme, this assay can determine if this compound modulates its activity.[2]
-
Experimental Protocol: Enzyme Inhibition Assay
-
Reaction Setup: Combine the purified target enzyme, its substrate, and varying concentrations of this compound in a suitable buffer.[2]
-
Reaction Monitoring: Measure the rate of the enzymatic reaction over time.[2]
-
Data Analysis: Determine the IC50 (the concentration of this compound required to inhibit 50% of the enzyme's activity) and the inhibition constant (Ki).[2]
-
-
B. Genetic Validation
Genetic approaches provide strong evidence linking a molecular target to a cellular phenotype.
-
CRISPR/Cas9-mediated Target Knockout: This method involves removing the gene encoding the putative target protein to assess how its absence affects cellular sensitivity to this compound.[1]
-
Experimental Protocol: CRISPR/Cas9 Knockout
-
gRNA Design: Design guide RNAs (gRNAs) to target the gene of the putative target protein.[1]
-
Cell Transfection: Transfect host cells with the Cas9 nuclease and the specific gRNAs to generate knockout cell lines.[1]
-
Knockout Validation: Confirm the absence of the target protein in the knockout cells via Western blotting or sequencing.[1]
-
Phenotypic Assay: Compare the sensitivity of the knockout cells to this compound with that of wild-type cells. A significant change in sensitivity provides strong evidence for the target's role in this compound's mechanism of action.[1]
-
-
III. Comparative Data Presentation
Once target validation experiments are conducted, the quantitative data should be summarized for clear comparison. The following table provides a hypothetical example of how such data could be presented.
| Target Protein | Validation Method | Metric | This compound | Comparator Compound X |
| Ergosterol Biosynthesis Enzyme | Kinase Assay | IC50 | 2.5 µM | 15 µM |
| Heat Shock Protein 90 (Hsp90) | Cellular Thermal Shift Assay (CETSA) | Tagg Shift | +3.5 °C | +0.5 °C |
| Tubulin | Polymerization Assay | IC50 | > 50 µM | 0.1 µM |
IV. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships.
Caption: Workflow for this compound target identification and validation.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Logical comparison of this compound with hypothetical alternatives.
V. Conclusion
While the direct molecular targets of this compound remain to be elucidated, this guide provides a comprehensive and comparative framework for their identification and validation.[1] By employing a combination of computational predictions, affinity-based proteomics, biophysical assays, and genetic approaches, researchers can systematically uncover the mechanism of action of this compound. The generation of such data is a prerequisite for any meaningful comparison with alternative compounds and for the future development of this compound as a potential therapeutic agent.
References
A Comparative Analysis of Aspinonene and Structurally Related Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal secondary metabolite Aspinonene with its structurally and biosynthetically related compounds. Due to the limited publicly available data on the biological activity of this compound, this guide focuses on comparing its known structural features with the reported biological activities of its close analog, Aspyrone, and other related fungal polyketides. This analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds by highlighting research gaps and opportunities.
Structural and Biosynthetic Overview
This compound is a fungal secondary metabolite isolated from Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its chemical structure is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, characterized by a polyketide backbone with an epoxide ring and multiple hydroxyl groups.[1][3]
Aspyrone, another polyketide from Aspergillus species, shares a close biosynthetic relationship with this compound.[1] Their biosynthesis is proposed to proceed through a common hypothetical bisepoxide intermediate, which can be either oxidized to form Aspyrone or reduced to yield this compound.[3] This shared pathway underscores their structural similarity and provides a rationale for comparative analysis.
Comparative Biological Activity
While comprehensive biological activity data for this compound is not currently available in the public domain, preliminary data for related compounds, particularly Aspyrone, offer insights into its potential therapeutic applications.[1][4] The following table summarizes the available quantitative data for Aspyrone and other structurally related compounds to facilitate a comparative perspective. The absence of data for this compound represents a significant area for future investigation.[1]
| Compound Class | Representative Compound(s) | Biological Activity | Potency (IC50/MIC) | Target Organism/Cell Line |
| This compound-related | This compound | - | Data not publicly available | - |
| Biscognienyne M | Cytotoxic | IC50: 6.8 μM | A2780 (Human ovarian cancer)[5] | |
| Aspyrone-related (α-Pyrones) | Aspyrone | Cytotoxicity | IC50: 5.0 µg/mL | P388 murine leukemia cells[1] |
| Antimicrobial | MIC: 12.5 µg/mL | Bacillus subtilis[1] | ||
| Antimicrobial | MIC: 25 µg/mL | Staphylococcus aureus[1] | ||
| Antifungal | MIC: 50 µg/mL | Candida albicans[1] | ||
| Phomone Derivatives | Cytotoxic | IC50: 0.52-9.85 μM | HL-60, PC-3, HCT-116[5] | |
| Pseudopyronine B | Antibacterial | MIC: 0.156 µg/mL | Staphylococcus aureus[5] | |
| Pseudopyronine A & C | Antibacterial | MIC: 6.25 & 0.39 µg/mL | Staphylococcus aureus[5] | |
| Ascopyrone P | Antibacterial | 2000-4000 mg/L | Gram-positive & Gram-negative bacteria[5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the biological activities of natural products like this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic activity of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]
Antimicrobial Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[5]
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Signaling Pathways and Mechanistic Insights
While the specific molecular targets and signaling pathways of this compound are yet to be elucidated, studies on structurally related compounds provide valuable clues into its potential mechanisms of action.
Potential Induction of Apoptosis
Many fungal polyketides and meroterpenoids are known to induce cytotoxicity in cancer cells through the induction of apoptosis.[1][5] For instance, a dimeric naphthopyrone structurally related to this compound has been shown to induce apoptosis via a ROS-mediated PI3K/Akt signaling pathway.[5] This suggests a plausible mechanism for the anticancer activity of this compound and its analogs that warrants further investigation.
Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[5]
Disruption of Bacterial Cell Integrity
In contrast, Aspyrone and its related α-pyrones, such as pseudopyronines, are thought to exert their antibacterial effects by disrupting bacterial cell integrity. The proposed mechanism involves the selective disruption of the bacterial cell membrane and inhibition of the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biosynthesis.[5]
Caption: Proposed mechanism of action for Aspyrone analogues against bacteria.
Conclusion and Future Directions
The comparative analysis of this compound and its structurally related compounds highlights a significant knowledge gap regarding the biological activities of this compound itself. While the known cytotoxic and antimicrobial properties of its close analog, Aspyrone, and other related fungal metabolites suggest that this compound may possess interesting pharmacological activities, dedicated experimental investigation is required to confirm this potential.
Future research should focus on the isolation or total synthesis of this compound to enable comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential. The distinct mechanisms of action observed for related compounds—apoptosis induction in cancer cells versus disruption of bacterial cell integrity—underscore the diverse therapeutic avenues that this class of fungal metabolites may offer.
References
A Comparative Guide to the Biological Validation of Aspinonene
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the cross-validation of the biological effects of Aspinonene, a fungal secondary metabolite. To date, publicly available experimental data on the specific biological activities of this compound is limited.[1][2] Consequently, a direct comparison of its performance against alternative compounds is not currently feasible.
This document serves as a comprehensive roadmap for researchers, outlining the necessary experimental protocols and data presentation structures required to characterize this compound's bioactivity. By juxtaposing this compound with its structurally related analogue, Aspyrone, for which more data is available, we provide a comparative context to guide future investigations into this compound's therapeutic potential.[3]
This compound: Profile of a Fungal Polyketide
This compound is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its chemical structure, (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, features a unique branched carbon skeleton with an epoxide ring and multiple hydroxyl groups.[3][4] The biosynthesis of this compound is closely linked to that of Aspyrone, another metabolite produced by the same fungus.[1][2]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol [4] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[4] |
| CAS Number | 157676-96-5[1] |
A Framework for Discovery: Key Experimental Protocols
To elucidate the biological effects of this compound and enable comparison with other compounds, a series of standardized experiments are required. The following protocols provide detailed methodologies for the production, isolation, and biological evaluation of this compound.
Protocol 1: Fungal Culture and Fermentation for this compound Production
This protocol is based on the methodology described in the initial discovery of this compound.[1]
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).
-
Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production. An acidic culture medium has been noted as crucial for this compound production.[1]
-
Fermentation Conditions:
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal mycelium from the culture broth via filtration.
-
Extract the culture filtrate three times successively with equal volumes of ethyl acetate.[1]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
Purification:
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
-
Cell Seeding: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[8][9]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate.
-
Prepare a suspension of fungal cells or conidia and adjust it to a standardized concentration (e.g., 0.5 McFarland standard).[8]
-
-
Plate Preparation:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[10]
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Incubation: Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[9]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.[8]
Comparative Analysis: A Proxy for Performance
While direct comparative data for this compound is unavailable, we can examine data from its close structural relative, Aspyrone, to provide a benchmark for the types of activities and potencies that might be expected.
Table 1: Summary of Reported Biological Activities for Aspyrone and Related Analogues.
| Compound/Analogue | Assay Type | Target Organism/Cell Line | Activity Metric | Value |
| Aspyrone | Cytotoxicity | P388 murine leukemia cells | IC₅₀ | 5.0 µg/mL |
| Aspyrone | Antimicrobial | Bacillus subtilis | MIC | 12.5 µg/mL |
| Aspyrone | Antimicrobial | Staphylococcus aureus | MIC | 25 µg/mL |
| Aspyrone | Antifungal | Candida albicans | MIC | 50 µg/mL |
| Pseudopyronine A | Antimicrobial | Staphylococcus aureus | MIC | 6.25 µg/mL[11] |
| Pseudopyronine B | Antimicrobial | Staphylococcus aureus | MIC | 0.156 µg/mL[11] |
| α-Pyrone derivatives | Cytotoxicity | HL-60, PC-3, HCT-116 cells | IC₅₀ | 0.52 to 9.85 µM[11] |
| Biscognienyne M | Cytotoxicity | A2780 ovarian cancer cells | IC₅₀ | 6.8 μM[11] |
Note: This table is intended as a comparative example. The lack of publicly available data for this compound highlights a significant research opportunity.
Visualizing Mechanisms and Methods
Diagrams of hypothesized signaling pathways and experimental workflows are crucial for understanding the potential mechanisms of action and for standardizing research protocols.
Hypothesized Signaling Pathway
While the specific molecular targets of this compound are unknown, many fungal polyketides are known to induce cytotoxicity through the induction of apoptosis.[3] Studies on related compounds suggest a potential mechanism involving the generation of Reactive Oxygen Species (ROS) and modulation of the PI3K/Akt signaling pathway.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Aspinonene vs. Placebo: A Proposed Preclinical Research Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a summary of the currently available information on Aspinonene, a natural product isolated from the fungi Aspergillus ochraceus and Aspergillus ostianus, and outlines a proposed framework for preclinical research to evaluate its therapeutic potential against a placebo.[1][2] Currently, there is a notable absence of publicly available in vivo efficacy studies for this compound.[2] The biological effects of this fungal metabolite in a living organism have not been documented in accessible literature, presenting both a challenge and a significant opportunity for drug discovery.[2]
This document is intended to serve as a foundational resource for researchers aiming to investigate this compound's therapeutic promise by providing a proposed preclinical workflow, hypothetical experimental protocols, and a framework for data collection and comparison.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is crucial for formulation and development. This compound is a polyketide with the chemical formula C₉H₁₆O₄.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][2][3][4] |
| Molecular Weight | 188.22 g/mol | [1][2][3][4] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1][3][4] |
| CAS Number | 157676-96-5 | [3][4] |
| Appearance | Colorless oil | [1] |
| Solubility | Soluble in methanol and chloroform | [1] |
Hypothetical Signaling Pathway and Mechanism of Action
While the specific mechanism of action for this compound is unknown, many fungal-derived natural products exhibit therapeutic effects by modulating key signaling pathways.[2] Future research should investigate if this compound interacts with pathways commonly implicated in diseases like cancer, such as those controlling cell proliferation and apoptosis.[2]
Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.
Proposed Preclinical Research Plan
The lack of in vivo data for this compound underscores a significant gap in understanding its potential as a therapeutic agent.[2] A structured preclinical research plan is essential to move forward. The following experimental workflow outlines a potential path for a comprehensive investigation into the in vivo efficacy of this compound compared to a placebo.[2]
Caption: A proposed preclinical workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. The following are proposed protocols adapted from standard preclinical study designs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines compared to a vehicle control (placebo).
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO in media) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for this compound for each cell line.
Protocol 2: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound compared to a placebo in an immunodeficient mouse model bearing human tumor xenografts.
Methodology:
-
Animal Model: Utilize 6-8 week old immunodeficient mice (e.g., athymic nude or SCID).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., A549) in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (Placebo) - e.g., 10% DMSO, 40% PEG400 in saline, administered intraperitoneally (IP).
-
Group 2: this compound (e.g., 25 mg/kg), administered IP daily.
-
Group 3: this compound (e.g., 50 mg/kg), administered IP daily.
-
-
Treatment & Monitoring: Administer treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each this compound-treated group compared to the placebo group.
Data Presentation: A Framework for Future Studies
To facilitate clear comparison and data interpretation, all quantitative data from future preclinical studies should be summarized in structured tables. The following templates are provided as a guide.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) |
| e.g., A549 (Lung) | [Insert Data] |
| e.g., MCF-7 (Breast) | [Insert Data] |
| e.g., U87 (Glioblastoma) | [Insert Data] |
| e.g., Panc-1 (Pancreatic) | [Insert Data] |
Table 3: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Placebo | N/A | [Insert Data] | N/A |
| This compound | [Dose 1] | [Insert Data] | [Insert Data] |
| This compound | [Dose 2] | [Insert Data] | [Insert Data] |
| Positive Control | [Dose] | [Insert Data] | [Insert Data] |
Table 4: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route | Value |
| Half-life (t½) | IV | [Insert Data] |
| Cmax | PO | [Insert Data] |
| Tmax | PO | [Insert Data] |
| Bioavailability (%) | PO | [Insert Data] |
Conclusion
This compound remains an enigmatic molecule with untapped therapeutic potential.[2] The absence of in vivo efficacy data highlights a critical area for future research.[2] This guide provides a foundational framework for the scientific community to undertake the comprehensive preclinical studies necessary to elucidate the biological activity, safety profile, and potential therapeutic applications of this fungal metabolite. Such investigations are paramount to translating the promise of natural products like this compound into tangible clinical benefits.[2]
References
A Comparative Guide to Synthetic vs. Natural Aspinonene: A Framework for Future Research
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fungal natural product Aspinonene. It is important to note at the outset that while the scientific community has characterized natural this compound, a direct comparative study with a synthetic counterpart is not yet available in public literature. This guide, therefore, summarizes the existing knowledge on natural this compound and presents a framework of experimental protocols and data presentation that would be essential for a future comparative analysis of synthetic versus natural this compound.
Introduction to this compound
This compound is a polyketide-derived secondary metabolite first isolated from the fungus Aspergillus ochraceus.[1][2] Structurally, it is a branched pentaketide characterized by a unique carbon skeleton and an unusual oxygenation pattern.[1] Its biosynthesis is closely related to another Aspergillus metabolite, aspyrone.[3][4] While this compound has been noted for its potential antimicrobial and anti-nematode activities, extensive biological activity screening and a deep understanding of its mechanism of action are still lacking.[2][5]
Physicochemical Properties of Natural this compound
A summary of the known physicochemical properties of natural this compound is presented in the table below. These properties would serve as a baseline for comparison with any synthetically derived this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 157676-96-5 | [1] |
A Framework for Comparative Analysis: Natural vs. Synthetic
A rigorous comparison of natural and synthetic this compound would be crucial to validate the biological equivalence and manufacturing consistency of the synthetic version. The following sections outline the necessary experimental framework for such a comparison.
Hypothetical Data Comparison
The following table illustrates how quantitative data from comparative experiments could be structured. This would allow for a clear and direct comparison of the biological activity of natural and synthetic this compound against various targets.
| Assay Type | Target | Metric | Natural this compound | Synthetic this compound | Control Compound |
| Antifungal Susceptibility | Candida albicans | MIC (µg/mL) | Data to be generated | Data to be generated | Amphotericin B: Value |
| Antifungal Susceptibility | Aspergillus fumigatus | MIC (µg/mL) | Data to be generated | Data to be generated | Voriconazole: Value |
| Cytotoxicity | Human Ovarian Cancer (A2780) | IC₅₀ (µM) | Data to be generated | Data to be generated | Doxorubicin: Value |
| Cytotoxicity | Human Promyelocytic Leukemia (HL-60) | IC₅₀ (µM) | Data to be generated | Data to be generated | Etoposide: Value |
| Enzyme Inhibition | Target Enzyme X | Kᵢ (nM) | Data to be generated | Data to be generated | Known Inhibitor: Value |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following are key methodologies that should be employed in a comparative study of natural and synthetic this compound.
Protocol 1: Production and Isolation of Natural this compound
This protocol is based on methodologies described for the isolation of this compound from Aspergillus ochraceus.[1][6]
1. Fermentation:
-
Organism: Aspergillus ochraceus (strain DSM-7428).[1]
-
Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth, with an acidic pH maintained between 3.5 and 4.5.[1][7]
-
Conditions: Cultivate in stirred fermentors. The logarithmic growth phase typically concludes after 100 hours.[1]
2. Extraction:
-
Separate the fungal mycelium from the culture broth via filtration.[1]
-
Extract the culture filtrate multiple times with an equal volume of ethyl acetate.[1][6]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]
-
Evaporate the solvent under reduced pressure to yield a crude extract.[7]
3. Purification:
-
Subject the crude extract to column chromatography using silica gel with a gradient of hexane-ethyl acetate.[7]
-
Monitor fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]
-
Further purify the this compound-containing fractions using preparative HPLC with a C18 column to obtain the pure compound.[6][7]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi).[2]
1. Inoculum Preparation:
-
For yeasts, subculture onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a suspension in sterile saline adjusted to a 0.5 McFarland standard.[2]
-
For filamentous fungi, grow on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation. Harvest conidia using sterile saline with 0.05% Tween 20.[2]
2. Plate Preparation:
-
Prepare serial twofold dilutions of natural and synthetic this compound in RPMI-1640 medium in a 96-well microtiter plate. A typical concentration range is 0.03 to 16 µg/mL.[2]
-
Include a growth control (no compound) and a sterility control (medium only).[2]
3. Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.[2]
-
Incubate the plate at 35°C for 24-48 hours.[2]
4. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[2]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.[8]
1. Cell Seeding:
-
Seed cancer cell lines (e.g., A2780, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of natural and synthetic this compound for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]
4. Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following have been generated using the DOT language.
References
Unraveling the Enigma of Aspinonene: A Guide to Validating its Mechanism of Action
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of Aspinonene's mechanism of action. Currently, there is a notable absence of publicly available scientific literature detailing the specific biological targets and signaling pathways of this compound, a natural product isolated from Aspergillus species. [1][2][3] This document outlines the requisite experimental approaches to elucidate its function and presents a hypothetical comparison with a known antifungal agent to illustrate the necessary data for a thorough evaluation.
This compound is a fungal metabolite whose biosynthesis is related to that of aspyrone.[3][4] While its chemical properties have been characterized, its biological activity remains largely unexplored, presenting a significant opportunity for drug discovery.[3][5] To bridge this knowledge gap, a systematic investigation into its mechanism of action is paramount.
Proposed Experimental Workflow for Target Identification and Validation
The journey to validate this compound's mechanism of action begins with identifying its molecular targets. A multi-faceted approach combining in silico, in vitro, and cellular-based assays is recommended.
Hypothetical Comparison: this compound vs. Fluconazole
To contextualize the data required for a comparative analysis, we present a hypothetical scenario where this compound is investigated for antifungal activity against Candida albicans, a common fungal pathogen. This is compared with Fluconazole, a well-established antifungal agent.
Table 1: Hypothetical Antifungal Activity of this compound vs. Fluconazole
| Compound | Target | Mechanism of Action | Minimum Inhibitory Concentration (MIC) against C. albicans (µg/mL) |
| This compound (Hypothetical) | Fungal Cell Wall Synthesis | Inhibition of β-(1,3)-glucan synthase | 4 |
| Fluconazole | Ergosterol Biosynthesis | Inhibition of lanosterol 14-α-demethylase | 2 |
Note: The data for this compound is purely illustrative and intended to guide future experimental design.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key validation experiments are provided below.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.
Protocol:
-
Fungal Strain: A standardized strain of Candida albicans (e.g., ATCC 90028) is cultured on an appropriate agar medium.[1]
-
Inoculum Preparation: A suspension of fungal cells is prepared and its concentration is adjusted to a 0.5 McFarland standard.[1]
-
Microdilution Assay: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.[1]
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible fungal growth is observed.[1]
Enzyme Inhibition Assay
Objective: To determine if this compound inhibits a specific enzyme and to characterize the nature of this inhibition.
Protocol (Example: Target Enzyme β-(1,3)-glucan synthase):
-
Enzyme and Substrate: A purified preparation of the target enzyme and its substrate are obtained.[1]
-
Reaction Mixture: The reaction is set up in a suitable buffer containing the enzyme and varying concentrations of this compound.[1]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.[1]
-
Activity Measurement: The rate of the enzymatic reaction is monitored over time, for instance, by using a spectrophotometer to measure product formation or substrate depletion.[1]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein within a cellular context.
Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.[1][2]
-
Heating: The treated cells are subjected to a range of temperatures.[1][2]
-
Cell Lysis: The cells are lysed to release the proteins.[1][2]
-
Protein Separation: The soluble protein fraction is separated from the aggregated proteins via centrifugation.[1][2]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry. A shift in the thermal stability of the protein in the presence of this compound indicates a direct interaction.[1]
Hypothetical Signaling Pathway for this compound
Many natural products derived from fungi interfere with key signaling pathways.[5] Should this compound prove to have antifungal properties targeting the cell wall, it would likely modulate the Cell Wall Integrity (CWI) pathway, a conserved MAPK signaling cascade in fungi.[6]
Conclusion
This compound is a molecule of interest with a currently undefined bioactivity profile.[7] The lack of data on its mechanism of action is a significant gap in our understanding of its therapeutic potential.[5] The experimental frameworks and hypothetical comparisons provided in this guide are intended to serve as a valuable resource for researchers to systematically elucidate the biological function of this compound. Such investigations are crucial to unlocking the potential of this and other fungal natural products for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Aspinonene: A Comparative Efficacy Analysis Against Standard of Care—A Prospective Outlook
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the comparative efficacy of Aspinonene, a fungal-derived pentaketide, against current standards of care.[1][2] A thorough review of the existing scientific literature reveals a significant gap in the data required for a direct, quantitative comparison. At present, there are no publicly available in vivo efficacy studies or clinical trials for this compound. Its biological activity is largely unexplored, and as such, a standard of care for a specific indication has not been established.
This document, therefore, serves as a prospective guide, outlining the necessary experimental frameworks and data required to evaluate the therapeutic potential of this compound. It provides a roadmap for future research by detailing hypothetical experimental protocols and potential mechanisms of action based on the compound's structural class.
I. Current Status of this compound Research
This compound is a natural product isolated from fungi of the Aspergillus genus, including Aspergillus ochraceus and Aspergillus ostianus.[2][3] Its chemical structure has been characterized as (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, and its biosynthetic pathway is proposed to be closely related to that of aspyrone.[1] Despite this foundational knowledge, its mechanism of action and biological targets remain unelucidated.[4]
II. A Framework for Future Efficacy and Comparative Studies
To ascertain the therapeutic promise of this compound and enable a meaningful comparison with established treatments, a structured preclinical research plan is essential.[3] The following sections detail the types of experimental data and protocols that would be necessary.
| Parameter | This compound (Hypothetical Data) | Standard of Care (Example) |
| In Vitro Efficacy | ||
| IC50 (Cancer Cell Line) | Data Needed | e.g., Doxorubicin: 0.5 µM |
| MIC (Fungal Strain) | Data Needed | e.g., Fluconazole: 8 µg/mL |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Data Needed | e.g., 60% reduction |
| Fungal Burden Reduction | Data Needed | e.g., 2-log reduction |
| Pharmacokinetics | ||
| Bioavailability | Data Needed | e.g., 50% |
| Half-life | Data Needed | e.g., 12 hours |
| Safety Profile | ||
| LD50 | Data Needed | e.g., 500 mg/kg |
| Adverse Event Profile | Data Needed | e.g., Nausea, neutropenia |
III. Essential Experimental Protocols for Efficacy Determination
The following are detailed methodologies for key experiments required to characterize the biological activity of this compound.
1. Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HL-60) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.
-
2. Antifungal Susceptibility Testing (Microdilution Assay)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.[4]
-
Protocol:
-
Inoculum Preparation: A standardized suspension of a fungal strain (e.g., Candida albicans) is prepared.[4]
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the fungal suspension.[4]
-
Incubation: The plate is incubated at a controlled temperature for 24-48 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.[4]
-
3. In Vivo Efficacy in a Xenograft Model
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered (e.g., orally, intraperitoneally) at various doses for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Efficacy is determined by the degree of tumor growth inhibition compared to the control group.
-
IV. Visualizing Potential Mechanisms and Workflows
While the precise signaling pathways affected by this compound are unknown, we can propose hypothetical models based on the activities of other fungal metabolites.[3] The following diagrams, rendered using Graphviz, illustrate a potential mechanism of action and a typical experimental workflow.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Preclinical workflow for evaluating this compound's potential.
Caption: Logical flow for this compound's mechanism and efficacy validation.
V. Conclusion
This compound is a molecule with a defined chemical structure but an undefined biological profile.[5] A direct comparison of its efficacy to any standard of care is not currently feasible due to the absence of essential preclinical and clinical data.[3] The scientific community is encouraged to undertake the foundational research outlined in this guide to elucidate this compound's mechanism of action, evaluate its therapeutic potential, and ultimately determine its place, if any, in the therapeutic landscape. The protocols and frameworks provided herein are intended to serve as a resource for initiating these critical investigations.
References
Independent Verification of Aspinonene Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a polyketide secondary metabolite isolated from the fungus Aspergillus ochraceus, presents a unique chemical structure that warrants investigation for its therapeutic potential.[1] However, there is a notable lack of publicly available experimental data specifically detailing its biological activity. This guide provides a comparative analysis of this compound against other well-characterized bioactive secondary metabolites from the Aspergillus genus, for which anticancer and anti-inflammatory data are available. By presenting the bioactivity of these related compounds, we aim to provide a framework for the potential efficacy of this compound and highlight the necessity for independent verification of its bioactivity. This document outlines standard experimental protocols that can be employed for such verification and visualizes hypothetical mechanisms of action based on the activity of structurally related fungal metabolites.
Comparative Analysis of Bioactive Aspergillus Metabolites
While direct quantitative data for this compound is not currently available in scientific literature, a comparative analysis with other metabolites from Aspergillus species can provide insights into its potential bioactivity.[2] The following tables summarize the reported anticancer and anti-inflammatory activities of selected Aspergillus secondary metabolites.
Table 1: Anticancer Activity of Selected Aspergillus Metabolites
| Compound | Fungal Source | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| This compound | Aspergillus ochraceus | Not Available | Data Not Publicly Available | |
| Gliotoxin | Aspergillus fumigatus | Breast cancer cell lines | 38 - 985 nM | [2] |
| Fumagillin | Aspergillus fumigatus | - | - | [2] |
| Norsolorinic acid | Aspergillus parasiticus, Aspergillus nidulans | Bladder cancer (T-24), Breast cancer (MCF-7) | 10.5 µM, 12.7 µM | [3] |
| Lovastatin | Aspergillus terreus | Ovarian cancer cell lines, Breast cancer (MCF-7), Liver cancer (HepG2), Cervical cancer (HeLa) | 2 - 39 µM, 0.7 µg/mL, 1.1 µg/mL, 0.6 µg/mL | [3] |
| Simvastatin | Aspergillus terreus | Lung cancer, Melanoma, Breast cancer cell lines | 0.8 - 5.4 µM | [3] |
| Wortmannin | Talaromyces wortmannii | Leukemia (HL-60, K-562) | 30 nM, 25 nM | [3] |
| Versicolactone B | Aspergillus versicolor | Various cancer cell lines | 2.47 µM | [4] |
| Sydowic acid | Aspergillus sydowii | Various cancer cell lines | 5.83 µM | [4] |
| Crude Extract | Aspergillus niger | Breast cancer (MCF-7) | 8 µg/µL | [5] |
| Crude Extract | Aspergillus fumigatus | Hepatocellular carcinoma (HepG-2) | 113 ± 3.7 µg/ml | [1] |
Table 2: Anti-inflammatory Activity of Selected Aspergillus Metabolites
| Compound | Fungal Source | Assay | IC50 Value | Reference(s) |
| This compound | Aspergillus ochraceus | Not Available | Data Not Publicly Available | |
| Luteoride E | Aspergillus terreus | Nitric Oxide (NO) Production Inhibition | 24.65 µM | [6] |
| Viridicatol | Aspergillus sp. SF-5295 | Nitric Oxide (NO) Production Inhibition | 46.03 µM (RAW264.7 cells), 43.03 µM (BV2 cells) | [6] |
| Asperversiamide G | Aspergillus versicolor | iNOS Inhibition | 5.39 µM | [6] |
| Aspergerthinol B | Aspergillus sp. CYH26 | Nitric Oxide (NO) Production Inhibition | 19.8 µM | [7] |
| Crude Extract | Aspergillus austwickii | Protein Denaturation Inhibition | 160.98 µg/mL | [8] |
| Crude Extract | Alternaria alternata | TNF-α Production Inhibition | 20 µg/mL (28% inhibition) | [9] |
| Crude Extract | Aspergillus terreus | TNF-α Production Inhibition | 60 µg/mL (54% inhibition) | [9] |
Experimental Protocols for Bioactivity Verification
To facilitate the independent verification of this compound's bioactivity, this section details standardized methodologies for assessing anticancer and anti-inflammatory properties.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Dimethyl sulfoxide (DMSO)[11]
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (and positive/negative controls) in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Incubate for 24-48 hours.
-
MTT Incubation: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 3-4 hours.[13]
-
Formazan Solubilization: Following incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Complete cell culture medium (DMEM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[15]
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[12] The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control and determine the IC50 value.
Visualization of Potential Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a hypothetical signaling pathway for this compound's potential anticancer activity, based on pathways modulated by other fungal metabolites, and the general experimental workflows for the bioassays described above.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi [mdpi.com]
- 4. Anti-Cancer and Anti-Oxidant Bioactive Metabolites from Aspergillus fumigatus WA7S6 Isolated from Marine Sources: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling, antimicrobial, anticancer, and in vitro and in silico immunomodulatory investigation of Aspergillus niger OR730979 isolated from the Western Desert, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thio-Compounds and Monoterpenes With Anti-inflammatory Activities From the Fungus Aspergillus sp. CYH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Pharmacological Activity of Endophyte Aspergillus austwickii isolated from the Leaves of Premna serratifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. dovepress.com [dovepress.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aspinonene and Its Analogs: A Guide for Researchers
A comprehensive comparative study on Aspinonene derivatives is currently limited by the scarcity of publicly available research. This guide provides a comparative analysis of the fungal secondary metabolite this compound and its structurally related analog, Aspyrone, to offer insights into potential structure-activity relationships and guide future research.
This compound, a polyketide metabolite isolated from Aspergillus species, presents a unique chemical structure that has garnered interest in the scientific community.[1] However, extensive biological activity screening and quantitative data for this compound and its derivatives are not yet available in the public domain.[1][2] This guide, therefore, draws on existing data for this compound and the more extensively studied, biosynthetically related compound, Aspyrone, to provide a comparative overview.[3]
Structural Comparison
This compound is chemically identified as (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[3][4] Its structure features a polyketide backbone with an epoxide ring and multiple hydroxyl groups.[3] Aspyrone, also produced by Aspergillus species, shares a close biosynthetic relationship with this compound, making a comparison of their biological activities a valuable starting point for understanding this class of compounds.[3]
Comparative Biological Activity
While comprehensive structure-activity relationship (SAR) studies for a series of this compound derivatives are not yet available, preliminary biological activities have been reported for related compounds.[3] This section summarizes the available quantitative data for compounds structurally related to this compound and Aspyrone to facilitate a preliminary comparison.
Cytotoxicity
Direct data on the cytotoxic effects of this compound is limited.[5] However, studies on structurally similar meroterpenoids suggest potential activity. For instance, biscognienyne M, a meroterpenoid from an Aspergillus species, showed potent cytotoxic activity against the human ovarian cancer cell line A2780.[5] In contrast, another related compound, asperpyrone D, did not show cytotoxicity at a concentration of 5 μg/ml.[5]
The Aspyrone class of compounds has a broader range of reported cytotoxic activities.[5] Several α-pyrone derivatives have demonstrated significant inhibitory activities against various human cancer cell lines, including promyelocytic leukemia (HL-60), prostate cancer (PC-3), and colorectal carcinoma (HCT-116).[5] Additionally, a pyranone derivative from Aspergillus candidus has shown anticancer properties against larynx carcinoma (HEp-2) and liver carcinoma (HepG2) cells.[5]
Antimicrobial Activity
Direct antimicrobial data for this compound is scarce.[5] In contrast, various compounds related to Aspyrone have been investigated for their antibacterial properties. For example, Ascopyrone P has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[5] More potent activity has been observed with pseudopyronines A, B, and C, which have demonstrated strong activity against Staphylococcus aureus.[5]
Data Summary
The following table summarizes the reported in vitro biological activities of compounds structurally related to this compound and Aspyrone.
| Compound Class | Compound Name | Assay Type | Target/Cell Line | Activity (IC50 / MIC) |
| Meroterpenoid (this compound-related) | Biscognienyne M | Cytotoxicity | A2780 (human ovarian cancer) | 6.8 μM |
| Meroterpenoid (this compound-related) | Asperpyrone D | Cytotoxicity | Not specified | No activity at 5 μg/ml |
| α-Pyrone (Aspyrone-related) | Various derivatives | Cytotoxicity | HL-60, PC-3, HCT-116 | 0.52 to 9.85 μM |
| Pyranone (Aspyrone-related) | Derivative from A. candidus | Cytotoxicity | HEp-2, HepG2 | 7 µg/ml |
| Pyrone (Aspyrone-related) | Ascopyrone P | Antibacterial | Gram-positive & Gram-negative bacteria | 2000-4000 mg/L |
| α-Pyrone (Aspyrone-related) | Pseudopyronine A | Antibacterial | Staphylococcus aureus | 6.25 µg/mL |
| α-Pyrone (Aspyrone-related) | Pseudopyronine B | Antibacterial | Staphylococcus aureus | 0.156 µg/mL |
| α-Pyrone (Aspyrone-related) | Pseudopyronine C | Antibacterial | Staphylococcus aureus | 0.39 µg/mL |
Experimental Protocols
Detailed experimental protocols for this compound derivatives are not available due to a lack of specific studies. However, the following are standard methodologies that would be employed to assess the biological activities of this compound class.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include appropriate vehicle and positive controls.[3]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., to a 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]
Signaling Pathways and Workflows
While the specific molecular targets of this compound are unknown, many fungal polyketides are known to induce cytotoxicity through the induction of apoptosis.[3] A hypothetical signaling pathway and a general experimental workflow are illustrated below.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
Caption: General workflow for the development of this compound derivatives.
Future Directions
The study of this compound and its derivatives is still in its early stages.[3] The structural similarity to other biologically active fungal polyketides suggests that this class of compounds may possess valuable pharmacological properties.[3] Future research should focus on:
-
Synthesis of a focused library of this compound derivatives: This would involve modifications to the epoxide ring, hydroxyl groups, and the carbon backbone to establish a clear structure-activity relationship.[3]
-
Comprehensive biological screening: Derivatives should be tested against a wide panel of cancer cell lines, as well as pathogenic bacteria and fungi, to identify potential therapeutic leads.[3]
-
Mechanism of action studies: For any active compounds identified, further experiments will be necessary to determine their molecular targets and the signaling pathways they modulate.[3]
References
A Comparative Guide to Gene Expression Profiling: Aspinonene vs. Vorinostat
A Framework for Future Research in Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
This guide is intended to provide a comparative overview of gene expression profiling for the fungal secondary metabolite Aspinonene. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data for this compound. Its specific biological activities, mechanism of action, and impact on gene expression remain largely uncharacterized.
To address this, the following guide provides a detailed framework for how such a comparative analysis could be conducted. We will use the well-characterized anti-cancer drug Vorinostat (suberoylanilide hydroxamic acid, SAHA) as an illustrative example. Vorinostat is a potent histone deacetylase (HDAC) inhibitor, and its effects on gene expression have been extensively documented.
This document will present the kind of experimental data, detailed protocols, and pathway analyses that would be necessary to evaluate this compound's potential and compare it to other compounds. By following this template, researchers can work towards elucidating the therapeutic promise of novel fungal metabolites like this compound.
Compound Overview: A Tale of Two Molecules
This compound: The Enigmatic Polyketide
This compound is a polyketide, a class of secondary metabolites produced by the fungus Aspergillus ochraceus. Its biosynthesis is related to another metabolite, aspyrone, with production influenced by fermentation conditions. While its chemical structure is known, there is a notable lack of published data on its biological effects, such as cytotoxic, anti-inflammatory, or antimicrobial properties. Future research is required to determine its mechanism of action and potential therapeutic applications.
Vorinostat: The Established HDAC Inhibitor
Vorinostat is a hydroxamic acid derivative that inhibits class I and II histone deacetylases (HDACs). By blocking these enzymes, Vorinostat leads to the accumulation of acetylated histones and other proteins, which in turn alters chromatin structure and reactivates the expression of tumor suppressor genes and other genes that inhibit cancer cell growth.[1] Its mechanism involves inducing apoptosis, cell cycle arrest, and modulating key signaling pathways, making it an effective therapy for certain cancers like cutaneous T-cell lymphoma (CTCL).[1][2]
Comparative Gene Expression Analysis: A Template for this compound
The following data for Vorinostat serves as an example of the quantitative analysis required for a comprehensive comparison. The data is derived from studies on cancer cell lines and illustrates how a compound's impact on gene expression can be systematically evaluated.
Quantitative Data Summary: Vorinostat in Cancer Cells
The tables below summarize the differential gene expression observed in cancer cell lines following treatment with Vorinostat. This provides a quantitative measure of the compound's effect on cellular transcription.
Table 1: Gene Expression Changes in Gastric Cancer Cells (AGS and KATO-III) Treated with Vorinostat [1]
| Cell Line | Treatment | Total Genes with Altered Expression | Upregulated Genes | Downregulated Genes |
| AGS | 5 µM Vorinostat (24h) | 1774 | 1014 | 760 |
| KATO-III | 5 µM Vorinostat (24h) | 355 | 164 | 191 |
| Common | (Altered in both cell lines) | 140 | - | - |
Table 2: Selected Genes Differentially Regulated by Vorinostat in Gastric Cancer Cells [1]
| Gene Symbol | Function | Regulation by Vorinostat |
| ITGB5 | Cell adhesion, signaling | Downregulated |
| TYMS | Nucleotide metabolism | Downregulated |
| MYB | Transcription factor, proliferation | Downregulated |
| SCGB2A1 | Secretoglobin family member | Upregulated |
| TCN1 | Vitamin B12 binding protein | Upregulated |
| NQO1 | Oxidoreductase, detoxication | Upregulated |
Table 3: Selected Genes Differentially Regulated by Vorinostat in Cutaneous T-Cell Lymphoma (CTCL) Cells [3][4]
| Gene Symbol | Pathway/Function | Regulation by Vorinostat |
| ZAP70 | T-Cell Receptor Signaling | Downregulated |
| LAT | T-Cell Receptor Signaling | Downregulated |
| CD4 | T-Cell Co-receptor | Downregulated |
| IL4, IL10 | Th2 Cytokines | Downregulated |
| FOXP3 | T-regulatory cell transcription factor | Downregulated |
| FYN | T-Cell Receptor Signaling | Upregulated |
| IFNG | Th1 Cytokine | Upregulated |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and comparing findings across different studies and compounds.
Gene Expression Profiling via Microarray (Illustrative Protocol)
This protocol is based on methodologies used to study the effects of Vorinostat on colon cancer cell lines.[2]
-
Cell Culture and Treatment:
-
Seed HCT116 or HT29 colon cancer cells at a density of 7 x 10⁶ cells per 10 cm plate.
-
Allow cells to adhere and grow overnight under standard conditions (37°C, 5% CO₂).
-
Treat cells in triplicate with either a vehicle control (e.g., DMSO) or the desired concentration of the test compound (e.g., 2 µM Vorinostat) for 24 hours.
-
-
RNA Isolation and Purification:
-
Harvest the cells by scraping or trypsinization.
-
Isolate total RNA using a commercial kit (e.g., RNeasy® Mini Kit, Qiagen) according to the manufacturer's instructions.
-
To remove potential genomic DNA contamination, perform a lithium chloride precipitation of the RNA.
-
Assess RNA integrity and quantity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
-
Microarray Analysis:
-
Amplify the high-quality RNA into complementary RNA (cRNA) and label it with a fluorescent dye.
-
Hybridize the labeled cRNA to a microarray chip (e.g., Illumina Human-6 V2 BeadChip) overnight.
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Scan the chip using a microarray scanner to detect the fluorescence intensity at each probe.
-
-
Data Analysis:
-
Normalize the raw intensity data to correct for technical variations.
-
Identify differentially expressed genes (DEGs) by comparing the treatment group to the control group. Set a threshold for significance (e.g., fold change > 2 and a false discovery rate (FDR) adjusted p-value < 0.05).
-
Perform pathway and gene ontology analysis on the list of DEGs to identify enriched biological processes and signaling pathways.
-
Signaling Pathways and Workflows
Visualizing the molecular pathways affected by a compound and the experimental process is essential for understanding its mechanism of action.
Conclusion
While this compound remains a molecule of significant interest, the current lack of experimental data on its biological activity prevents a direct comparison of its gene expression profile with other compounds. This guide has used the well-characterized HDAC inhibitor, Vorinostat, to provide a clear and actionable framework for future research. By applying similar methodologies—quantitative gene expression analysis, detailed protocol documentation, and pathway visualization—the scientific community can begin to unravel the mechanism of action of this compound and other novel fungal metabolites. Such studies are essential to unlock their potential as next-generation therapeutic agents.
References
- 1. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 4. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity and Selectivity of Aspinonene: A Comparative Guide
Disclaimer: The specific biological target and mechanism of action for Aspinonene, a natural product from Aspergillus species, have not been extensively characterized in publicly available scientific literature.[1][2] This guide, therefore, presents a hypothetical scenario to illustrate the rigorous experimental framework required to validate the specificity and selectivity of a novel compound like this compound. For this purpose, we will postulate that this compound's primary target is Fungal Kinase XYZ (FKXYZ) , a hypothetical serine/threonine kinase essential for fungal cell wall integrity.
This comparative guide is intended for researchers, scientists, and drug development professionals, providing a template for assessing a compound's performance against relevant alternatives. We will compare the hypothetical performance of this compound against two other compounds:
-
Compound A: A known, potent, but non-selective kinase inhibitor.
-
Compound B: A known, highly selective inhibitor of a kinase homologous to FKXYZ.
Data Presentation
The following tables summarize the hypothetical quantitative data comparing the specificity and selectivity of this compound against Compound A and Compound B.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) |
| Fungal Kinase XYZ (FKXYZ) | 50 | 10 | 75 |
| Human Kinase 1 (HK1) | 1,200 | 25 | >10,000 |
| Human Kinase 2 (HK2) | 2,500 | 50 | >10,000 |
| Human Kinase 3 (HK3) | >10,000 | 100 | >10,000 |
| Human Kinase 4 (HK4) | 8,000 | 80 | 8,500 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Cellular Activity and Cytotoxicity
| Assay | This compound | Compound A | Compound B |
| Antifungal Activity (MIC in C. albicans) | 0.5 µM | 0.1 µM | 1.0 µM |
| Mammalian Cell Cytotoxicity (CC₅₀ in HEK293 cells) | 50 µM | 1.0 µM | >100 µM |
| Selectivity Index (CC₅₀ / MIC) | 100 | 10 | >100 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. CC₅₀: The half maximal cytotoxic concentration, the concentration of a compound that kills 50% of cells in a cytotoxicity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity and selectivity of this compound and comparator compounds against the target kinase (FKXYZ) and a panel of human kinases.
Protocol:
-
Kinase and Substrate Preparation: Recombinant FKXYZ and human kinases (HK1-4) are expressed and purified. A generic or specific peptide substrate for each kinase is synthesized.
-
Assay Reaction: Kinase reactions are set up in a 384-well plate format. Each well contains the respective kinase, its peptide substrate, ATP, and the test compound at varying concentrations (typically a 10-point serial dilution).
-
Incubation: The reaction plates are incubated at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The raw data is normalized to controls (0% and 100% inhibition). The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to FKXYZ within a cellular context.
Protocol:
-
Cell Treatment: Intact fungal cells (C. albicans) are treated with either this compound (at a concentration of 10x MIC) or a vehicle control (DMSO) for 1 hour.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Cells are lysed to release proteins.
-
Protein Separation: Insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble FKXYZ remaining at each temperature is quantified by Western blotting using an antibody specific for FKXYZ.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble FKXYZ as a function of temperature. A shift in the melting temperature in the this compound-treated samples compared to the control indicates target engagement.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a pathogenic fungal strain.
Protocol:
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with a standardized suspension of Candida albicans.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Mammalian Cell Cytotoxicity Assay
Objective: To assess the toxicity of the compounds against a human cell line.
Protocol:
-
Cell Seeding: Human Embryonic Kidney (HEK293) cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay, which measures the metabolic activity of the cells.
-
CC₅₀ Determination: The CC₅₀ value is calculated from the dose-response curve.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for specificity & selectivity validation.
Caption: Logical relationship of specificity and selectivity.
References
Safety Operating Guide
Safe Disposal of Aspinonene: A Comprehensive Guide for Laboratory Personnel
Disclaimer: The following guidelines are provided for a substance identified as "Aspinonene." As of the latest update, "this compound" is not a recognized compound in publicly available chemical safety and regulatory databases. The procedures outlined below are based on general best practices for the disposal of hazardous research chemicals and should be adapted to the specific, known hazards of any actual substance being handled. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, a hypothetical cytotoxic and environmentally persistent research compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Assessment
Prior to handling this compound waste, it is crucial to understand its hazard profile. The following table summarizes the assumed risks associated with this compound.
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Personal Protective Equipment (PPE) Required |
| Acute Toxicity (Oral) | Assumed to be toxic if ingested. | Standard laboratory coat, nitrile gloves, safety glasses. |
| Cytotoxicity | Potentially hazardous to living cells. Avoid direct contact with skin and inhalation of aerosols. | Standard laboratory coat, double-gloving (nitrile), safety glasses/goggles. |
| Environmental Hazard | Assumed to be persistent in the environment and harmful to aquatic life. Do not dispose down the drain. | All listed PPE. Ensure containment to prevent environmental release. |
| Reactivity | Unknown. Assume incompatibility with strong acids, bases, and oxidizing agents. | All listed PPE. Segregate from incompatible chemicals. |
This compound Waste Segregation and Collection
Proper segregation of this compound waste is the first step in the disposal workflow. All waste streams must be clearly labeled and handled according to the procedures below.
Experimental Protocol for Waste Segregation:
-
Establish Designated Waste Containers: Before beginning any experiment involving this compound, prepare designated, labeled waste containers.
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, chemically resistant (e.g., HDPE or borosilicate glass) container.
-
The container must be labeled "HAZARDOUS WASTE: this compound, Liquid" and include the primary hazard symbols (e.g., toxic, environmental hazard).
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Solid Waste:
-
Collect all contaminated lab supplies (e.g., pipette tips, gloves, weigh boats, contaminated bench paper) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Label the container "HAZARDOUS WASTE: this compound, Solid."
-
-
Sharps Waste:
-
Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Label the sharps container "HAZARDOUS WASTE: this compound, Sharps."
-
-
Container Management:
-
Keep all waste containers securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Do not overfill containers. Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
Disposal Workflow and Logistics
The following diagram outlines the step-by-step process for the safe disposal of this compound from the laboratory to the final disposal facility.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, immediate action is required to mitigate risks.
Table 2: Emergency Response for this compound Incidents
| Incident Type | Immediate Action |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (double gloves, lab coat, safety goggles). 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect absorbed material into a labeled hazardous waste container. 5. Clean the area with a suitable decontaminating solution and report the incident to the lab supervisor. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert the lab supervisor and contact your institution's EHS department immediately. 3. Prevent others from entering the area. 4. Provide details of the spill to emergency responders. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to medical personnel. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling Aspinonene
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Aspinonene. Due to the limited availability of comprehensive toxicological data, a precautionary approach is mandatory. This compound should be treated as a potentially hazardous substance, and all procedures must be conducted with the primary goal of minimizing exposure.
Quantitative Data Summary
Limited physicochemical data is available for this compound. The following table summarizes the known quantitative information.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[2] |
| Molecular Weight | 188.22 g/mol | PubChem[2] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[2] |
| CAS Number | 157676-96-5 | BenchChem[3] |
Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE for handling this compound, as its toxicological properties have not been thoroughly investigated.[4] The following table outlines the recommended PPE based on standard protocols for compounds with unknown toxicity.[4]
| Body Part | PPE Item | Specification |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Face Shield | Required when there is a splash hazard. | |
| Hands | Nitrile Gloves | Minimum thickness of 4 mil; inspect for tears before use. |
| Body | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory | N95 Respirator or higher | If handling powder outside of a fume hood or if aerosolization is possible. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
General Handling Protocol
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[5] A designated area for this compound work should be established to prevent cross-contamination. An emergency eyewash and safety shower must be readily accessible.[4]
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Line the work area within the chemical fume hood with absorbent, disposable bench paper.[4]
-
Weighing : If working with solid this compound, weigh the material in the fume hood on a tared weigh boat.[4]
-
Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Keep the container covered as much as possible.[4]
-
Post-Handling : After handling, wipe down the work area with a suitable solvent. All contaminated disposable materials should be placed in a designated hazardous waste container.[4]
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves.[4]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.[4]
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4] |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontamination solution.[4] |
| Large Spill | Evacuate the area. Alert the laboratory supervisor and safety officer. Do not attempt to clean up without appropriate respiratory protection and training.[4] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[5]
-
Solid Waste : Collect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and labeled plastic bag or container.[4]
-
Liquid Waste : Collect all liquid waste containing this compound in a labeled, sealed, solvent-resistant bottle. Do not mix with other waste streams unless compatibility is confirmed.[4][5]
-
Sharps : Dispose of any contaminated needles, syringes, or glassware in a designated puncture-resistant sharps container.[4]
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous waste.[5]
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
